molecular formula C19H21ClNNaO4 B137269 BRL 37344 sodium CAS No. 127299-93-8

BRL 37344 sodium

Katalognummer: B137269
CAS-Nummer: 127299-93-8
Molekulargewicht: 385.8 g/mol
InChI-Schlüssel: SNJIJYKMYQRHRC-WJKBNZMCSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRL 37344 is a selective agonist of β3-adrenergic receptors with Ki values of 0.43, 9.17, and 37.9 µM for β3, β2, and β1, respectively. β3-Adrenoceptors are expressed in adipose tissue as well as endothelial and myocardial tissues. This compound has been used to explore the role of these receptors in the regulation of thermogenesis and lipolysis and to modulate cardiac function in models of cardiovascular disease. It has also been used in rodents to study the role that β3-adrenergic receptors play in regulating anxiety-like behaviors.>

Eigenschaften

IUPAC Name

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJIJYKMYQRHRC-WJKBNZMCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274368
Record name BRL 37344 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127299-93-8
Record name BRL-37344 sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL 37344 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-37344 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRL 37344 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 37344 sodium is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor superfamily.[1] Its mechanism of action primarily involves the activation of the β3-AR, leading to a cascade of intracellular signaling events, most notably the stimulation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the core mechanism of action of BRL 37344, detailing its interaction with adrenergic receptors, the resultant signaling pathways, and the experimental protocols used to elucidate these mechanisms. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Core Mechanism of Action: β3-Adrenergic Receptor Agonism

BRL 37344 acts as a direct agonist at the β3-adrenergic receptor.[1] Upon binding, it induces a conformational change in the receptor, facilitating its coupling to the stimulatory G protein, Gs. This interaction triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the activity of adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.

The elevation of intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to diverse physiological responses depending on the cell type. In brown adipose tissue, for instance, this pathway is critically involved in the regulation of thermogenesis and lipolysis.

Signaling Pathway Diagram

BRL37344_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BRL37344 BRL 37344 beta3AR β3-Adrenergic Receptor BRL37344->beta3AR Binds to Gs Gs Protein (GDP-bound) beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Lipolysis, Thermogenesis) Downstream->Response Leads to

Caption: Signaling pathway of BRL 37344 via the β3-adrenergic receptor.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of BRL 37344 with adrenergic receptors and its functional potency.

Table 1: Binding Affinity of BRL 37344 for Human β-Adrenergic Receptor Subtypes
Receptor SubtypeKi (nM)
β11750
β21120
β3287

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of BRL 37344
AssayCell/Tissue TypeParameterValue (nM)
L-type Ca2+ current (ICa,L) stimulationHuman Atrial MyocytesEC5015.2[2]
cAMP AccumulationCHO-K1 cells expressing human β3-AREC5015[3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of BRL 37344.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of BRL 37344 for different β-adrenergic receptor subtypes.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells expressing receptor subtypes) incubate 2. Incubation - Membranes - Radioligand (e.g., [125I]-CYP) - Varying concentrations of BRL 37344 prep->incubate separate 3. Separation of Bound and Free Ligand (e.g., Filtration) incubate->separate quantify 4. Quantification of Radioactivity (e.g., Gamma Counting) separate->quantify analyze 5. Data Analysis - Competition binding curve - Calculation of IC50 and Ki quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells stably expressing the human β1, β2, or β3-adrenergic receptor subtype.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[4]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.[4][5]

  • Binding Assay:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol), and a range of concentrations of unlabeled BRL 37344.[6]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[4]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.[5]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of BRL 37344.

    • Plot the specific binding as a function of the logarithm of the BRL 37344 concentration to generate a competition binding curve.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of BRL 37344 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cAMP Accumulation Assay

This functional assay measures the ability of BRL 37344 to stimulate the production of cAMP, providing a measure of its agonistic activity.

cAMP_Assay_Workflow cell_culture 1. Cell Culture (e.g., CHO-K1 cells expressing β3-AR) stimulation 2. Cell Stimulation - Treat cells with varying concentrations of BRL 37344 - Include a phosphodiesterase inhibitor (e.g., IBMX) cell_culture->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis 5. Data Analysis - Dose-response curve - Calculation of EC50 detection->analysis

Caption: Workflow for a cAMP accumulation assay.

  • Cell Culture and Plating:

    • Culture cells, such as Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor, in appropriate growth medium.[7]

    • Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Cell Stimulation:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.[8]

    • Add varying concentrations of BRL 37344 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[9]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[8][10]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the BRL 37344 concentration to create a dose-response curve.

    • Fit the data to a sigmoidal dose-response model to calculate the EC50 value.

Conclusion

This compound exerts its effects primarily through the selective agonism of the β3-adrenergic receptor, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. Its higher affinity for the β3-AR subtype compared to β1- and β2-ARs underpins its selective pharmacological profile. The experimental protocols detailed herein represent standard methodologies for characterizing the binding and functional properties of adrenergic receptor ligands like BRL 37344, providing a robust framework for further research and drug development in this area.

References

The β-Adrenergic Agonist BRL 37344: A Technical Guide to its Signal Transduction Pathways and Indirect Influence on Sodium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 37344 is a selective β3-adrenergic receptor (AR) agonist that has been instrumental in characterizing the β3-AR system. While not developed for clinical use, its study has provided significant insights into β-adrenergic signaling and its physiological effects.[1] This technical guide provides an in-depth overview of the signal transduction pathways activated by BRL 37344, with a particular focus on its indirect modulation of sodium signaling. It summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the signaling cascades and experimental workflows. Although primarily a β3-AR agonist, it is crucial to note that BRL 37344 also exhibits effects through β1- and β2-ARs, leading to a complex pharmacological profile.

Core Mechanism of Action: β-Adrenergic Receptor Agonism

BRL 37344 primarily functions as an agonist for β-adrenergic receptors, with a preference for the β3 subtype.[2] However, its effects are not exclusively mediated by β3-ARs; at different concentrations and in various tissues, it can also activate β1- and β2-ARs. This multi-receptor activity is essential for understanding its diverse physiological outcomes.

β3-Adrenergic Receptor Pathway

In several tissues, BRL 37344's activation of β3-ARs leads to the stimulation of endothelial nitric oxide synthase (eNOS).[2][3] This pathway is often associated with vasorelaxation and can have negative inotropic effects in certain cardiac tissues.[2] In failing human myocardium, β3-AR stimulation by BRL 37344 has been shown to decrease contractility in a nitric oxide-dependent manner.[4]

β1/β2-Adrenergic Receptor Pathways

In contrast to its β3-AR mediated effects, BRL 37344 can induce a positive inotropic effect (increased force of contraction) in human atrial myocardium through the stimulation of β1- and β2-ARs.[2][3] This effect is paralleled by an increase in the intracellular calcium transient.[2][3] Furthermore, in skeletal muscle, BRL 37344 stimulates glucose uptake and GLUT4 translocation via β2-ARs.[5]

Indirect Sodium Signal Transduction: Modulation of Na+/K+-ATPase

A key aspect of BRL 37344's influence on sodium signaling is its ability to stimulate the Na+, K+-pump (Na+/K+-ATPase) in skeletal muscle. This effect, however, is not mediated by its primary target, the β3-AR, but rather through β2-ARs.[6]

Activation of the Na+/K+-pump leads to a reduction in intracellular sodium concentration.[6] This modulation of sodium homeostasis is crucial for maintaining cellular ion gradients and electrical excitability. The stimulation of the pump by BRL 37344 is concentration- and time-dependent and can be blocked by β2-AR antagonists.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of BRL 37344.

ParameterTissue/Cell TypeAgonist/AntagonistConcentrationEffectReference
Force of Contraction Human right atrial myocardiumBRL 37344100 μM+54.6 ± 16.1% increase[2]
Human right atrial myocardiumBRL 37344 (in presence of propranolol)10 μMNo significant change[2]
Human detrusor smooth muscleBRL 3734410 nM - 100 μMConcentration-dependent decrease in EFS-induced contraction amplitude (11.6% to 71.9%)[7]
EC50 Human right atrial myocardium (isoprenaline-induced force increase)IsoprenalineControl: 28.4 ± 8.2 nMShifted to 144.7 ± 53.6 nM in the presence of 10 μM BRL 37344[2]
Intracellular Na+ Rat soleus muscleBRL 3734410⁻⁸ - 10⁻⁵ MConcentration- and time-dependent reduction[6]
86Rb+ Uptake (Na+/K+-pump activity) Rat soleus muscleBRL 37344Up to 10⁻⁵ MUp to 112% increase[6]
Glucose Utilization Rat soleus muscleBRL 3734410⁻¹¹ M~30% increase[8]
Rat extensor digitorum longus muscleBRL 3734410⁻¹¹ M~24% increase[8]
Infarct Size Rat myocardium (in vivo I/R)BRL 37344 (single dose)5 µg/kgReduced from 44.84% to 32.22%[9]
Rat myocardium (in vivo I/R)BRL 37344 (10-day pre-treatment)5 µg/kg/dayReduced from 44.84% to 29.65%[9]

Experimental Protocols

Measurement of Force of Contraction in Human Atrial Myocardium
  • Tissue Preparation: Human right atrial trabeculae are dissected and mounted in an organ bath containing an oxygenated physiological salt solution at 37°C.[2]

  • Stimulation: The muscle strips are electrically stimulated at a constant frequency (e.g., 1 Hz).

  • Data Acquisition: Isometric force of contraction is measured using a force transducer.

  • Experimental Procedure: After an equilibration period, cumulative concentrations of BRL 37344 are added to the organ bath, and the change in force of contraction is recorded. To determine the receptor subtype involved, experiments are repeated in the presence of specific antagonists like propranolol (B1214883) (a β1/β2-AR antagonist).[2]

Measurement of Intracellular Na+ and Na+/K+-Pump Activity in Rat Skeletal Muscle
  • Tissue Preparation: Isolated rat soleus muscles are incubated in a buffer solution.[6]

  • Intracellular Na+ Measurement: After incubation with BRL 37344 for various time points, the muscles are washed, blotted, and processed for ion content analysis using flame photometry.[6]

  • Na+/K+-Pump Activity (86Rb+ Uptake): Ouabain-suppressible 86Rb+ uptake is used as an indicator of Na+/K+-pump activity. Muscles are incubated with 86Rb+ in the presence or absence of ouabain (B1677812) and BRL 37344. The amount of 86Rb+ taken up by the muscle is then measured.[6]

In Vivo Myocardial Ischemia/Reperfusion Injury Model in Rats
  • Animal Model: Male rats are anesthetized, and a thoracotomy is performed.[9]

  • Ischemia/Reperfusion: The left anterior descending coronary artery is occluded for a period (e.g., 30 minutes) to induce ischemia, followed by reperfusion for a longer duration (e.g., 120 minutes).[9]

  • Drug Administration: BRL 37344 is administered as a single dose or as a pre-treatment for a specified number of days before the ischemia/reperfusion procedure.[9]

  • Infarct Size Determination: After the reperfusion period, the heart is excised, and the infarct size is determined using triphenyltetrazolium (B181601) chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.[9]

Signaling Pathways and Experimental Workflow Visualizations

BRL37344_Signaling_Pathways cluster_BRL BRL 37344 cluster_receptors Adrenergic Receptors cluster_effects Downstream Effects BRL BRL 37344 Beta12 β1/β2-AR BRL->Beta12 Agonist Beta3 β3-AR BRL->Beta3 Preferential Agonist Ca_increase ↑ Intracellular Ca²⁺ (Human Atrial Myocardium) Beta12->Ca_increase NaK_pump ↑ Na⁺/K⁺-Pump Activity (Skeletal Muscle via β2-AR) Beta12->NaK_pump GLUT4 ↑ GLUT4 Translocation (Skeletal Muscle via β2-AR) Beta12->GLUT4 eNOS_activation ↑ eNOS Activation (Endothelium) Beta3->eNOS_activation FOC_increase ↑ Force of Contraction (Positive Inotropy) Ca_increase->FOC_increase NO_release ↑ NO Release eNOS_activation->NO_release Na_decrease ↓ Intracellular Na⁺ NaK_pump->Na_decrease Glucose_uptake ↑ Glucose Uptake GLUT4->Glucose_uptake

Caption: Signaling pathways of BRL 37344 via different adrenergic receptors.

Force_of_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissect Human Atrial Trabeculae B Mount in Organ Bath A->B C Equilibrate under Electrical Stimulation B->C D Record Baseline Force C->D E Add Cumulative Doses of BRL 37344 D->E F Record Changes in Force E->F G Plot Dose-Response Curve F->G H Calculate EC50 / Max Effect G->H

Caption: Experimental workflow for measuring force of contraction.

Na_Pump_Workflow cluster_prep_na Tissue Preparation cluster_na_measure Intracellular Na⁺ Measurement cluster_pump_measure Na⁺/K⁺-Pump Activity (⁸⁶Rb⁺ Uptake) A1 Isolate Rat Soleus Muscle B1 Incubate with BRL 37344 A1->B1 C1 Wash and Process Muscle B1->C1 C2 Incubate with ⁸⁶Rb⁺ ± Ouabain B1->C2 D1 Analyze Ion Content via Flame Photometry C1->D1 D2 Measure ⁸⁶Rb⁺ Uptake C2->D2

Caption: Workflow for Na+ and Na+/K+-pump activity measurement.

Conclusion

BRL 37344 is a multifaceted β-adrenergic agonist whose actions extend beyond its primary β3-AR target. Its effects on sodium homeostasis are an indirect consequence of β2-AR-mediated stimulation of the Na+/K+-ATPase in skeletal muscle, highlighting the intricate cross-talk between different adrenergic receptor subtypes. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers investigating β-adrenergic signaling and its physiological and pathophysiological roles. The continued study of compounds like BRL 37344 is crucial for unraveling the complexities of adrenergic systems and identifying novel therapeutic targets.

References

The Pharmacological Profile of BRL 37344 Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), although it also exhibits activity at β1- and β2-adrenergic receptors.[1][2] It has been extensively utilized as a research tool to investigate the physiological and pathological roles of the β3-adrenoceptor, particularly in the contexts of metabolism and cardiovascular function. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding characteristics, functional activity, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate the replication and extension of key findings.

Core Pharmacological Attributes

BRL 37344 is chemically known as (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, sodium salt.[1] Its primary mechanism of action is the activation of β3-adrenergic receptors, leading to a cascade of downstream cellular responses.

Receptor Binding Affinity

The binding affinity of this compound for the three subtypes of β-adrenergic receptors has been characterized through radioligand binding assays. The compound displays a clear preference for the β3-adrenoceptor.

Receptor SubtypeKi (nM)Reference
β11750[1][2]
β21120[1][2]
β3287[1][2]
Functional Activity

BRL 37344 acts as an agonist, stimulating the activity of adrenergic receptors. Its potency and efficacy have been evaluated in various in vitro and in vivo systems.

AssayTissue/Cell LineParameterValueReference
LipolysisRat Brown AdipocytesEC505 ± 1 nM
LipolysisRat White AdipocytesEC5056 ± 9 nM
Adenylyl Cyclase ActivationRat Brown Adipose Tissue-9-fold more potent than isoproterenol[3]
Glucose Utilization (Stimulation)Rat Soleus MuscleConcentration10⁻¹¹ M[4]
Glucose Utilization (Stimulation)Rat EDL MuscleConcentration10⁻¹¹ M[4]
Glucose Utilization (Inhibition)Rat Soleus & EDL MuscleConcentration10⁻⁶ - 10⁻⁵ M[4]

Signaling Pathways

BRL 37344-mediated activation of β-adrenergic receptors triggers multiple intracellular signaling cascades. The canonical pathway involves the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, its effects are also mediated through other important signaling networks.

β-Adrenergic Receptor-cAMP Signaling Pathway

The primary signaling mechanism for β-adrenergic receptors, including the β3 subtype, is the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP.

Gs_signaling BRL37344 BRL 37344 Beta_AR β-Adrenergic Receptor BRL37344->Beta_AR Binds G_protein Gs Protein Beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Lipolysis, Thermogenesis) PKA->Cellular_Response Phosphorylates targets

Canonical β-Adrenergic Receptor-cAMP Signaling Pathway.
eNOS Signaling in Myocardium

In human atrial myocardium, BRL 37344 has been shown to induce the activation of endothelial nitric oxide synthase (eNOS), a process likely mediated by β3-adrenergic stimulation. This pathway is distinct from its effects on contractility, which are mediated via β1- and β2-adrenoceptors.

eNOS_signaling BRL37344 BRL 37344 Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR eNOS eNOS Beta3_AR->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

BRL 37344-mediated eNOS Signaling Pathway in Myocardium.
AMPK/SIRT1 and mTOR Signaling

Pre-treatment with BRL 37344 has been demonstrated to protect the heart against ischemia/reperfusion injury by activating AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), while inhibiting the mammalian target of rapamycin (B549165) (mTOR) and p70S6K signaling pathways.

AMPK_mTOR_signaling BRL37344 BRL 37344 Pre-treatment AMPK AMPK BRL37344->AMPK Activates SIRT1 SIRT1 BRL37344->SIRT1 Activates mTOR mTOR BRL37344->mTOR Inhibits Autophagy Protected Autophagy AMPK->Autophagy SIRT1->Autophagy p70S6K p70S6K mTOR->p70S6K mTOR->Autophagy Inhibits Cardioprotection Cardioprotection against Ischemia/Reperfusion Injury Autophagy->Cardioprotection

AMPK/SIRT1 and mTOR Signaling Pathways Modulated by BRL 37344.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the general steps for determining the binding affinity of BRL 37344 to β-adrenergic receptors using a competitive radioligand binding assay.

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes Expressing β-Adrenergic Receptors start->prep_membranes incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]-CYP) - Varying concentrations of BRL 37344 prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Analyze Data: - Generate competition curve - Calculate IC₅₀ and Ki values quantify->analyze end End analyze->end

References

The β3-Adrenergic Agonist BRL 37344 Sodium: A Technical Guide to its Effects on Brown Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has been instrumental in elucidating the physiological roles of brown adipose tissue (BAT) in energy expenditure and thermogenesis. This technical guide provides an in-depth overview of the effects of BRL 37344 on BAT, with a focus on its mechanism of action, quantitative physiological effects, and the experimental protocols used to study these effects.

Core Mechanism of Action: β3-Adrenergic Stimulation

BRL 37344 exerts its effects on brown adipocytes by binding to and activating β3-adrenergic receptors on the cell surface. This activation initiates a downstream signaling cascade that is central to the thermogenic function of BAT.

Signaling Pathway

The binding of BRL 37344 to the β3-AR triggers the following sequence of events:

  • G-Protein Activation: The activated β3-AR couples to a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The α-subunit of the Gs protein activates adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA phosphorylates key downstream targets, including hormone-sensitive lipase (B570770) (HSL) and other substrates involved in lipolysis and gene expression.

The culmination of this pathway is an increase in lipolysis, the release of fatty acids, and the subsequent activation of Uncoupling Protein 1 (UCP1), leading to non-shivering thermogenesis.

BRL37344_Signaling_Pathway cluster_cell Brown Adipocyte BRL37344 BRL 37344 beta3AR β3-Adrenergic Receptor BRL37344->beta3AR Binds to Gs Gs Protein beta3AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (HSL) (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FattyAcids Free Fatty Acids (FFAs) Triglycerides->FattyAcids UCP1_inactive UCP1 (inactive) FattyAcids->UCP1_inactive Activate UCP1_active UCP1 (active) UCP1_inactive->UCP1_active Thermogenesis Thermogenesis (Heat Production) UCP1_active->Thermogenesis Mediates

Caption: BRL 37344 signaling cascade in brown adipocytes.

Quantitative Data on the Effects of BRL 37344

The following tables summarize the key quantitative effects of BRL 37344 on brown adipose tissue based on available scientific literature.

ParameterAgonistEC50 (µM)Tissue/Cell TypeReference
Adenylate Cyclase Activity BRL 373440.02Rat BAT plasma membranes[1]
Isoproterenol (B85558)0.7Rat BAT plasma membranes[1]
ParameterObservationFold Change/PotencyTissue/Cell TypeReference
Respiratory Rate BRL 37344 vs. Isoproterenol31-fold more potentRat interscapular BAT fragments[2]
Heat Production BRL 37344Concentration-dependent increaseIsolated rat brown adipocytes[3]
Hormone-Sensitive Lipase (HSL) Activity BRL 35135 A (pro-drug of BRL 37344)Selective increase in BAT vs. WATMouse BAT[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of BRL 37344 on brown adipose tissue.

Isolation and Culture of Primary Brown Adipocytes

This protocol is essential for in vitro studies on the direct effects of BRL 37344 on brown adipocytes.

Brown_Adipocyte_Isolation_Workflow Start Dissect interscapular BAT from mice Mince Mince tissue into small pieces Start->Mince Digest Digest with collagenase (e.g., Type I at 37°C) Mince->Digest Filter Filter through 100 µm cell strainer Digest->Filter Centrifuge Centrifuge to pellet stromal vascular fraction (SVF) Filter->Centrifuge Resuspend Resuspend SVF in growth medium Centrifuge->Resuspend Culture Plate cells and culture to confluence Resuspend->Culture Differentiate Induce differentiation with (e.g., insulin, T3, IBMX, dexamethasone, indomethacin) Culture->Differentiate Mature Mature adipocytes ready for experiments Differentiate->Mature

Caption: Workflow for primary brown adipocyte isolation and culture.

Materials:

  • Phosphate-buffered saline (PBS)

  • Digestion buffer (e.g., DMEM with 1 mg/mL collagenase type I)

  • Growth medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)

  • Differentiation medium (growth medium supplemented with insulin, T3, IBMX, dexamethasone, and indomethacin)

  • Maintenance medium (growth medium with insulin)

Procedure:

  • Euthanize mice and dissect the interscapular brown adipose tissue (iBAT) under sterile conditions.

  • Wash the tissue with PBS and mince it into small pieces.

  • Incubate the minced tissue in digestion buffer with gentle agitation at 37°C for 30-60 minutes.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate to pellet the stromal vascular fraction (SVF).

  • Resuspend the SVF pellet in growth medium and plate the cells.

  • Culture the cells until they reach confluence.

  • To induce differentiation, replace the growth medium with differentiation medium for 2 days.

  • After 2 days, switch to maintenance medium, changing it every 2 days. Mature brown adipocytes are typically ready for experiments after 7-10 days of differentiation.

Western Blotting for UCP1 Expression

This protocol allows for the quantification of Uncoupling Protein 1 (UCP1) protein levels in BAT.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-UCP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize BAT tissue or lyse cultured brown adipocytes in RIPA buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system and quantify the band intensities.

In Vivo Microdialysis of Brown Adipose Tissue

This technique allows for the continuous monitoring of metabolic changes in BAT in a living animal in response to BRL 37344.

Principle: A small, semi-permeable dialysis probe is implanted into the iBAT of an anesthetized animal. The probe is perfused with a physiological solution, and small molecules from the interstitial fluid of the BAT diffuse into the perfusate, which is then collected and analyzed.

Procedure Outline:

  • Anesthetize the animal (e.g., rat or mouse).

  • Surgically implant a microdialysis probe into the interscapular brown adipose tissue.

  • Perfuse the probe with a sterile physiological solution at a low, constant flow rate.

  • Allow for a stabilization period to reach equilibrium.

  • Administer BRL 37344 (e.g., via intraperitoneal injection or by adding it to the perfusate for local delivery).

  • Collect dialysate samples at regular intervals.

  • Analyze the dialysate for metabolites of interest, such as glycerol (B35011) (an indicator of lipolysis) and glucose.

Conclusion

This compound remains a critical pharmacological tool for investigating the physiology of brown adipose tissue. Its selective activation of the β3-adrenergic receptor provides a clear mechanism for stimulating thermogenesis. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting BAT for metabolic diseases. Further research focusing on detailed dose-response relationships for oxygen consumption and UCP1 expression in response to BRL 37344 will provide a more complete quantitative picture of its effects.

References [1] This information is based on a study investigating the adenylate cyclase response to beta-adrenergic agonists in rat heart and brown adipose tissue. [2] This finding is from a study comparing the affinities and actions of BRL 37344 and isoproterenol in rat brown adipose tissue. [3] This was observed in a study on the effect of BRL 37344 on heat production by brown adipocytes in obese and older rats. [4] This was demonstrated in a study on the selective activation of brown adipocyte hormone-sensitive lipase by beta 3-adrenoceptor agonists in mice.

References

The In Vivo Lipolytic Effects of BRL 37344 Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of BRL 37344 sodium, a selective β3-adrenergic receptor agonist, on lipolysis. The document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound selectively activates β3-adrenergic receptors, which are predominantly expressed on the surface of adipocytes. This activation initiates a signaling cascade that results in the breakdown of triglycerides (lipolysis) and the subsequent release of free fatty acids (FFAs) and glycerol (B35011) into the bloodstream. In conscious fasted rabbits, BRL 37344 has been shown to induce lipomobilization through these β3-adrenoceptor stimuli.[1] In rat adipocytes, BRL 37344 acts as a full and potent agonist for lipolysis.[2]

Quantitative Data on In Vivo Lipolysis

The following table summarizes the quantitative effects of intravenously administered BRL 37344 on plasma nonesterified fatty acid (NEFA) levels in conscious, fasted rabbits.

Animal ModelDrug AdministeredDosageDurationKey FindingReference
Conscious Fasted RabbitsThis compound0.3 µg/kg/min30 minutesSignificantly elevated plasma NEFA levels[1]

Further in vitro studies on isolated rat adipocytes have demonstrated that BRL 37344 is a more potent lipolytic agent than norepinephrine (B1679862), with EC50 values of 56 ± 9 nM for BRL 37344 compared to 124 ± 17 nM for norepinephrine in white adipocytes.[3]

Experimental Protocols

This section details the methodologies for in vivo assessment of BRL 37344-induced lipolysis.

In Vivo Lipolysis Study in Conscious Rabbits

This protocol is based on studies investigating the functional role of β3-adrenoceptors in lipomobilization.[1]

3.1.1. Animal Model and Preparation

  • Species: Male New Zealand White rabbits.

  • Housing: Housed individually with a 12-hour light/dark cycle.

  • Diet: Standard rabbit chow and water ad libitum.

  • Pre-experiment: Animals are fasted for 24 hours with free access to water to ensure a stable baseline for lipolysis measurements.

3.1.2. Drug Administration

  • Route: Intravenous (IV) infusion.

  • Catheterization: A catheter is surgically implanted in the marginal ear vein for drug infusion, and another in the contralateral ear artery for blood sampling.

  • Drug Solution: this compound is dissolved in a sterile saline solution.

  • Dosage: The solution is infused at a constant rate of 0.3 µg/kg/min for a duration of 30 minutes.[1]

3.1.3. Blood Sampling and Analysis

  • Sampling: Arterial blood samples are collected at baseline (before infusion) and at regular intervals during and after the infusion period.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Analyte Measurement: Plasma levels of nonesterified fatty acids (NEFA) and glycerol are quantified.

Analytical Methods for Lipolysis Markers

3.2.1. Plasma Free Fatty Acid (FFA) Quantification

  • Method: Enzymatic colorimetric assays are commonly used for the quantification of FFA in plasma. Commercial kits are available for this purpose.

  • Principle: FFAs are converted to acyl-CoA, which then reacts to produce a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.

3.2.2. Plasma Glycerol Quantification

  • Method: Similar to FFA, plasma glycerol is typically measured using enzymatic colorimetric or fluorometric assays.

  • Principle: Glycerol is phosphorylated by glycerol kinase, and the product is then oxidized, leading to the formation of a detectable signal proportional to the glycerol concentration.

Signaling Pathways and Experimental Workflow

BRL 37344-Induced Lipolysis Signaling Pathway

The following diagram illustrates the molecular cascade initiated by BRL 37344 binding to the β3-adrenergic receptor on an adipocyte.

BRL37344_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BRL BRL 37344 B3AR β3-Adrenergic Receptor BRL->B3AR Binds Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Perilipin_inactive Perilipin (inactive) PKA->Perilipin_inactive Phosphorylates HSL_inactive Hormone-Sensitive Lipase (HSL) (inactive) PKA->HSL_inactive Phosphorylates Perilipin_active Perilipin-P (active) Perilipin_inactive->Perilipin_active HSL_active HSL-P (active) Perilipin_active->HSL_active Allows access to Triglyceride Droplet HSL_inactive->HSL_active Triglyceride Triglyceride HSL_active->Triglyceride Hydrolyzes FFA_Glycerol FFA + Glycerol Triglyceride->FFA_Glycerol

Caption: BRL 37344 signaling cascade in adipocytes.

In Vivo Experimental Workflow

The diagram below outlines the logical flow of a typical in vivo experiment to assess the lipolytic effects of BRL 37344.

InVivo_Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Analysis Animal_Selection Animal Selection (e.g., Rabbits, Rats) Fasting 24-hour Fasting Animal_Selection->Fasting Catheterization Surgical Catheterization (Vein and Artery) Fasting->Catheterization Baseline_Sampling Baseline Blood Sampling Catheterization->Baseline_Sampling BRL_Infusion BRL 37344 Infusion (e.g., 0.3 µg/kg/min) Baseline_Sampling->BRL_Infusion Time_Course_Sampling Time-Course Blood Sampling BRL_Infusion->Time_Course_Sampling Plasma_Separation Plasma Separation (Centrifugation) Time_Course_Sampling->Plasma_Separation Analyte_Quantification Quantification of Glycerol and FFA Plasma_Separation->Analyte_Quantification Data_Analysis Statistical Analysis (e.g., ANOVA) Analyte_Quantification->Data_Analysis

Caption: Workflow for in vivo lipolysis studies.

References

An In-Depth Technical Guide to BRL 37344 Sodium: Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 37344 sodium is a potent and selective β3-adrenoceptor agonist that has been instrumental in the characterization of the β3-adrenoceptor and the exploration of its therapeutic potential, primarily in the context of metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details its chemical properties, stereoisomer-specific activity, and its mechanism of action through the β-adrenergic signaling pathway and downstream effectors. This document summarizes key quantitative data from in vitro and in vivo studies and provides detailed experimental protocols for the principal assays used to characterize this compound.

Introduction: Discovery and History

BRL 37344, chemically known as (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid sodium salt, emerged from research programs in the 1980s aimed at developing novel therapeutic agents for obesity and related metabolic disorders. The discovery was driven by the hypothesis that selective activation of atypical β-adrenoceptors, later classified as the β3-adrenoceptor, in adipose tissue could stimulate thermogenesis and lipolysis without the undesirable cardiovascular side effects associated with non-selective β-agonists.

Early studies identified a novel β-adrenoceptor in brown adipose tissue (BAT) that was pharmacologically distinct from the classical β1 and β2 subtypes. BRL 37344 was developed as a selective agonist for this receptor and became a critical pharmacological tool to elucidate the physiological roles of the β3-adrenoceptor. Although it showed promise in preclinical rodent models for promoting weight loss and improving glucose homeostasis, its development for clinical use in humans was not pursued, largely due to lower efficacy in humans compared to rodents. Nevertheless, BRL 37344 remains a widely used research tool for investigating β3-adrenoceptor pharmacology and physiology.

Chemical Properties and Stereochemistry

BRL 37344 is a phenoxyacetic acid derivative with two chiral centers, leading to four possible stereoisomers. The biological activity of BRL 37344 resides predominantly in the (R,R)-enantiomer. Studies have shown that the (R,R) isomer is the most potent agonist at β1, β2, and β3-adrenoceptors, with the other isomers (S,S), (R,S), and (S,R) being significantly less active. The racemate (a mixture of the (R,R) and (S,S) enantiomers) is approximately half as potent as the pure (R,R) isomer, indicating that the (S,S) isomer does not possess significant antagonistic effects.[1]

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, sodium salt
Molecular Formula C₁₉H₂₁ClNNaO₄
Molecular Weight 385.82 g/mol
CAS Number 127299-93-8
Appearance White solid
Solubility Soluble in water

Mechanism of Action and Signaling Pathways

BRL 37344 exerts its effects primarily through the activation of β3-adrenoceptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

B_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular BRL_37344 BRL 37344 B3_AR β3-Adrenoceptor BRL_37344->B3_AR Binds to G_Protein Gs Protein (α, β, γ) B3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., HSL, mTORC2, AMPK/SIRT1) PKA->Downstream_Effectors Phosphorylates

Figure 1: Canonical β-Adrenergic Signaling Pathway of BRL 37344.
Downstream Signaling

Beyond the canonical cAMP/PKA pathway, BRL 37344 has been shown to modulate other important cellular signaling networks, particularly in skeletal muscle and cardiac tissue.

  • mTORC2 Pathway: In skeletal muscle, BRL 37344-induced glucose uptake is mediated by the mammalian target of rapamycin (B549165) complex 2 (mTORC2). This activation appears to be independent of the classical insulin (B600854) signaling pathway involving Akt.[2][3][4][5][6][7]

  • AMPK and SIRT1 Pathway: In cardiomyocytes, pretreatment with BRL 37344 has been shown to be cardioprotective during ischemia/reperfusion injury. This protective effect is mediated in part by the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), and the subsequent inhibition of mTOR and p70S6K signaling.[8][9][10][11]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of BRL 37344 across various in vitro systems.

Table 2: Binding Affinities (Ki) of BRL 37344 for β-Adrenoceptors

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
β1HumanRecombinantNot Specified1750[12][13]
β2HumanRecombinantNot Specified1120[12][13]
β3HumanRecombinantNot Specified287[12][13]
β3RatBrown Adipose Tissue[3H]SB 206606~10[1]

Table 3: Functional Potency (EC50) of BRL 37344 in Various Assays

AssaySpeciesTissue/Cell LineEC50 (nM)Reference
LipolysisRatBrown Adipocytes5[14]
LipolysisRatWhite Adipocytes56[14]
Adenylyl Cyclase ActivationRatBrown Adipose Tissue~700[15]
Adenylyl Cyclase ActivationRatBrown Adipose Tissue20[16]
Glucose UptakeRatSoleus MuscleStimulatory at 10⁻¹¹ M[17]
Glucose UptakeRatExtensor Digitorum LongusStimulatory at 10⁻¹¹ M[17]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of BRL 37344.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BRL 37344 for β-adrenoceptor subtypes.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat brown adipose tissue, human atrial myocardium) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[18][19][20]

  • Competition Binding: A fixed concentration of a non-selective radioligand (e.g., [³H]CGP 12177 or [¹²⁵I]iodocyanopindolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled BRL 37344.[1][19]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 90 minutes).[19]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[18][19][20]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding, determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol), is subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of BRL 37344 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the ability of BRL 37344 to stimulate the production of cAMP.

General Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Reaction: Membrane preparations are incubated in a reaction mixture containing ATP, MgCl₂, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of BRL 37344.[16][21]

  • Incubation: The reaction is carried out at a specific temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 15 minutes).[16]

  • Termination: The reaction is stopped, often by boiling or adding a stop solution.

  • cAMP Quantification: The amount of cAMP produced is measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.[21]

  • Data Analysis: The concentration of BRL 37344 that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.

In Vitro Lipolysis Assay

Objective: To assess the effect of BRL 37344 on the breakdown of triglycerides in adipocytes.

General Protocol:

  • Adipocyte Isolation: Adipocytes are isolated from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion. The isolated cells are then washed and suspended in a suitable buffer.

  • Incubation: A known number of adipocytes are incubated with various concentrations of BRL 37344 in a buffer containing glucose and albumin at 37°C.

  • Sample Collection: Aliquots of the incubation medium are collected at specific time points.

  • Glycerol (B35011) or Free Fatty Acid Measurement: The amount of glycerol or free fatty acids (FFA) released into the medium, as a measure of lipolysis, is quantified using commercially available enzymatic assay kits.

  • Data Analysis: The EC50 value for the stimulation of lipolysis is determined from the dose-response curve.

Glucose Uptake Assay

Objective: To measure the effect of BRL 37344 on glucose transport into cells, typically skeletal muscle cells.

General Protocol:

  • Cell Culture: Skeletal muscle cells (e.g., L6 myotubes) are cultured to a differentiated state.

  • Stimulation: The cells are incubated with varying concentrations of BRL 37344 for a specified period.

  • Glucose Uptake Measurement: The cells are then incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, for a short period.

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity in the cell lysate is measured by scintillation counting.

  • Data Analysis: The rate of glucose uptake is calculated and plotted against the concentration of BRL 37344 to determine the dose-response relationship.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a β-adrenoceptor agonist like BRL 37344.

Experimental_Workflow Start Start: Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki for β1, β2, β3) Start->Binding_Assay Functional_Assay Adenylyl Cyclase Assay (Determine EC50 and Emax) Binding_Assay->Functional_Assay Cell_Based_Assay In Vitro Functional Assays (Lipolysis, Glucose Uptake) Functional_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Animal Models (Metabolic studies, safety) Cell_Based_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis End End: Candidate Selection Data_Analysis->End

Figure 2: A generalized experimental workflow for β-agonist evaluation.

Conclusion

This compound has been a pivotal tool in adrenergic pharmacology, enabling the detailed characterization of the β3-adrenoceptor and its physiological functions. Its high selectivity and potent agonist activity have made it an invaluable probe for studying metabolic regulation in adipose tissue and skeletal muscle, as well as exploring novel signaling pathways in the cardiovascular system. While its clinical development was not pursued, the wealth of data generated from studies involving BRL 37344 continues to inform the development of new generations of β3-adrenoceptor agonists with improved therapeutic profiles for the treatment of metabolic diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals working in this field.

References

In-Depth Technical Guide: BRL 37344 Sodium Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective agonist for the β3-adrenoceptor, although it also exhibits activity at β1- and β2-adrenoceptors, particularly at higher concentrations.[1] This compound has been instrumental in elucidating the physiological roles of the β3-adrenoceptor and has been investigated for its therapeutic potential in metabolic diseases and cardiovascular conditions. This technical guide provides a comprehensive overview of the downstream signaling targets of BRL 37344, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Signaling Pathways and Cellular Responses

BRL 37344 elicits a range of cellular responses by modulating several key signaling pathways. The primary mechanism of action involves the activation of adenylyl cyclase upon binding to β-adrenoceptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, its downstream effects are tissue-specific and can be both cAMP-dependent and independent.

Adipose Tissue: Lipolysis and Thermogenesis

In both brown and white adipocytes, BRL 37344 is a potent stimulator of lipolysis, the process of breaking down triglycerides into free fatty acids and glycerol (B35011).[2][3] This effect is primarily mediated by the β3-adrenoceptor, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP levels.[4]

Quantitative Data: Lipolytic Effects of BRL 37344

Tissue/Cell TypeParameterBRL 37344NorepinephrineReference
Rat Brown AdipocytesEC50 (Lipolysis)5 ± 1 nM103 ± 31 nM[2]
Rat White AdipocytesEC50 (Lipolysis)56 ± 9 nM124 ± 17 nM[2]
Rat Brown AdipocytesEC50 (Respiration)2.3 nM25 nM[5]
Hamster Brown Fat CellsEC50 (cAMP Accumulation)26 ± 7 nM838 ± 219 nM[4]

Signaling Pathway: BRL 37344-Induced Lipolysis in Adipocytes

BRL37344_Lipolysis BRL BRL 37344 B3AR β3-AR BRL->B3AR AC Adenylyl Cyclase B3AR->AC Gs cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA HSL HSL PKA->HSL +P pHSL p-HSL HSL->pHSL Triglycerides Triglycerides pHSL->Triglycerides FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol

Caption: BRL 37344 signaling in adipocytes.

Skeletal Muscle: Glucose Uptake and Metabolism

In skeletal muscle, BRL 37344 stimulates glucose uptake by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[6][7] This action is primarily mediated through the β2-adrenoceptor and, interestingly, occurs independently of the classical insulin (B600854) signaling pathway involving Akt.[6][8] Instead, the mechanistic target of rapamycin (B549165) complex 2 (mTORC2) has been identified as a key downstream mediator.[6] Notably, while BRL 37344 is a full agonist for GLUT4 translocation, it acts as a partial agonist for cAMP generation, suggesting a potential for biased agonism.[6][8]

Quantitative Data: Effects of BRL 37344 on Glucose Metabolism in L6 Muscle Cells

ParameterIsoprenalineBRL 37344Reference
pEC50 (Glucose Uptake)7.45 ± 0.37.41 ± 0.2[8]
Emax (Glucose Uptake, % of basal)186.8 ± 7.9168.1 ± 4.6[8]
pEC50 (cAMP production)8.44 ± 0.16.57 ± 0.1[8]
Emax (cAMP production, pmol/well)15.5 ± 0.56.9 ± 0.3[8]

Signaling Pathway: BRL 37344-Induced GLUT4 Translocation in Skeletal Muscle

BRL37344_GLUT4 BRL BRL 37344 B2AR β2-AR BRL->B2AR mTORC2 mTORC2 B2AR->mTORC2 GLUT4_vesicles GLUT4 Vesicles mTORC2->GLUT4_vesicles Translocation GLUT4_pm GLUT4 at Plasma Membrane GLUT4_vesicles->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake

Caption: BRL 37344 signaling in skeletal muscle.

Cardiovascular System: Myocardial Contractility and Vascular Tone

The cardiovascular effects of BRL 37344 are complex and involve multiple β-adrenoceptor subtypes. In human atrial myocardium, BRL 37344 induces a positive inotropic effect (increased force of contraction) by stimulating β1- and β2-adrenoceptors.[1] This effect is associated with an increase in intracellular Ca2+ transients.[9] Concurrently, BRL 37344 activates endothelial nitric oxide synthase (eNOS) via β3-adrenoceptors, leading to nitric oxide (NO) production.[1][10] This NO can mediate vasorelaxation and may exert a negative inotropic effect in the ventricles, counteracting the β1/β2-mediated positive inotropy.[1]

Quantitative Data: Effects of BRL 37344 on Human Atrial Myocardium

ParameterConditionValueReference
Increase in Force of Contraction100 µM BRL 37344+54.6 ± 16.1%[1]
EC50 of Isoprenaline (Force of Contraction)Control28.4 ± 8.2 nM[1]
EC50 of Isoprenaline (Force of Contraction)+ 10 µM BRL 37344144.7 ± 53.6 nM[1]
NO Production (Hypoxic Endothelial Cells)+ 10 µM BRL 37344~25% increase[11]

Signaling Pathway: Dual Effects of BRL 37344 in the Cardiovascular System

BRL37344_Cardio cluster_B1B2 β1/β2-AR Signaling cluster_B3 β3-AR Signaling B1B2AR β1/β2-AR Ca_transient ↑ Ca2+ Transient B1B2AR->Ca_transient Positive_inotropy Positive Inotropy Ca_transient->Positive_inotropy B3AR β3-AR eNOS eNOS B3AR->eNOS +P peNOS p-eNOS (Ser1177) eNOS->peNOS NO ↑ NO peNOS->NO Vasodilation Vasodilation NO->Vasodilation Negative_inotropy Negative Inotropy (Ventricle) NO->Negative_inotropy BRL BRL 37344 BRL->B1B2AR BRL->B3AR

Caption: Dual cardiovascular signaling of BRL 37344.

Cardioprotection: AMPK/SIRT1/mTOR Pathway

In the context of myocardial ischemia/reperfusion (I/R) injury, pre-treatment with BRL 37344 has demonstrated a cardioprotective effect.[12][13] This protection is mediated in part by the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), and the concurrent inhibition of the mechanistic target of rapamycin (mTOR) and p70S6K signaling pathways.[12][13] This signaling cascade helps to preserve autophagy, a critical cellular process for survival during ischemic stress.

Quantitative Data: Effects of BRL 37344 on Cardioprotective Signaling (Relative to I/R Group)

ProteinSingle-dose BRL 3734410-day BRL 37344Reference
p-AMPK/AMPK↑ (~40%)↑ (~30%)[12]
SIRT1↑ (~60%)↑ (~41%)[12]
p-mTOR/mTOR↓ (~26%)↓ (~33%)[12]
p-p70S6K/p70S6K↓ (~23%)↓ (~34%)[12]

Signaling Pathway: Cardioprotective Effects of BRL 37344

BRL37344_Cardioprotection BRL BRL 37344 B3AR β3-AR BRL->B3AR AMPK AMPK B3AR->AMPK SIRT1 SIRT1 B3AR->SIRT1 mTOR mTOR AMPK->mTOR SIRT1->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Cardioprotection Cardioprotection Autophagy->Cardioprotection

Caption: Cardioprotective signaling of BRL 37344.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Radioligand Binding Assay for β-Adrenoceptor Affinity

Objective: To determine the binding affinity of BRL 37344 for β-adrenoceptor subtypes.

Workflow:

Binding_Assay_Workflow prep Membrane Preparation (e.g., from human atrium) incubation Incubation: - Membranes - [3H]CGP 12177 (Radioligand) - Increasing concentrations of BRL 37344 prep->incubation separation Separation of Bound and Free Radioligand (e.g., filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) quantification->analysis

Caption: Radioligand binding assay workflow.

Detailed Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cells expressing the β-adrenoceptors of interest (e.g., human atrial tissue).[5]

  • Incubation: In a suitable binding buffer, incubate a fixed amount of membrane protein with a constant concentration of a non-selective β-adrenoceptor radioligand (e.g., [3H]CGP 12177) and a range of concentrations of the unlabeled competitor, BRL 37344.[5]

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 37°C).[5]

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the BRL 37344 concentration. Determine the IC50 value (the concentration of BRL 37344 that inhibits 50% of the specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Western Blot Analysis of Protein Phosphorylation

Objective: To quantify the changes in the phosphorylation status of target proteins (e.g., eNOS, AMPK, mTOR) in response to BRL 37344 treatment.

Workflow:

Western_Blot_Workflow treatment Cell/Tissue Treatment with BRL 37344 lysis Cell/Tissue Lysis and Protein Extraction treatment->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (Phospho-specific and Total) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection and Imaging sec_ab->detection analysis Densitometric Analysis detection->analysis

Caption: Western blot workflow.

Detailed Methodology:

  • Sample Preparation: Treat cells or tissues with BRL 37344 for the desired time and concentration. Lyse the samples in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-eNOS Ser1177). In parallel, use an antibody that recognizes the total amount of the target protein as a loading control.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the relative change in phosphorylation.

GLUT4 Translocation Assay by Immunofluorescence

Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane in response to BRL 37344.

Detailed Methodology (for L6-GLUT4myc cells):

  • Cell Culture: Culture L6 myoblasts stably expressing GLUT4 with an exofacial myc tag (L6-GLUT4myc) on glass coverslips.

  • Serum Starvation: Before stimulation, serum-starve the cells to establish a basal level of GLUT4 at the plasma membrane.

  • Stimulation: Treat the cells with BRL 37344 at the desired concentration and for the appropriate time.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Immunostaining (Non-permeabilized): To detect only the surface-exposed GLUT4, perform the antibody incubations without a permeabilizing agent.

    • Incubate with a primary antibody against the myc tag.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal or fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity at the cell surface using image analysis software.

Lipolysis Assay

Objective: To measure the release of glycerol and free fatty acids from adipocytes following treatment with BRL 37344.

Detailed Methodology:

  • Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.

  • Incubation: Incubate a known number of adipocytes in a buffer containing albumin (to bind the released free fatty acids) with or without various concentrations of BRL 37344.

  • Sample Collection: At the end of the incubation period, collect the incubation medium.

  • Glycerol and FFA Measurement: Measure the concentration of glycerol and free fatty acids in the medium using commercially available colorimetric or fluorometric assay kits.

  • Data Analysis: Normalize the amount of glycerol and free fatty acids released to the number of cells or total cellular protein. Plot the results against the BRL 37344 concentration to determine the EC50.

Conclusion

This compound is a multifaceted pharmacological tool that has significantly advanced our understanding of β3-adrenoceptor signaling and its interplay with other β-adrenoceptor subtypes. Its diverse downstream effects on lipolysis, glucose metabolism, and cardiovascular function underscore the therapeutic potential of targeting these pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate signaling networks modulated by BRL 37344 and to design novel therapeutic strategies for metabolic and cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for BRL 37344 Sodium in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective β3-adrenoceptor agonist that has been instrumental in elucidating the physiological and pathophysiological roles of the β3-adrenoceptor in various organ systems. These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and signaling pathways associated with BRL 37344 administration in mouse models. The information is intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation: In Vivo Dosage Summary

The following tables summarize the reported dosages of this compound used in various mouse studies. It is crucial to note that the optimal dose may vary depending on the specific mouse strain, age, disease model, and experimental endpoint.

Table 1: this compound Dosage in Mouse Models of Cardiac Injury

Disease ModelMouse StrainDosageAdministration RouteTreatment ScheduleKey Findings
Myocardial Ischemia/ReperfusionNot Specified5 µg/kgIntraperitoneal (i.p.)Single dose before reperfusionReduced infarct size, improved left ventricular function.[1]
Myocardial Ischemia/ReperfusionNot Specified5 µg/kg/dayIntraperitoneal (i.p.)Daily for 10 days before I/RReduced infarct size, improved left ventricular function.[1]
Myocardial Ischemia/ReperfusionNot Specified5 µg/kgIntravenous (i.v.)Bolus injectionInvestigated effects on left ventricular developed pressure.[2]

Table 2: this compound Dosage in a Mouse Model of Renal Dysfunction

Disease ModelMouse StrainDosageAdministration RouteTreatment ScheduleKey Findings
X-linked Nephrogenic Diabetes InsipidusX-NDI mouse model1 mg/kgIntraperitoneal (i.p.)Single injectionShort-lasting (3 hours) antidiuretic effect.[3][4][5]
X-linked Nephrogenic Diabetes InsipidusX-NDI mouse model1 mg/kgIntraperitoneal (i.p.)Repeated injections every 4 hours for 24 hoursSustained antidiuretic effect, reduced urine output, increased urine osmolarity.[3][4]

Table 3: this compound Dosage in Mouse Models of Metabolic and Other Disorders

Disease Model/StudyMouse StrainDosageAdministration RouteTreatment ScheduleKey Findings
Glucose Metabolismβ3-AR KO miceNot SpecifiedIn vivo administrationNot SpecifiedIncreased glucose uptake in skeletal muscle.[6]
Hyperoxia-Induced Colonic AlterationsNot Specified1 mg/kg and 3 mg/kgNot SpecifiedNot Specified3 mg/kg prevented hyperoxia-induced alterations.
Increased Circulating TransaminasesNot SpecifiedNot SpecifiedIntraperitoneal (i.p.)Single doseIncreased circulating ALT and AST levels.[7][8]

Experimental Protocols

Protocol 1: Myocardial Ischemia/Reperfusion Injury Model

Objective: To evaluate the cardioprotective effects of BRL 37344 pre-treatment.

Materials:

  • Male mice (strain to be specified by the researcher)

  • This compound salt (Sigma-Aldrich or equivalent)

  • Sterile 0.9% NaCl (saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for thoracotomy

  • Ventilator

  • Suture for coronary artery ligation

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

  • Western blot reagents

Procedure:

  • Drug Preparation: Prepare a stock solution of BRL 37344 by dissolving it in distilled water.[1] For daily use, dilute the stock solution with sterile 0.9% NaCl to the final desired concentration (e.g., for a 5 µg/kg dose in a 25g mouse, the injected volume should be appropriate, typically 100-200 µL).[1]

  • Animal Groups:

    • Sham (control) group: Undergoes surgery without coronary artery ligation.

    • Ischemia/Reperfusion (I/R) group: Receives vehicle (saline) and undergoes I/R surgery.

    • BRL 37344 Single Dose group: Receives a single i.p. injection of BRL 37344 (5 µg/kg) before reperfusion.[1]

    • BRL 37344 Chronic Treatment group: Receives daily i.p. injections of BRL 37344 (5 µg/kg/day) for 10 days prior to I/R surgery.[1]

  • Surgical Procedure (Ischemia/Reperfusion):

    • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

    • Intubate the mouse and connect it to a ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically induced for 30 minutes.[1]

    • After the ischemic period, release the ligature to allow for reperfusion, which typically lasts for 120 minutes.[1]

  • Endpoint Analysis:

    • Infarct Size Measurement: At the end of reperfusion, excise the heart, slice it, and stain with TTC. The infarcted area will appear pale, while the viable tissue will be red. Quantify the infarct size as a percentage of the area at risk.

    • Western Blot Analysis: Homogenize heart tissue to extract proteins. Perform western blotting to analyze the expression and phosphorylation levels of key signaling proteins such as AMPK, SIRT1, mTOR, and p70S6K.[1]

Protocol 2: X-linked Nephrogenic Diabetes Insipidus (NDI) Model

Objective: To assess the antidiuretic effect of BRL 37344.

Materials:

  • X-NDI mice (e.g., AVPR2 knockout mice)

  • This compound salt

  • Sterile 0.9% NaCl (saline)

  • Metabolic cages for urine and water intake measurement

  • Osmometer

Procedure:

  • Drug Preparation: Prepare BRL 37344 solution in sterile saline at a concentration suitable for a 1 mg/kg dose.[3][4][5]

  • Animal Acclimation: House individual mice in metabolic cages for several days to acclimate before the experiment.

  • Experimental Protocol:

    • Single Dose Study:

      • Administer a single intraperitoneal injection of BRL 37344 (1 mg/kg) or vehicle (saline).[3][4][5]

      • Collect urine and measure water intake at regular intervals (e.g., every hour for the first 3 hours, then at longer intervals) for up to 24 hours.

    • Repeated Dose Study:

      • To mimic a sustained effect, administer repeated intraperitoneal injections of BRL 37344 (1 mg/kg) every 4 hours over a 24-hour period.[3]

      • Collect urine and measure water intake every 4 hours.

  • Endpoint Analysis:

    • Measure urine volume and water intake at each time point.

    • Determine urine osmolality using an osmometer.

    • For molecular analysis, at the end of the experiment, kidney tissue can be collected to measure the phosphorylation of NKCC2, NCC, and AQP2 via western blotting.[3][4]

Signaling Pathways and Mechanisms of Action

Cardiac Protection Signaling Pathway

In the context of myocardial ischemia/reperfusion injury, BRL 37344 exerts its protective effects by modulating key cellular energy and autophagy pathways.[1] Pre-treatment with BRL 37344 leads to the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), while suppressing the mechanistic target of rapamycin (B549165) (mTOR) and p70S6K signaling pathways.[1]

BRL37344_Cardiac_Protection BRL37344 BRL 37344 beta3_AR β3-Adrenoceptor BRL37344->beta3_AR AMPK AMPK beta3_AR->AMPK activates SIRT1 SIRT1 beta3_AR->SIRT1 activates mTOR mTOR beta3_AR->mTOR inhibits Cardioprotection Cardioprotection (Reduced Infarct Size) AMPK->Cardioprotection SIRT1->Cardioprotection p70S6K p70S6K mTOR->p70S6K activates mTOR->Cardioprotection inhibition leads to

Caption: BRL 37344 signaling in cardioprotection.

Renal Water Reabsorption Signaling Pathway

In the kidney, BRL 37344 activates the β3-adrenoceptor in the renal tubules, leading to an increase in intracellular cAMP. This mimics the effect of vasopressin and promotes the phosphorylation and activation of key ion and water transporters, namely the Na-K-2Cl cotransporter (NKCC2), the Na-Cl cotransporter (NCC), and the aquaporin-2 (AQP2) water channel.[3][4] This results in increased reabsorption of electrolytes and water, producing an antidiuretic effect.[3][4]

BRL37344_Renal_Function BRL37344 BRL 37344 beta3_AR β3-Adrenoceptor (Renal Tubule) BRL37344->beta3_AR AC Adenylyl Cyclase beta3_AR->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates NKCC2 p-NKCC2 PKA->NKCC2 phosphorylates NCC p-NCC PKA->NCC phosphorylates AQP2 p-AQP2 PKA->AQP2 phosphorylates Reabsorption ↑ Water & Electrolyte Reabsorption NKCC2->Reabsorption NCC->Reabsorption AQP2->Reabsorption

Caption: BRL 37344 signaling in renal water reabsorption.

Experimental Workflows

Myocardial Ischemia/Reperfusion Workflow

Myocardial_IR_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_surgery Surgery cluster_analysis Analysis Animal_Groups Randomize Mice into Groups (Sham, I/R, BRL Single, BRL Chronic) Chronic_Tx Chronic Treatment: Daily i.p. injection for 10 days Animal_Groups->Chronic_Tx Single_Tx Single Dose Treatment: Single i.p. injection before reperfusion Drug_Prep Prepare BRL 37344 Solution Drug_Prep->Chronic_Tx Drug_Prep->Single_Tx Anesthesia Anesthetize and Ventilate Mouse Chronic_Tx->Anesthesia Reperfusion Release Ligature for Reperfusion (120 min) Single_Tx->Reperfusion Thoracotomy Perform Thoracotomy Anesthesia->Thoracotomy Ligation Ligate LAD Coronary Artery (30 min) Thoracotomy->Ligation Ligation->Reperfusion Harvest Harvest Heart Reperfusion->Harvest Infarct Measure Infarct Size (TTC Staining) Harvest->Infarct WB Western Blot for Signaling Proteins Harvest->WB

Caption: Workflow for myocardial I/R studies.

Nephrogenic Diabetes Insipidus Experimental Workflow

NDI_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimation Acclimate X-NDI Mice in Metabolic Cages Treatment Administer BRL 37344 or Vehicle (i.p.) (Single or Repeated Dosing) Acclimation->Treatment Drug_Prep Prepare BRL 37344 Solution (1 mg/kg) Drug_Prep->Treatment Data_Collection Collect Urine and Measure Water Intake (Hourly/Every 4 hours) Treatment->Data_Collection Kidney_Harvest Harvest Kidneys (Optional) Treatment->Kidney_Harvest at endpoint Measurements Measure Urine Volume and Osmolality Data_Collection->Measurements Molecular_Analysis Western Blot for p-NKCC2, p-NCC, p-AQP2 Kidney_Harvest->Molecular_Analysis

Caption: Workflow for NDI mouse model studies.

References

Application Notes and Protocols for the Use of BRL 37344 Sodium in a Rat Model of Diet-Induced Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of BRL 37344 sodium in a rat model of diet-induced obesity (DIO). It is critical to note that BRL 37344, a selective β3-adrenergic receptor agonist, is not used to induce obesity. Instead, it is a tool investigated for its potential anti-obesity and therapeutic effects .[1] Therefore, the experimental model involves first inducing an obese phenotype in rats, typically through a high-fat diet, and subsequently administering BRL 37344 to study its impact on weight management, metabolic parameters, and related cellular mechanisms. This document outlines the procedures for both inducing obesity and for the subsequent application and evaluation of BRL 37344.

Mechanism of Action

BRL 37344 selectively stimulates β3-adrenergic receptors, which are predominantly found in adipose tissue.[2] Activation of these receptors initiates a signaling cascade that leads to increased lipolysis (the breakdown of stored fat) and thermogenesis (heat production), primarily in brown adipose tissue (BAT).[3] This mechanism promotes energy expenditure and can lead to a reduction in fat mass. Studies have also shown that BRL 37344 can influence food intake and improve glucose metabolism, making it a compound of interest for treating metabolic disorders.[4][5]

Data Presentation: Effects of BRL 37344 in Obese Rat Models

The following tables summarize the quantitative effects of BRL 37344 administration in rat models of obesity.

Table 1: Effect of BRL 37344 on Body Weight and Food Intake

Animal ModelBRL 37344 Dosage and AdministrationDuration of TreatmentChange in Body WeightChange in Food IntakeReference
Obese Zucker RatsIntraperitoneal (i.p.) injectionAcuteDecreasedDecreased[4]
Lean Zucker RatsIntraperitoneal (i.p.) injectionAcuteNot specifiedDecreased[4]
Wistar Rats (fasted)20 nmol (intracerebroventricular)AcuteNot applicable-34.4% (at 1 hour)[6][7]
Wistar RatsNot specified15 daysLower weight gain compared to controlNo significant difference[8]

Table 2: Metabolic and Physiological Effects of BRL 37344 in High-Fat Diet-Induced Obese Rats

ParameterControl (High-Fat Diet)BRL 37344 TreatedPercentage Change
Body Weight Increased over 12 weeksDecreasedNot specified
Liver Weight IncreasedDecreasedNot specified
Serum ALT ElevatedDecreasedNot specified
Serum AST ElevatedDecreasedNot specified
Serum Triglycerides ElevatedDecreasedNot specified
Serum Total Cholesterol ElevatedDecreasedNot specified

Note: Specific quantitative values were not provided in the source material, only directional changes.

Experimental Protocols

This section provides detailed methodologies for establishing a diet-induced obesity model and subsequently evaluating the effects of BRL 37344.

Protocol 1: Induction of Obesity in Rats via High-Fat Diet

Objective: To induce an obese phenotype in rats, characterized by increased body weight, adiposity, and metabolic dysregulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard chow diet (for control group)

  • High-fat diet (HFD), typically 45-60% of calories from fat

  • Animal caging with ad libitum access to food and water

  • Animal scale

Procedure:

  • Acclimatize rats for one week upon arrival, providing standard chow and water ad libitum.

  • Randomly assign rats to two groups: Control (standard chow) and High-Fat Diet (HFD).

  • House the animals in a temperature and humidity-controlled room with a 12-hour light/dark cycle.

  • Provide the respective diets and fresh water ad libitum for a period of 8-12 weeks.

  • Monitor and record the body weight and food intake of each rat weekly.

  • At the end of the induction period, the HFD group should exhibit a significantly higher body weight compared to the control group, confirming the obese phenotype.

Protocol 2: Administration of BRL 37344 and Evaluation of its Effects

Objective: To assess the therapeutic potential of BRL 37344 on body weight, food intake, and glucose metabolism in diet-induced obese rats.

Materials:

  • Diet-induced obese rats (from Protocol 1)

  • This compound salt

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for administration (e.g., intraperitoneal injection)

  • Metabolic cages (for accurate food and water intake measurement)

  • Glucometer and glucose test strips

  • Glucose solution (for Glucose Tolerance Test)

  • Equipment for blood collection

Procedure:

  • Divide the diet-induced obese rats into two subgroups: Vehicle Control and BRL 37344 Treatment.

  • Prepare the BRL 37344 solution in the chosen vehicle at the desired concentration. Dosages in studies have varied, with intraperitoneal injections being a common administration route.[4]

  • Administer BRL 37344 or the vehicle to the respective groups daily (or as per the experimental design) for a predetermined period (e.g., 2-4 weeks).

  • Continue to monitor and record body weight and food intake regularly.

  • Towards the end of the treatment period, perform a Glucose Tolerance Test (see Protocol 3).

  • At the end of the study, animals are euthanized, and blood and tissues (e.g., adipose tissue, liver) can be collected for further analysis (e.g., lipid profiles, gene expression).

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of BRL 37344 on glucose clearance and insulin (B600854) sensitivity.

Materials:

  • Fasted rats (typically 6-8 hours)

  • Oral gavage needles

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets for tail vein sampling)

Procedure:

  • Fast the rats for 6-8 hours with free access to water.

  • Record the baseline blood glucose level (Time 0) from a small drop of blood obtained from the tail vein.

  • Administer the glucose solution orally via gavage.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose administration.

  • Plot the blood glucose concentration over time for each group. The Area Under the Curve (AUC) can be calculated to quantify the overall glucose excursion. An improvement in glucose tolerance is indicated by a lower AUC.[5]

Visualizations: Signaling Pathways and Experimental Workflow

BRL 37344 Signaling Pathway in Adipocytes

The following diagram illustrates the molecular pathway activated by BRL 37344 in fat cells, leading to the breakdown of fats and heat production.

BRL37344_Signaling_Pathway BRL BRL 37344 Beta3AR β3-Adrenergic Receptor BRL->Beta3AR Binds Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates UCP1 UCP1 Gene Expression PKA->UCP1 Increases Lipolysis Lipolysis HSL->Lipolysis Promotes Thermogenesis Thermogenesis UCP1->Thermogenesis Promotes

BRL 37344 signaling cascade in adipocytes.
Experimental Workflow

This diagram outlines the typical experimental procedure for evaluating BRL 37344 in a diet-induced obesity rat model.

Experimental_Workflow start Start: Acclimatize Rats (1 week) diet Induce Obesity (8-12 weeks) start->diet grouping Randomize Obese Rats into Treatment Groups diet->grouping treatment Administer BRL 37344 or Vehicle (2-4 weeks) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt end Endpoint: Euthanasia, Tissue & Blood Collection ogtt->end

References

Application Notes and Protocols: BRL 37344 Sodium in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 37344 sodium is a potent and selective β3-adrenergic receptor agonist that has also been shown to act as a dual β2-/β3-adrenoceptor agonist. In the context of diabetes research, it has garnered significant interest for its ability to stimulate glucose uptake and improve glucose homeostasis independently of the insulin (B600854) signaling pathway. This document provides detailed application notes and experimental protocols for the use of BRL 37344 in diabetes research, summarizing key quantitative data and outlining the underlying signaling mechanisms.

Introduction

The rising prevalence of type 2 diabetes necessitates the exploration of novel therapeutic strategies that can improve glycemic control. One promising avenue is the targeting of insulin-independent pathways for glucose disposal. BRL 37344 has emerged as a valuable research tool in this area. It has been demonstrated to enhance glucose uptake in skeletal muscle, a major tissue responsible for postprandial glucose clearance. This effect is primarily mediated through the β2-adrenoceptor, leading to the translocation of GLUT4 glucose transporters to the cell surface. Notably, this action does not involve the canonical insulin signaling cascade, making it a potential therapeutic target for overcoming insulin resistance.

Mechanism of Action

BRL 37344 stimulates glucose uptake in skeletal muscle by activating β2-adrenoceptors.[1][2] This activation triggers a signaling cascade that is distinct from the insulin pathway. The key molecular events involve the activation of the mechanistic target of rapamycin (B549165) complex 2 (mTORC2).[1][2] Unlike insulin, BRL 37344 does not induce the phosphorylation of Akt (Protein Kinase B) at Thr308 or Ser473.[1] The downstream signaling from mTORC2 culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating increased glucose entry into the muscle cells. An important characteristic of BRL 37344 is that it acts as a partial agonist for cAMP generation but a full agonist for glucose uptake, and it does not appear to cause classical β2-adrenoceptor desensitization or internalization.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of BRL 37344 administration in various experimental models as reported in the literature.

Table 1: In Vitro Effects of BRL 37344 on Glucose Uptake

Cell Line/TissueAgonistpEC50Maximal Response (% of basal)Antagonist
L6 MyotubesBRL 373446.9 ± 0.1162 ± 3.2ICI118551 (β2-selective)
L6 MyotubesIsoprenaline7.3 ± 0.2175 ± 3.5ICI118551 (β2-selective)
L6 MyotubesInsulin7.3 ± 0.2170 ± 3.7-
Human SKMC MyotubesBRL 37344-Significant increase-
Rat Soleus MuscleBRL 37344 (10⁻¹¹ M)-30% increase-
Rat EDL MuscleBRL 37344 (10⁻¹¹ M)-24% increase-

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from[1][3]

Table 2: In Vivo Effects of BRL 37344 in a Mouse Model of X-linked Nephrogenic Diabetes Insipidus

ParameterTreatmentDosageDurationOutcome
Urine OutputSingle i.p. injection1 mg/kg3 hoursShort-lasting reduction
24h Urine OutputRepeated i.p. injections (every 4h)1 mg/kg24 hours27% reduction
24h Urine OsmolarityRepeated i.p. injections (every 4h)1 mg/kg24 hours25% increase
24h Water IntakeRepeated i.p. injections (every 4h)1 mg/kg24 hours20% reduction

Data sourced from[4][5]

Signaling Pathway Diagram

BRL37344_Signaling_Pathway cluster_intracellular Intracellular BRL BRL 37344 beta2AR β2-Adrenoceptor BRL->beta2AR Akt Akt BRL->Akt Does not phosphorylate mTORC2 mTORC2 beta2AR->mTORC2 Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Inserts into membrane GlucoseUptake Glucose Uptake mTORC2->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4 Transport

Caption: BRL 37344 signaling pathway for glucose uptake in skeletal muscle.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

Objective: To measure the effect of BRL 37344 on glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound salt

  • Insulin (positive control)

  • Isoprenaline (positive control)

  • ICI118551 (β2-antagonist)

  • SR59230A (β3-antagonist)

  • 2-deoxy-[³H]-glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Seed L6 myoblasts in 6-well plates and differentiate into myotubes.

  • Serum-starve the myotubes for 3-5 hours prior to the experiment.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with or without antagonists (e.g., 1 µM ICI118551 or 1 µM SR59230A) for 30 minutes.

  • Add varying concentrations of BRL 37344, insulin, or isoprenaline and incubate for the desired time (e.g., 30 minutes).

  • Initiate glucose uptake by adding 0.5 µCi/mL 2-deoxy-[³H]-glucose and 10 µM unlabeled 2-deoxy-glucose. For non-specific uptake, add 10 µM cytochalasin B.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1 M NaOH.

  • Determine the radioactivity in the cell lysates by liquid scintillation counting.

  • Normalize the data to protein concentration.

Protocol 2: In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of BRL 37344 on glucose clearance in vivo.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • This compound salt

  • Sterile saline

  • Glucose solution (e.g., 20% w/v)

  • Glucometer and test strips

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the basal blood glucose level from the tail vein (t=0).

  • Administer BRL 37344 (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

  • After 30 minutes, administer a glucose bolus (e.g., 2 g/kg body weight) via i.p. injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture L6 Myotube Culture & Differentiation starvation Serum Starvation cell_culture->starvation treatment BRL 37344 / Control Treatment starvation->treatment glucose_uptake [3H]-2-deoxyglucose Uptake Assay treatment->glucose_uptake analysis_invitro Scintillation Counting & Data Analysis glucose_uptake->analysis_invitro animal_model Animal Model (e.g., C57BL/6J mice) fasting Overnight Fasting animal_model->fasting drug_admin BRL 37344 / Vehicle Administration fasting->drug_admin gtt Glucose Tolerance Test (GTT) drug_admin->gtt data_collection Blood Glucose Monitoring gtt->data_collection analysis_invivo AUC Calculation & Statistical Analysis data_collection->analysis_invivo

Caption: Workflow for in vitro and in vivo experiments with BRL 37344.

Conclusion

This compound is a valuable pharmacological tool for investigating insulin-independent mechanisms of glucose uptake. Its action through the β2-adrenoceptor/mTORC2 pathway in skeletal muscle provides a unique model for studying alternative strategies to enhance glucose disposal. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize BRL 37344 in their diabetes-related studies. Careful consideration of the biphasic effects of BRL 37344, with stimulatory actions at low concentrations and potential inhibitory effects at higher concentrations on glucose utilization, is crucial for experimental design and data interpretation.[3][6]

References

Application Notes and Protocols: Immunohistochemistry for β3-Adrenoceptor with BRL 37344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immunohistochemical detection of the β3-adrenoceptor and the application of its selective agonist, BRL 37344. This document includes detailed protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction to β3-Adrenoceptor and BRL 37344

The β3-adrenoceptor (β3-AR) is a member of the G-protein coupled receptor (GPCR) family, primarily known for its role in regulating lipolysis and thermogenesis in adipose tissue.[1][2] Unlike the more extensively studied β1- and β2-adrenoceptors, the β3-AR is relatively resistant to short-term desensitization.[2] Its expression has been identified in various human tissues, including the urinary bladder, myocardium, gastrointestinal tract, and prostate, making it a promising therapeutic target for conditions such as overactive bladder, heart failure, and metabolic disorders.[1][2][3][4]

BRL 37344 is a potent and selective agonist for the β3-adrenoceptor.[5][6] It has been widely used in preclinical research to investigate the physiological and pathological roles of β3-AR. While it exhibits preferential binding to the β3-AR, it's important to note that at higher concentrations, it can also interact with β1- and β2-adrenoceptors.[7]

Quantitative Data

BRL 37344 Binding Affinities and Potency
Receptor SubtypeKi (nM)SpeciesNotes
β3-Adrenoceptor287Not SpecifiedPotent and selective agonist.[6]
β1-Adrenoceptor1750Not SpecifiedWeaker binding affinity compared to β3-AR.[6]
β2-Adrenoceptor1120Not SpecifiedWeaker binding affinity compared to β3-AR.[6]
Cell TypeEC50 (nM)EffectSpecies
Brown Adipocytes3.3 ± 0.8LipolysisNot Specified
White Adipocytes5.7LipolysisNot Specified
Colon27.5Not SpecifiedNot Specified
β3-Adrenoceptor mRNA Expression in Human Tissues
TissueRelative mRNA ExpressionNotes
Detrusor Muscle97% of total β-AR mRNAβ3-AR is the most represented subtype.[2]
Normal ProstateLower than BPH tissue-
Benign Prostatic Hyperplasia (BPH)Significantly higher than normal prostate[4]

Signaling Pathways

Activation of the β3-adrenoceptor by an agonist like BRL 37344 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests coupling to inhibitory G proteins (Gi) and activation of other downstream effectors.

Canonical Gs-cAMP-PKA Signaling Pathway

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRL37344 BRL 37344 beta3AR β3-Adrenoceptor BRL37344->beta3AR binds Gs Gs Protein beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Effects Physiological Effects (e.g., Lipolysis, Thermogenesis) PKA->Physiological_Effects phosphorylates target proteins Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRL37344 BRL 37344 beta3AR β3-Adrenoceptor BRL37344->beta3AR binds Gi Gi Protein beta3AR->Gi activates eNOS eNOS Gi->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Negative Inotropy) PKG->Physiological_Effects leads to Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Model Select Experimental Model (e.g., Cell Culture, Animal Model) Treatment Treat with BRL 37344 (Dose-response and time-course) Model->Treatment Control Control Group (Vehicle) Model->Control Endpoint Measure Functional Endpoints (e.g., Lipolysis, Glucose Uptake, Contraction) Treatment->Endpoint Control->Endpoint Harvest Harvest Tissues/Cells Endpoint->Harvest Fixation Fixation and Paraffin Embedding Harvest->Fixation IHC Immunohistochemistry for β3-Adrenoceptor Fixation->IHC Imaging Microscopy and Image Analysis IHC->Imaging Data Data Interpretation and Correlation with Functional Data Imaging->Data

References

Application Notes and Protocols for Cell Culture Assays with BRL 37344 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective agonist for the β3-adrenoceptor, a member of the G protein-coupled receptor family predominantly expressed in adipose tissue and the detrusor muscle.[1] However, it is crucial to note that at higher concentrations, BRL 37344 can also exhibit activity at β1- and β2-adrenoceptors. Its ability to stimulate lipolysis and glucose uptake has made it a valuable tool for in vitro studies in metabolic research, particularly in the context of obesity and type 2 diabetes. These application notes provide detailed protocols for key cell culture assays to investigate the effects of BRL 37344, along with data presentation and visualization of associated signaling pathways.

Mechanism of Action

BRL 37344 primarily exerts its effects by binding to and activating the β3-adrenoceptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological responses. In adipocytes, this cascade stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011). In skeletal muscle cells, BRL 37344 has been shown to increase glucose uptake via a β2-adrenoceptor-mediated mechanism that involves the translocation of GLUT4 glucose transporters to the cell surface, a process dependent on mTORC2 but independent of Akt phosphorylation.[2][3][4] Furthermore, BRL 37344 can induce the activation of endothelial nitric oxide synthase (eNOS), contributing to vasorelaxation.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the effects of BRL 37344.

Table 1: Potency (pEC50/EC50) of BRL 37344 in Functional Assays

Cell Line/TissueAssaypEC50 (mean ± SEM)EC50 (nM) (mean ± SEM)Reference
L6 myotubesGlucose Uptake7.41 ± 0.2-[2]
L6 cellscAMP Accumulation6.57 ± 0.1-[2]
Isolated brown adipocytes (rat)Lipolysis-5 ± 1[5]
Isolated white adipocytes (rat)Lipolysis-56 ± 9[5]
Isolated brown adipocytes (hamster)cAMP Accumulation-26 ± 7[1]

Table 2: Efficacy (Emax) of BRL 37344 in Functional Assays

Cell LineAssayEmax (mean ± SEM)Reference
L6 cellsGlucose Uptake168.1 ± 4.6 (% of basal)[2]
L6 cellscAMP Accumulation6.9 ± 0.3 (pmol cAMP/well)[2]

Experimental Protocols

Cyclic AMP (cAMP) Accumulation Assay

This protocol describes a method to quantify intracellular cAMP levels in response to BRL 37344 stimulation using a competitive immunoassay.

Materials:

  • CHO-K1 cells stably expressing the human β3-adrenoceptor (or other suitable cell line)

  • Cell culture medium (e.g., F-12K Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound salt

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., LANCE cAMP kit, FRET-based sensors, or ELISA kit)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.

  • Cell Stimulation:

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to each well. Incubate for 30 minutes at 37°C.

    • Add BRL 37344 at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the wells. Include a vehicle control (e.g., water or DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves the addition of detection reagents and incubation.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the BRL 37344 concentration to generate a dose-response curve and calculate the pEC50 and Emax values.

Lipolysis Assay (Glycerol Release)

This protocol details the measurement of glycerol released from differentiated adipocytes as an indicator of lipolysis stimulated by BRL 37344.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Bovine calf serum and Fetal Bovine Serum (FBS)

  • Insulin (B600854), Dexamethasone, and IBMX for differentiation

  • This compound salt

  • Krebs-Ringer-HEPES (KRH) buffer

  • Glycerol assay kit

  • 24-well or 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Differentiation of 3T3-L1 Adipocytes:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes should be visible by day 8-10.

  • Lipolysis Stimulation:

    • Wash the differentiated adipocytes twice with warm PBS.

    • Incubate the cells in KRH buffer for 2 hours at 37°C.

    • Replace the buffer with fresh KRH buffer containing various concentrations of BRL 37344 (e.g., 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Glycerol Measurement:

    • Collect the supernatant from each well.

    • Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the glycerol concentration to the total protein content of the cells in each well.

    • Plot the normalized glycerol concentration against the log of the BRL 37344 concentration to determine the dose-response relationship.

GLUT4 Translocation Assay (Immunofluorescence)

This protocol describes the visualization and quantification of GLUT4 translocation to the plasma membrane in L6-GLUT4myc myotubes upon stimulation with BRL 37344.[3]

Materials:

  • L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc)

  • α-MEM medium

  • Fetal Bovine Serum (FBS)

  • Horse serum

  • This compound salt

  • Paraformaldehyde (PFA)

  • Bovine Serum Albumin (BSA)

  • Primary antibody: anti-myc antibody

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • DAPI for nuclear staining

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6-GLUT4myc myoblasts in α-MEM with 10% FBS.

    • For differentiation, seed the cells on glass coverslips and, upon reaching confluence, switch to α-MEM with 2% horse serum. Differentiated myotubes should form within 5-7 days.

  • Stimulation and Fixation:

    • Serum-starve the myotubes for 3-4 hours in α-MEM.

    • Treat the cells with BRL 37344 (e.g., 10 µM) or a vehicle control for 30 minutes at 37°C.

    • Wash the cells with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Immunostaining:

    • Wash the cells with PBS and block with 1% BSA in PBS for 30 minutes.

    • Incubate with anti-myc primary antibody (diluted in blocking buffer) for 1 hour at room temperature to label surface GLUT4.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.

    • Wash three times with PBS and mount the coverslips on microscope slides.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the fluorescence intensity at the cell surface using image analysis software (e.g., ImageJ). The fluorescence intensity is proportional to the amount of GLUT4 translocated to the plasma membrane.

Signaling Pathways and Workflows

BRL 37344 Signaling Pathway

BRL37344_Signaling BRL BRL 37344 B3AR β3-Adrenoceptor BRL->B3AR binds G_alpha_s Gαs B3AR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes eNOS eNOS Activation PKA->eNOS activates

Caption: Simplified signaling cascade of BRL 37344 via the β3-adrenoceptor.

Experimental Workflow for Lipolysis Assay

Lipolysis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture 3T3-L1 Preadipocytes Differentiate Differentiate into Adipocytes Culture->Differentiate Wash Wash with PBS Differentiate->Wash Treat Treat with BRL 37344 Wash->Treat Collect Collect Supernatant Treat->Collect Assay Glycerol Assay Collect->Assay Analyze Data Analysis Assay->Analyze

Caption: Step-by-step workflow for the BRL 37344-induced lipolysis assay.

References

Application Notes and Protocols for Studying cAMP Activation using BRL 37344 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its activation is critically linked to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). This second messenger plays a pivotal role in a multitude of cellular signaling pathways. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate cAMP activation in various cellular contexts.

Mechanism of Action

BRL 37344 selectively binds to and activates β3-adrenergic receptors. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, resulting in a rapid increase in intracellular cAMP levels.[2][3] The elevated cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates a wide range of target proteins, culminating in a cellular response. While primarily a β3-AR agonist, at higher concentrations, BRL 37344 can also exhibit activity at β1- and β2-adrenergic receptors.[4][5]

Data Presentation: In Vitro Efficacy of BRL 37344 in cAMP Activation

The following tables summarize the quantitative data on the potency (EC50 or pD2) and efficacy (Emax) of BRL 37344 in stimulating cAMP accumulation across various cell types and tissues as reported in the scientific literature.

Table 1: Potency of BRL 37344 in Stimulating cAMP Accumulation

Tissue/Cell LineSpeciesParameterValueReference
Brown Adipose Tissue (Membranes)RatEC50~700 nM[2]
Brown Fat CellsHamsterEC5026 ± 7 nM[6]
L6 Skeletal Muscle CellsRatpEC506.57 ± 0.1[7]
CHO-K1-hβ3AR cellsHuman (recombinant)pEC507.3 ± 0.1[8]
Rabbit JejunumRabbitpD27.41[9]

Table 2: Efficacy of BRL 37344 in Stimulating cAMP Accumulation

Tissue/Cell LineSpeciesEfficacy (relative to Isoprenaline)Reference
L6 Skeletal Muscle CellsRatPartial Agonist (Emax: 6.9 ± 0.3 pmol cAMP/well vs 15.5 ± 0.5 for Isoprenaline)[7]
Neonatal Rat Liver Plasma MembranesRat~50% of Isoprenaline's maximal stimulation[5]
Adipocyte GhostsHumanPartial Agonist (Lowest intrinsic activity compared to Wistar and Zucker rats)[3]
CHO-K1-hβ3AR cellsHuman (recombinant)Partial Agonist (~57% of Isoprenaline's response)

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay in Cultured Cells

This protocol describes a method to measure BRL 37344-induced cAMP accumulation in a 96-well plate format using a competitive immunoassay.

Materials:

  • This compound salt

  • Cell line expressing the target β3-adrenergic receptor (e.g., CHO-K1-hβ3AR, L6 myoblasts)

  • Cell culture medium (e.g., DMEM, Ham's F-12) with appropriate supplements (FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)

  • Isoprenaline (as a positive control)

  • cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP assay, or similar)

  • 96-well cell culture plates (white, opaque for luminescence/fluorescence assays)

  • Multichannel pipette

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, time-resolved fluorescence)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to ~80-90% confluency in appropriate cell culture medium.

    • The day before the experiment, harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of BRL 37344 in assay buffer to create a concentration-response curve. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a positive control (e.g., Isoprenaline) and a vehicle control.

  • cAMP Accumulation:

    • Wash the cells once with warm PBS.

    • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

    • Add the prepared dilutions of BRL 37344, isoprenaline, or vehicle to the respective wells.

    • Incubate for the desired period (e.g., 10-30 minutes) at 37°C. The optimal incubation time should be determined empirically for the specific cell line.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions. This step releases the intracellular cAMP.

    • Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents that generate a signal inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the BRL 37344 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

Signaling Pathway of BRL 37344-Mediated cAMP Activation

BRL37344_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BRL37344 BRL 37344 Beta3AR β3-Adrenergic Receptor BRL37344->Beta3AR Binds Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets cAMP_Workflow Start Start: Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Compounds Prepare BRL 37344 Serial Dilutions Wash_Cells Wash Cells with PBS Incubate_Overnight->Wash_Cells Add_BRL37344 Add BRL 37344 / Controls Prepare_Compounds->Add_BRL37344 Add_PDE_Inhibitor Add PDE Inhibitor (e.g., IBMX) Wash_Cells->Add_PDE_Inhibitor Incubate_PDE Incubate Add_PDE_Inhibitor->Incubate_PDE Incubate_PDE->Add_BRL37344 Incubate_Stimulation Incubate for Stimulation Add_BRL37344->Incubate_Stimulation Lyse_Cells Lyse Cells Incubate_Stimulation->Lyse_Cells Detect_cAMP Perform cAMP Detection Assay Lyse_Cells->Detect_cAMP Read_Plate Read Plate on Plate Reader Detect_cAMP->Read_Plate Analyze_Data Analyze Data (EC50, Emax) Read_Plate->Analyze_Data

References

Application Notes and Protocols: Intraperitoneal Injection of BRL 37344 Sodium in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BRL 37344 sodium, a selective β3-adrenoceptor agonist, administered via intraperitoneal (IP) injection in rodent models. This document includes detailed protocols for key applications, a summary of quantitative data from various studies, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

BRL 37344 is a potent and selective agonist for the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and the heart. Activation of β3-adrenoceptors is involved in the regulation of lipolysis, thermogenesis, and cardiovascular function. Due to these properties, BRL 37344 is a valuable tool for investigating metabolic disorders, cardiovascular diseases, and other conditions involving the β3-adrenergic system in rodent models. It has an affinity for rodent β3-adrenoceptors that is higher than for human receptors.

Data Presentation

The following tables summarize the quantitative data from various studies involving the intraperitoneal injection of BRL 37344 in rodents.

Table 1: Dosage and Effects of BRL 37344 on Myocardial Ischemia/Reperfusion (I/R) Injury in Rats

Animal ModelBRL 37344 DosageTreatment RegimenKey Findings
Male Rats5 µg/kgSingle dose before I/RReduced myocardial necrosis area by 28.17%
Male Rats5 µg/kg/day10 days before I/RReduced myocardial necrosis area by 33.90%

Table 2: Dosage and Effects of BRL 37344 on Food Intake in Rats

Animal ModelBRL 37344 DosageRoute of AdministrationKey Findings
Lean and Obese Zucker RatsNot specifiedIntraperitoneal (i.p.)Decreased food intake[1]
24-h Fasted Wistar Rats20 nmolIntracerebroventricular (icv)Decreased food intake 1 hour after treatment (from 6.4 g to 4.2 g)[2][3]

Table 3: Dosage and Effects of BRL 37344 on Nephrogenic Diabetes Insipidus (NDI) in Mice

Animal ModelBRL 37344 DosageTreatment RegimenKey Findings
X-linked NDI Mice1 mg/kgSingle i.p. injectionTransient (3-hour) improvement in NDI symptoms[4][5]
X-linked NDI Mice1 mg/kgRepeated i.p. injections over 24h27% reduction in 24h urine output; 25% increase in urine osmolarity; 20% reduction in water intake[4][5]

Signaling Pathways

BRL 37344 primarily exerts its effects through the activation of β3-adrenergic receptors, which are G-protein coupled receptors. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, research has revealed a more complex network of downstream signaling.

BRL37344_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling BRL BRL 37344 B3AR β3-Adrenoceptor BRL->B3AR binds AC Adenylyl Cyclase B3AR->AC activates AMPK AMPK B3AR->AMPK activates mTOR mTOR B3AR->mTOR inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates eNOS eNOS PKA->eNOS activates Physiological_Effects Physiological Effects (e.g., Lipolysis, Thermogenesis, Cardioprotection) PKA->Physiological_Effects leads to NO Nitric Oxide eNOS->NO NO->Physiological_Effects SIRT1 SIRT1 AMPK->SIRT1 activates SIRT1->Physiological_Effects p70S6K p70S6K mTOR->p70S6K activates Cell_Growth_Inhibition Cell Growth and Proliferation p70S6K->Cell_Growth_Inhibition inhibits

BRL 37344 Signaling Pathway

Experimental Protocols

General Protocol for Intraperitoneal Injection of BRL 37344

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to rodents.[6][7]

Materials:

  • This compound salt

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[6]

  • 70% ethanol (B145695) wipes

  • Animal scale

Procedure:

  • Preparation of BRL 37344 Solution:

    • Dissolve this compound salt in sterile saline or water to the desired concentration. Ensure the solution is completely dissolved and sterile. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of BRL 37344 in 1 mL of sterile saline.

    • The final injection volume should not exceed 10 mL/kg of body weight.[6]

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the injection volume.

    • Restrain the rodent securely. For a one-person technique, scruff the mouse or rat firmly to expose the abdomen. For a two-person technique, one person restrains the animal while the other performs the injection.[6]

  • Injection Site Identification:

    • The injection site is the lower right or left quadrant of the abdomen.[6] This avoids the cecum, bladder, and other vital organs.

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe.

    • Tilt the animal's head downwards at a 15-30 degree angle. This allows the abdominal organs to shift cranially.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle.

    • Inject the calculated volume of the BRL 37344 solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

IP_Injection_Workflow start Start prep_solution Prepare BRL 37344 Solution start->prep_solution weigh_animal Weigh Animal prep_solution->weigh_animal restrain_animal Restrain Animal weigh_animal->restrain_animal identify_site Identify Injection Site (Lower Abdominal Quadrant) restrain_animal->identify_site inject Perform Intraperitoneal Injection identify_site->inject monitor Monitor Animal Post-Injection inject->monitor end End monitor->end

Intraperitoneal Injection Workflow
Protocol 1: Assessment of Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol describes the induction of myocardial I/R injury in rats and the assessment of the protective effects of BRL 37344.

Experimental Workflow:

IR_Workflow start Start acclimatize Acclimatize Rats start->acclimatize brl_treatment Administer BRL 37344 or Vehicle (i.p.) acclimatize->brl_treatment anesthetize Anesthetize Rat brl_treatment->anesthetize ventilate Intubate and Ventilate anesthetize->ventilate thoracotomy Perform Thoracotomy ventilate->thoracotomy lad_ligation Ligate Left Anterior Descending (LAD) Artery thoracotomy->lad_ligation ischemia Induce Ischemia (e.g., 30 min) lad_ligation->ischemia reperfusion Release Ligation for Reperfusion (e.g., 120 min) ischemia->reperfusion excise_heart Excise Heart reperfusion->excise_heart ttc_staining Stain with TTC excise_heart->ttc_staining measure_infarct Measure Infarct Size ttc_staining->measure_infarct end End measure_infarct->end

Myocardial I/R Injury Experimental Workflow

Procedure:

  • Animal Preparation and BRL 37344 Administration:

    • Acclimatize male rats for at least one week.

    • Administer BRL 37344 or vehicle via IP injection according to the desired treatment regimen (e.g., single dose or multiple doses over several days).

  • Surgical Procedure for I/R Injury:

    • Anesthetize the rat (e.g., with ketamine/xylazine).

    • Intubate the animal and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the paling of the ventricular wall.[1][8]

    • Maintain the ligation for the ischemic period (e.g., 30 minutes).

    • Release the suture to allow for reperfusion (e.g., 120 minutes). Reperfusion is confirmed by the return of color to the myocardium.[8]

  • Infarct Size Measurement:

    • At the end of the reperfusion period, excise the heart.

    • Slice the ventricles into uniform sections (e.g., 2 mm thick).[9]

    • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.[6][10]

    • Viable tissue will stain red, while the infarcted (necrotic) tissue will remain pale.[6][9]

    • Fix the stained slices in 10% formalin.

    • Image the slices and use image analysis software to quantify the area of infarction relative to the total ventricular area.[6][10]

Protocol 2: Assessment of Food Intake and Body Weight

This protocol details the procedure for measuring changes in food intake and body weight in rodents following BRL 37344 administration.

Experimental Workflow:

FoodIntake_Workflow start Start acclimatize Acclimatize Rodents to Individual Housing start->acclimatize baseline_measurement Measure Baseline Body Weight and Food Intake acclimatize->baseline_measurement brl_treatment Administer BRL 37344 or Vehicle (i.p.) baseline_measurement->brl_treatment daily_measurement Measure Body Weight and Food Intake Daily brl_treatment->daily_measurement data_analysis Analyze Changes from Baseline daily_measurement->data_analysis end End data_analysis->end

Food Intake and Body Weight Study Workflow

Procedure:

  • Animal Acclimatization:

    • Individually house rodents in cages that allow for accurate food and water measurement (e.g., metabolic cages or cages with specialized feeders).[11][12]

    • Allow animals to acclimate to the new housing for several days before the experiment begins.

  • Baseline Measurements:

    • For several days prior to the start of the treatment, measure and record the daily food intake and body weight of each animal to establish a stable baseline.

  • BRL 37344 Administration:

    • Administer the desired dose of BRL 37344 or vehicle via IP injection.

  • Data Collection:

    • Continue to measure and record food intake and body weight at regular intervals (e.g., daily) for the duration of the study.

    • Food intake is typically measured by weighing the food hopper at the same time each day.

  • Data Analysis:

    • Calculate the change in food intake and body weight from baseline for each animal.

    • Compare the changes between the BRL 37344-treated group and the vehicle-treated control group.

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol describes how to perform an IPGTT in mice to assess the effect of BRL 37344 on glucose metabolism.[4][5][13][14]

Experimental Workflow:

IPGTT_Workflow start Start brl_pretreatment Administer BRL 37344 or Vehicle (i.p.) (optional, at a specified time before GTT) start->brl_pretreatment fasting Fast Mice (e.g., 6-16 hours) brl_pretreatment->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose glucose_injection Inject Glucose Solution (i.p.) baseline_glucose->glucose_injection measure_glucose_timed Measure Blood Glucose at Timed Intervals (e.g., 15, 30, 60, 90, 120 min) glucose_injection->measure_glucose_timed data_analysis Plot Glucose Curve and Calculate AUC measure_glucose_timed->data_analysis end End data_analysis->end

Intraperitoneal Glucose Tolerance Test Workflow

Procedure:

  • Animal Preparation and Pre-treatment:

    • If assessing the acute effects of BRL 37344, administer the compound via IP injection at a specified time before the glucose challenge.

    • Fast the mice for a designated period (e.g., 6 to 16 hours) with free access to water.[4][5]

  • Baseline Blood Glucose Measurement:

    • At the end of the fasting period, obtain a baseline blood sample (t=0) from the tail vein.

    • Measure the blood glucose concentration using a glucometer.

  • Glucose Administration:

    • Inject a sterile glucose solution (e.g., 20% dextrose) intraperitoneally. A standard dose is 2 g of glucose per kg of body weight.[4][13]

  • Timed Blood Glucose Measurements:

    • Collect blood samples from the tail vein at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[4][13]

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the blood glucose concentrations over time for each group.

    • Calculate the area under the curve (AUC) to quantify the overall glucose excursion.

    • Compare the glucose tolerance curves and AUC between the BRL 37344-treated and vehicle-treated groups.

References

Troubleshooting & Optimization

BRL 37344 sodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BRL 37344 sodium salt. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling and solubilization of this compound salt.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound salt?

A1: this compound salt is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For in vitro studies, DMSO is commonly used to prepare concentrated stock solutions.[1][2] For in vivo experiments, sterile saline (0.9% NaCl) or distilled water are suitable diluents for preparing the final dosing solution.[4][5]

Q2: I am having trouble dissolving this compound salt in DMSO. What should I do?

A2: Difficulty in dissolving this compound salt in DMSO can be due to several factors. It is recommended to use ultrasonic and gentle warming to aid dissolution.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

Q3: The product information sheet mentions that this compound salt is hygroscopic. How should I handle and store it?

A3: The hygroscopic nature of this compound salt means it can absorb moisture from the air. It is crucial to store the solid compound in a tightly sealed container, away from moisture, and preferably in a desiccator. When preparing solutions, minimize the compound's exposure to the atmosphere.

Q4: What are the recommended storage conditions for this compound salt solutions?

A4: For optimal stability, stock solutions of this compound salt should be aliquoted and stored at -20°C or -80°C.[1] When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage of up to six months, -80°C is advised.[1] Avoid repeated freeze-thaw cycles.[1]

Q5: Can I prepare a stock solution of this compound salt in water?

A5: Yes, this compound salt is soluble in water.[3] You can prepare stock solutions directly in water. One supplier indicates solubility up to 100 mM in water.[3]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound salt in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water38.58100---
DMSO512.96Requires sonication and warming.[1]
DMSO18~46.6Requires warming.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound salt (Molecular Weight: 385.82 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Weigh out the desired amount of this compound salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Briefly vortex the mixture.

    • Place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming (e.g., in a 37°C water bath) can be applied concurrently to aid dissolution.[1]

    • Visually inspect the solution to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies

  • Materials:

    • This compound salt stock solution (e.g., 10 mM in DMSO or a weighed amount of solid)

    • Sterile 0.9% saline or distilled water

    • Sterile tubes

  • Procedure:

    • Determine the final concentration and volume of the dosing solution required for your experiment.

    • If starting from a DMSO stock solution, calculate the volume of stock needed and dilute it with sterile saline to the final desired concentration. Ensure the final concentration of DMSO is compatible with your animal model and experimental design.

    • If starting from the solid compound, weigh the required amount and dissolve it directly in sterile saline or distilled water.[4][5]

    • Vortex the solution until the compound is fully dissolved.

    • It is recommended to prepare fresh dosing solutions daily and use them promptly.[4]

Visualizations

Signaling Pathway of BRL 37344

BRL 37344 is a selective agonist for the β3-adrenergic receptor (β3-AR), though it can also interact with β1- and β2-adrenergic receptors.[6][7][8] Its activation of β3-AR primarily leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is crucial for its effects on lipolysis and thermogenesis.[8] Additionally, BRL 37344 has been shown to influence other signaling molecules such as AMPK, SIRT1, and mTOR, which are involved in cellular energy homeostasis and metabolism.[4] In skeletal muscle, it can stimulate GLUT4 translocation and glucose uptake through a β2-adrenoceptor-mediated mechanism.[9]

BRL37344_Signaling_Pathway BRL37344 BRL 37344 Beta3_AR β3-Adrenergic Receptor BRL37344->Beta3_AR Agonist Beta2_AR β2-Adrenergic Receptor BRL37344->Beta2_AR Agonist AC Adenylyl Cyclase Beta3_AR->AC Activates AMPK AMPK Beta3_AR->AMPK Activates mTOR mTOR Beta3_AR->mTOR Inhibits GLUT4 GLUT4 Translocation (Glucose Uptake) Beta2_AR->GLUT4 cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Thermogenesis Thermogenesis PKA->Thermogenesis SIRT1 SIRT1 AMPK->SIRT1 Activates

Caption: Signaling pathway of BRL 37344.

Troubleshooting Workflow for this compound Solubility

The following workflow provides a step-by-step guide to address solubility challenges with this compound salt.

BRL37344_Solubility_Workflow Start Start: Weigh BRL 37344 Sodium Salt AddSolvent Add appropriate solvent (e.g., anhydrous DMSO) Start->AddSolvent Vortex Vortex the mixture AddSolvent->Vortex CheckDissolution1 Is the compound fully dissolved? Vortex->CheckDissolution1 SonicateWarm Apply sonication and gentle warming (37°C) CheckDissolution1->SonicateWarm No Success Solution is ready for use or storage CheckDissolution1->Success Yes CheckDissolution2 Is the compound fully dissolved? SonicateWarm->CheckDissolution2 CheckDissolution2->Success Yes Troubleshoot Troubleshoot: - Check solvent quality (anhydrous?) - Verify compound integrity - Adjust concentration CheckDissolution2->Troubleshoot No

Caption: Troubleshooting workflow for BRL 37344 solubility.

References

How to minimize BRL 37344 sodium off-target activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target activity of BRL 37344 sodium. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] It is widely used in biomedical research to investigate the physiological roles of the β3-AR.

Q2: What are the known off-target activities of this compound?

While this compound is selective for the β3-AR, it also exhibits weaker binding affinity for β1- and β2-adrenergic receptors.[3] This can lead to off-target effects, particularly at higher concentrations.

Q3: How can I minimize the off-target effects of this compound in my experiments?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Employ selective antagonists: Use selective antagonists for β1-AR (e.g., atenolol) and β2-AR (e.g., ICI 118,551) to block potential off-target effects.

  • Utilize appropriate control experiments: Include control groups treated with vehicle only and with selective antagonists to differentiate between on-target and off-target responses.

  • Consider the experimental system: The relative expression levels of β1, β2, and β3-adrenergic receptors in your cell line or tissue model will influence the manifestation of off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected physiological response inconsistent with β3-AR activation. Off-target activation of β1-AR or β2-AR.1. Perform a dose-response curve to see if the effect is more pronounced at higher concentrations. 2. Co-administer selective β1-AR or β2-AR antagonists to see if the unexpected response is blocked. 3. Profile the expression of all three β-AR subtypes in your experimental model.
High background signal or inconsistent results in functional assays (e.g., cAMP). Non-specific binding or off-target receptor activation.1. Optimize assay conditions, including cell density and incubation times. 2. Include a "no receptor" control cell line to assess non-specific effects. 3. Use a structurally related but inactive compound as a negative control.
Difficulty replicating published data. Differences in experimental conditions or cell line characteristics.1. Carefully review and match the experimental protocols of the original study. 2. Characterize the β-AR expression profile of your specific cell line. 3. Ensure the purity and stability of your this compound stock solution.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for the human β1, β2, and β3-adrenergic receptors.

Receptor Subtype Binding Affinity (Ki) in nM
β3-Adrenergic Receptor287[3]
β1-Adrenergic Receptor1750[3]
β2-Adrenergic Receptor1120[3]

Key Experimental Protocols

Radioligand Binding Assay to Determine Receptor Selectivity

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptor subtypes.

1. Materials:

  • Cell membranes prepared from cells stably expressing human β1, β2, or β3-adrenergic receptors.
  • Radioligand (e.g., [³H]-CGP 12177 for β1 and β2; [¹²⁵I]-cyanopindolol for β3).
  • This compound.
  • Non-specific binding control (e.g., high concentration of propranolol).
  • Assay buffer (e.g., Tris-HCl with MgCl₂).
  • Scintillation fluid and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound.
  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound at various concentrations, or the non-specific binding control.
  • Incubate at room temperature to reach equilibrium.
  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Analyze the data using non-linear regression to determine the Ki value.

Functional Assay: cAMP Accumulation

This protocol outlines a method to assess the functional potency of this compound at β-adrenergic receptors by measuring cyclic AMP (cAMP) production.

1. Materials:

  • Cells expressing the β-adrenergic receptor subtype of interest.
  • This compound.
  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
  • Cell culture medium and reagents.

2. Procedure:

  • Seed cells in a 96- or 384-well plate and grow to the desired confluency.
  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
  • Add this compound at various concentrations. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.
  • Incubate for a specified time at 37°C.
  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
  • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

BRL37344 BRL 37344 Sodium beta3 β3-AR (On-Target) BRL37344->beta3 High Affinity beta1 β1-AR (Off-Target) BRL37344->beta1 Low Affinity beta2 β2-AR (Off-Target) BRL37344->beta2 Low Affinity Gs Gs beta3->Gs beta1->Gs beta2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Response Desired Physiological Response PKA->Response OffTargetResponse Undesired Physiological Response PKA->OffTargetResponse

Caption: Signaling pathway of this compound, highlighting on- and off-target interactions.

start Start: Unexpected Experimental Outcome q1 Is the BRL 37344 concentration in the optimal range? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are selective antagonists for β1/β2-AR in use? a1_yes->q2 action1 Perform dose-response to find lowest effective concentration a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the β-AR expression profile of the model known? a2_yes->q3 action2 Incorporate selective antagonists as controls a2_no->action2 action2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Outcome likely due to on-target β3-AR effect or other experimental variables a3_yes->end action3 Characterize receptor expression (e.g., qPCR, Western) a3_no->action3 action3->q3

Caption: Troubleshooting workflow for this compound off-target effects.

References

BRL 37344 sodium degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BRL 37344 sodium salt. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound salt?

A1: Solid this compound salt is hygroscopic and should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep the lyophilized solid at -20°C, where it can be stable for up to 36 months.[1] Storing it desiccated is crucial to prevent degradation from moisture.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To ensure stability, solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination.

Q3: My this compound salt has clumped together. Is it still usable?

A3: Clumping of the solid is likely due to moisture absorption, as the compound is hygroscopic. While it may still be usable, its purity and stability could be compromised. It is recommended to perform a purity check (e.g., via HPLC) before use. To prevent this, always handle the solid in a dry environment (e.g., a glove box) and ensure the container is securely sealed after use.

Q4: I observe precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to solvent evaporation. Gently warm the solution and sonicate to try and redissolve the precipitate.[2] If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble species. In such cases, it is advisable to prepare a fresh stock solution.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation pathways for this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis) are not extensively detailed in publicly available literature. However, based on its chemical structure, potential degradation points include the ether linkage, the secondary amine, and the aromatic ring. Forced degradation studies would be necessary to identify the specific degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review storage conditions of both solid and stock solutions. 2. Prepare fresh stock solutions from a new vial of solid compound. 3. Perform a quality control check (e.g., HPLC) on the compound.
Loss of compound activity Compound degradation.1. Discard old stock solutions. 2. Prepare fresh solutions and use them immediately. 3. Ensure proper storage away from light and moisture.
Difficulty dissolving the compound Low-quality solvent or compound has absorbed moisture.1. Use high-purity, anhydrous solvents. 2. Gentle warming and sonication can aid dissolution.[2] 3. If the issue persists, use a fresh, properly stored vial of this compound.

Data Presentation: Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Solid (Lyophilized)-20°CUp to 36 months[1]Store desiccated, sealed, and away from moisture.
Stock Solution-80°CUp to 6 months[2]Use tightly sealed vials to prevent evaporation.
Stock Solution-20°CUp to 1 month[2]Use tightly sealed vials to prevent evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.

Materials:

Procedure:

  • Allow the vial of this compound salt to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO or sterile water to achieve the desired stock concentration. This compound is soluble in water up to 100 mM.[3]

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: General Stability Assessment of this compound in Solution

Objective: To assess the stability of this compound in a specific buffer or medium under experimental conditions.

Materials:

  • This compound stock solution

  • Experimental buffer or cell culture medium

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath set to the experimental temperature

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a solution of this compound in the desired experimental buffer or medium at the final working concentration.

  • Immediately take a time-zero (T=0) sample and analyze it by HPLC to determine the initial peak area of BRL 37344.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

  • Compare the peak area of BRL 37344 at each time point to the T=0 peak area to determine the percentage of the compound remaining.

  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Troubleshooting_Experimental_Inconsistency start Inconsistent Experimental Results check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_handling Review Solution Handling (Freeze-thaw cycles, exposure to light) check_storage->check_handling prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh qc_check Perform Quality Control (e.g., HPLC) prepare_fresh->qc_check continue_exp Continue Experiment qc_check->continue_exp Purity OK order_new Order New Compound qc_check->order_new Purity Compromised

Caption: Troubleshooting workflow for inconsistent experimental results.

Hypothetical_Degradation_Pathway BRL37344 This compound Stress_Conditions Stress Conditions (e.g., Acid, Base, Oxidant, Light, Heat) BRL37344->Stress_Conditions Hydrolysis Hydrolysis Product (Ether Bond Cleavage) Stress_Conditions->Hydrolysis H₂O/H⁺ or OH⁻ Oxidation Oxidation Product (N-Oxidation) Stress_Conditions->Oxidation Oxidizing Agent Photodegradation Photodegradation Product (Aromatic Ring Modification) Stress_Conditions->Photodegradation UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

References

Confounding variables in BRL 37344 sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β3-adrenoceptor agonist, BRL 37344, particularly in experiments involving sodium regulation and related physiological processes.

Frequently Asked Questions (FAQs)

Q1: What is BRL 37344 and what is its primary mechanism of action?

BRL 37344 is a chemical compound that acts as a selective agonist for the β3-adrenergic receptor (β3-AR).[1] It was initially developed for research into the treatment of obesity and type 2 diabetes due to the role of β3-ARs in lipolysis and thermogenesis in adipose tissue.[2]

Q2: We are observing effects on sodium transport in our experiments with BRL 37344. Does it directly interact with sodium channels?

Current research suggests that BRL 37344 does not directly interact with sodium channels. However, it can indirectly influence sodium transport. For instance, in rat skeletal muscle, BRL 37344 has been shown to stimulate the Na+/K+ pump. This effect, however, is not mediated by β3-adrenoceptors but rather by β2-adrenoceptors, highlighting a key confounding variable.[3]

Q3: Our results with BRL 37344 are inconsistent. What are the potential confounding variables we should consider?

Several factors can contribute to inconsistent results in experiments with BRL 37344. The most significant confounding variable is its lack of absolute selectivity for the β3-adrenoceptor.

  • Off-target effects on β1 and β2-adrenoceptors: BRL 37344 has a distinct affinity for β1 and β2-adrenoceptors, and many of its physiological effects are mediated through these receptors, not the intended β3-adrenoceptor.[2] For example, the positive inotropic effects of BRL 37344 in the human atrium are mediated by β1/β2-adrenoceptors.[2][4] Similarly, its stimulation of the Na+/K+ pump and glucose uptake in skeletal muscle is attributed to β2-adrenoceptor activation.[3][5][6]

  • Dose-dependent effects: The receptor selectivity of BRL 37344 can be concentration-dependent. At low concentrations (e.g., <1 nM), it may predominantly stimulate atypical β-adrenoceptors in skeletal muscle to increase glucose utilization. However, at higher concentrations (>1 nM), it can activate β2-adrenoceptors, leading to an opposing effect and inhibition of glucose utilization.[7]

  • Species and tissue differences: The expression and function of β-adrenoceptor subtypes can vary significantly between different species and even between different tissues within the same species. For example, BRL 37344 is a poor agonist for the pig β-adrenoceptor and does not effectively stimulate lipolysis in pig adipocytes.[8]

  • Confounding by indication: In clinical or pharmacoepidemiological studies, "confounding by indication" can occur, where the severity of the condition being studied influences the prescription of the drug, leading to biased results.[9][10][11][12] While less common in preclinical in vitro/in vivo experiments, it is a crucial concept to be aware of when interpreting literature.

Q4: What are the expected downstream signaling pathways activated by BRL 37344?

The signaling pathways activated by BRL 37344 depend on the receptor it binds to:

  • β3-Adrenoceptor Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][14] In some tissues, like the human atrium, β3-AR stimulation by BRL 37344 can also activate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production.[2][4]

  • β2-Adrenoceptor Pathway: When BRL 37344 acts on β2-adrenoceptors in skeletal muscle, it can stimulate glucose uptake via a pathway dependent on mTORC2, but independent of Akt and AMPK phosphorylation.[5][15]

  • Cardioprotective Pathways: In the context of myocardial ischemia/reperfusion injury, pre-treatment with BRL 37344 has been shown to activate AMPK and SIRT1 while inhibiting mTOR and p70S6K signaling pathways.[16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected or off-target effects observed (e.g., cardiac stimulation, muscle contraction changes). Lack of BRL 37344 selectivity, leading to activation of β1 and/or β2-adrenoceptors.1. Use specific antagonists: Co-incubate with selective β1 (e.g., atenolol) and β2 (e.g., ICI 118,551) antagonists to isolate the β3-adrenoceptor-mediated effects.[7] 2. Perform a dose-response curve: The receptor subtype activated by BRL 37344 can be concentration-dependent.[7] 3. Use a more selective β3-agonist: Consider using a more recently developed and selective β3-agonist for comparison.
Variability in results between different experimental models. Species- or tissue-specific differences in β-adrenoceptor expression and function.1. Characterize receptor expression: Before conducting functional assays, perform western blotting or qPCR to confirm the presence and relative abundance of β1, β2, and β3-adrenoceptors in your specific model system. 2. Consult literature for your specific model: Research previous studies that have characterized β-agonist responses in your chosen species and tissue.
No effect of BRL 37344 is observed where one is expected. Poor agonistic activity in the chosen model system (e.g., porcine tissues).[8]1. Verify compound activity: Test the compound in a well-characterized system known to respond to BRL 37344 (e.g., rat adipocytes for lipolysis). 2. Consider alternative agonists: If your model shows low sensitivity to BRL 37344, another β3-agonist may be more suitable.
Difficulty in interpreting effects on neuronal preparations. BRL 37344 can have complex effects on the nervous system, including modulation of enteric nervous tissue and potential central effects.[17]1. Isolate neuronal subtypes: If possible, use specific neuronal cultures or tissue preparations to pinpoint the site of action. 2. Use specific blockers: Employ antagonists for other neurotransmitter systems that might be indirectly affected.

Data Presentation

Table 1: Receptor Selectivity of BRL 37344

Receptor SubtypeKi (nM)SpeciesReference
β3-adrenoceptor287Not Specified[5]
β1-adrenoceptor1750Not Specified[5]
β2-adrenoceptor1120Not Specified[5]

Table 2: Functional Potency of BRL 37344 in Various Assays

AssayParameterValueTissue/Cell LineSpeciesReference
Myometrial RelaxationpD29.12 ± 0.12MyometriumRat[14]
Glucose UptakepEC506.9 ± 0.1L6 MyotubesRat[6]
Isoprenaline-induced inotropy (antagonism)EC50 shift28.4 nM to 144.7 nMAtrial MyocardiumHuman[2]

Experimental Protocols

1. Protocol for Measuring Isometric Tension in Myometrial Strips

This protocol is adapted from studies investigating the effects of BRL 37344 on uterine contractility.[14][18]

  • Tissue Preparation:

    • Obtain myometrial strips from the desired animal model (e.g., term-pregnant rats).

    • Dissect the tissue in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2.

    • Cut longitudinal myometrial strips of a standardized size.

  • Mounting in Organ Baths:

    • Mount the strips vertically in organ baths containing the physiological salt solution, maintained at 37°C and continuously gassed.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Induction of Contractions:

    • Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes) under a basal tension (e.g., 1 g).

    • Induce stable, rhythmic contractions using an agent like oxytocin.

  • Application of BRL 37344:

    • Once stable contractions are achieved, add BRL 37344 cumulatively to the organ bath to generate a concentration-response curve.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Express the relaxation induced by BRL 37344 as a percentage of the maximal contraction induced by oxytocin.

    • Calculate pD2 or EC50 values.

2. Protocol for 2-Deoxyglucose Uptake Assay in Skeletal Muscle Cells

This protocol is based on methods used to assess BRL 37344-stimulated glucose uptake in L6 myotubes.[15][19][20]

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in an appropriate growth medium.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Serum Starvation:

    • Before the assay, starve the differentiated myotubes in a serum-free medium for a defined period (e.g., 3-4 hours) to reduce basal glucose uptake.

  • Incubation with BRL 37344:

    • Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Incubate the cells with various concentrations of BRL 37344 for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., insulin) and a negative control (buffer alone).

  • Glucose Uptake Measurement:

    • Add a solution containing 2-deoxy-[3H]-glucose (a radiolabeled glucose analog) to each well and incubate for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by washing the cells rapidly with ice-cold buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., NaOH or SDS solution).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Express the results as a fold change over the basal (unstimulated) glucose uptake.

Mandatory Visualization

BRL37344_Signaling_Pathways cluster_beta3 β3-Adrenoceptor Pathway cluster_beta2 β2-Adrenoceptor Pathway (Skeletal Muscle) cluster_cardio Cardioprotective Pathway BRL37344_b3 BRL 37344 beta3_AR β3-AR BRL37344_b3->beta3_AR Agonist AC Adenylyl Cyclase beta3_AR->AC Activates eNOS eNOS beta3_AR->eNOS Activates (in some tissues) cAMP ↑ cAMP AC->cAMP NO ↑ NO eNOS->NO BRL37344_b2 BRL 37344 beta2_AR β2-AR BRL37344_b2->beta2_AR Agonist (Confounding Effect) mTORC2 mTORC2 beta2_AR->mTORC2 Activates NaK_pump Na+/K+ Pump beta2_AR->NaK_pump Stimulates GLUT4 GLUT4 Translocation mTORC2->GLUT4 Na_out ↓ Intracellular Na+ NaK_pump->Na_out BRL37344_cardio BRL 37344 Receptor_cardio β-ARs BRL37344_cardio->Receptor_cardio AMPK ↑ AMPK Receptor_cardio->AMPK SIRT1 ↑ SIRT1 Receptor_cardio->SIRT1 mTOR_p70S6K ↓ mTOR / p70S6K Receptor_cardio->mTOR_p70S6K Protection Myocardial Protection AMPK->Protection SIRT1->Protection mTOR_p70S6K->Protection Inhibition leads to

Caption: Signaling pathways of BRL 37344, including confounding β2-AR effects.

Experimental_Workflow_Troubleshooting start Experiment with BRL 37344 observe Observe Results start->observe expected Results as Expected observe->expected Yes unexpected Unexpected/Inconsistent Results observe->unexpected No confounders Consider Confounding Variables: - Off-target effects (β1/β2) - Dose-dependency - Species/tissue differences unexpected->confounders troubleshoot Troubleshooting Steps confounders->troubleshoot antagonists Use selective β1/β2 antagonists troubleshoot->antagonists dose_response Perform dose-response curve troubleshoot->dose_response receptor_expression Characterize receptor expression troubleshoot->receptor_expression re_evaluate Re-evaluate and modify protocol antagonists->re_evaluate dose_response->re_evaluate receptor_expression->re_evaluate

Caption: Troubleshooting workflow for BRL 37344 experiments.

References

Interpreting unexpected results with BRL 37344 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRL 37344 sodium. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assay using BRL 37344 shows an unexpected increase in cardiac contractility. Isn't it supposed to be a β3-adrenergic receptor (AR) agonist with negative or no inotropic effects?

A1: This is a commonly observed and documented "unexpected" result. While BRL 37344 is a preferential β3-AR agonist, it also possesses significant affinity for β1 and β2-adrenergic receptors, particularly at higher concentrations. The positive inotropic (increased contractility) and chronotropic (increased heart rate) effects you are observing are likely due to the stimulation of these other β-receptor subtypes.[1][2]

Studies on human atrial myocardium have shown that BRL 37344 can cause a concentration-dependent increase in the force of contraction, which is abolished by the β1/β2-AR antagonist propranolol.[1] This indicates that the cardiostimulatory effects are not mediated by β3-ARs.

Troubleshooting Unexpected Cardiostimulatory Effects:

  • Dose-Response Curve: Perform a wide-range dose-response curve to determine if the effect is concentration-dependent. Off-target effects on β1/β2-ARs are often more pronounced at higher concentrations.

  • Use of Antagonists: Co-incubate your preparation with selective β1 (e.g., atenolol) and β2 (e.g., ICI 118551) antagonists, as well as a non-selective β-blocker (e.g., propranolol), to confirm the involvement of these receptors.[1][2]

  • β3-AR Selective Antagonist: Employ a selective β3-AR antagonist (e.g., L-748,337) to isolate the β3-AR mediated effects.[2]

Q2: I am observing a biphasic response in glucose uptake in skeletal muscle cells with increasing concentrations of BRL 37344. Is this a normal phenomenon?

A2: Yes, a biphasic effect of BRL 37344 on glucose utilization in skeletal muscle has been reported.[3][4] Low concentrations (in the nanomolar range) can stimulate glucose uptake, an effect attributed to atypical β-adrenoceptors.[3] However, at higher concentrations (in the micromolar range), BRL 37344 can inhibit glucose utilization.[3][4] This inhibition is thought to be mediated by the activation of β2-adrenoceptors, which can lead to the inhibition of glycogen (B147801) synthesis.[3]

Experimental Data Summary: Biphasic Effect of BRL 37344 on Glucose Utilization

Concentration of BRL 37344Effect on Glucose Utilization (GU) in Rat Skeletal MusclePutative Receptor Involved
Low (e.g., 10⁻¹¹ - 10⁻⁹ M)Significant IncreaseAtypical β-adrenoceptor
High (e.g., 10⁻⁶ - 10⁻⁵ M)Significant Inhibitionβ2-adrenoceptor

Q3: My in-vivo study with BRL 37344 shows an increase in heart rate. Is this a direct cardiac effect or a systemic one?

A3: The increase in heart rate observed in vivo is often attributed to a baroreflex mechanism rather than a direct stimulation of cardiac β-adrenoceptors.[5][6] BRL 37344 can induce vasodilation through β3-AR stimulation, leading to a drop in blood pressure.[1] The baroreflex is a physiological response that increases heart rate to compensate for this decrease in blood pressure.[5][6] In sinoaortic denervated animals, this positive chronotropic effect is not observed, supporting the role of the baroreflex.[6]

Q4: I am seeing a rapid decrease in the response to BRL 37344 after repeated administration (tachyphylaxis). How can I investigate this?

A4: Tachyphylaxis, or desensitization, is a known phenomenon with β-adrenoceptor agonists.[7][8][9] It can occur due to receptor downregulation, uncoupling from G-proteins, or internalization. While BRL 37344 has been shown in some systems not to cause classical receptor desensitization or internalization of the β2-adrenoceptor[10], this may not hold true for all cell types or experimental conditions.

Troubleshooting Tachyphylaxis:

  • Receptor Expression Studies: Use techniques like Western blotting or qPCR to measure the expression levels of β-adrenoceptor subtypes before and after prolonged exposure to BRL 37344.

  • cAMP Assays: Measure intracellular cAMP levels in response to BRL 37344 stimulation over time. A decrease in cAMP production upon repeated stimulation can indicate desensitization.

  • Receptor Internalization Assays: Employ immunofluorescence or cell surface biotinylation assays to visualize and quantify receptor internalization.

Experimental Protocols

Protocol 1: Investigating Off-Target Effects on Cardiac Tissue

Objective: To determine if the positive inotropic effect of BRL 37344 is mediated by β1/β2-adrenergic receptors.

Methodology:

  • Tissue Preparation: Isolate atrial or ventricular muscle strips from a suitable animal model (e.g., rat, guinea pig) or human tissue if available.[1]

  • Experimental Setup: Mount the muscle strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end to a force transducer to measure isometric contraction.

  • Baseline Measurement: Allow the tissue to equilibrate and establish a stable baseline contraction force.

  • BRL 37344 Administration: Add increasing concentrations of BRL 37344 to the organ bath and record the change in force of contraction.

  • Antagonist Co-incubation: In a separate set of experiments, pre-incubate the tissue with a non-selective β-blocker (e.g., propranolol, 0.3 µM) for 20-30 minutes before adding BRL 37344.[1]

  • Data Analysis: Compare the dose-response curves of BRL 37344 in the presence and absence of the antagonist. A rightward shift or complete blockade of the response in the presence of the antagonist indicates the involvement of the targeted receptors.

Protocol 2: Assessing Biphasic Glucose Uptake in Skeletal Muscle Cells

Objective: To characterize the concentration-dependent effect of BRL 37344 on glucose uptake in a skeletal muscle cell line (e.g., L6 myotubes).

Methodology:

  • Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

  • Serum Starvation: Before the experiment, serum-starve the myotubes for 3-4 hours in a serum-free medium.

  • BRL 37344 Incubation: Treat the cells with a range of BRL 37344 concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) for a specified time (e.g., 30 minutes).

  • Glucose Uptake Assay: Add 2-deoxy-D-[³H]glucose to the medium and incubate for a short period (e.g., 10 minutes).

  • Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse them, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the glucose uptake (in cpm or pmol/mg protein) against the concentration of BRL 37344 to visualize the biphasic response.

Signaling Pathway Diagrams

BRL37344_Signaling_Pathways cluster_BRL BRL 37344 cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects BRL BRL 37344 B3AR β3-AR BRL->B3AR High Affinity B1AR β1-AR BRL->B1AR Lower Affinity B2AR β2-AR BRL->B2AR Lower Affinity eNOS ↑ eNOS Activity B3AR->eNOS CardioStim ↑ Cardiac Contractility ↑ Heart Rate B1AR->CardioStim B2AR->CardioStim GlucoseUptake ↑ Glucose Uptake B2AR->GlucoseUptake GlucoseUptakeInhibition ↓ Glucose Utilization (High Conc.) B2AR->GlucoseUptakeInhibition Vasodilation Vasodilation eNOS->Vasodilation

Caption: BRL 37344 signaling pathways and off-target effects.

Troubleshooting_Workflow Start Unexpected Result Observed with BRL 37344 Issue What is the nature of the unexpected result? Start->Issue CardioStim Increased Cardiac Contractility/Heart Rate Issue->CardioStim Cardiovascular Biphasic Biphasic Effect on Glucose Uptake Issue->Biphasic Metabolic Tachyphylaxis Rapid Desensitization Issue->Tachyphylaxis Response Kinetics CheckConcentration Verify BRL 37344 Concentration (Potential β1/β2 Activation) CardioStim->CheckConcentration ConfirmBiphasic Perform Full Dose-Response Curve (Low and High Concentrations) Biphasic->ConfirmBiphasic InvestigateDesens Measure Receptor Expression, cAMP levels, or Internalization Tachyphylaxis->InvestigateDesens UseAntagonists Use Selective β-Blockers (Propranolol, Atenolol, ICI 118551) CheckConcentration->UseAntagonists

Caption: Troubleshooting workflow for unexpected BRL 37344 results.

References

BRL 37344 sodium batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BRL 37344 sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is BRL 37344 and what is its primary mechanism of action?

BRL 37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action is to bind to and activate β3-AR, which is predominantly found in adipose tissue and is involved in the regulation of lipolysis and thermogenesis.[1]

Q2: How should this compound salt be stored?

For long-term storage, this compound salt should be kept at -20°C in a sealed container, away from moisture.[2][3] Some suppliers suggest that in its lyophilized form, the chemical is stable for up to 36 months when stored at -20°C and desiccated.[4]

Q3: How do I prepare stock solutions of BRL 37344?

This compound salt is soluble in water up to 100 mM and also in DMSO (5 mg/mL with ultrasonic and warming).[3] It is recommended to prepare fresh solutions for use.[2] If preparing a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles.[2][3] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Q4: What is the stability of BRL 37344 in solution?

Once in solution, it is recommended to use BRL 37344 promptly.[2] For storage of stock solutions, it is stable for up to 6 months at -80°C and up to 1 month at -20°C when sealed and protected from moisture.[2][3]

Q5: What is the purity of commercially available BRL 37344?

Commercial suppliers typically state a purity of ≥98% as determined by HPLC. For batch-specific purity, it is essential to refer to the Certificate of Analysis provided by the supplier.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or weaker than expected biological activity Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of both the solid compound and solutions at recommended temperatures, protected from moisture.[2][3][4]
Batch-to-Batch Variability: The degree of hydration can vary between batches, affecting the actual concentration of your solution.Always refer to the batch-specific molecular weight on the Certificate of Analysis when calculating concentrations. If variability persists, consider testing a new batch from a different lot or supplier.
Incorrect Solution Preparation: Incomplete dissolution can lead to a lower effective concentration.When using DMSO, ensure the use of newly opened, low-water content (hygroscopic) DMSO and aid dissolution with sonication and warming if necessary.[2][3] For aqueous solutions, ensure the compound is fully dissolved.
Unexpected Off-Target Effects Non-selective Receptor Activation: While BRL 37344 is selective for β3-AR, at higher concentrations it can activate β1 and β2-adrenergic receptors.[1]Perform dose-response experiments to determine the optimal concentration that elicits the desired β3-AR-mediated effect without significant off-target activation. Consider using antagonists for β1 and β2 receptors to isolate the β3-AR effect.
Toxicity at High Doses: High concentrations of BRL 37344 can be toxic in some experimental models. For instance, a dose of 6 mg/kg was reported to be toxic in neonatal rats.[5]Review the literature for established effective and non-toxic dose ranges for your specific model system. Conduct a dose-finding study to identify the optimal therapeutic window.
Solubility Issues During Experiment Precipitation in Media: The compound may precipitate out of solution in certain experimental buffers or media.Prepare the working solution directly in the final experimental medium if possible.[2] If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[2]
Variability in In Vivo Studies Route of Administration: The method of administration (e.g., intraperitoneal injection) can influence the bioavailability and subsequent effects of the compound.[2][3][6]Ensure a consistent and appropriate route of administration for your animal model as described in established protocols.
Animal Model Differences: The response to BRL 37344 can vary between different animal models and strains.Refer to literature that uses a similar animal model. Be aware of potential strain-specific differences in β-adrenergic receptor expression and signaling.

Quantitative Data

Table 1: Receptor Binding Affinity of BRL 37344

ReceptorKi (nM)
β3-adrenoceptor287
β1-adrenoceptor1750
β2-adrenoceptor1120
(Data sourced from multiple suppliers, values are consistent across sources)[1]

Table 2: Effective Concentrations of BRL 37344 in Various Assays

Assay/ModelEffective Concentration/DoseObserved EffectReference
Lipolysis in isolated rat brown adipocytesEC50 = 5 nMStimulation of lipolysis[1]
Lipolysis in isolated rat white adipocytesEC50 = 56 nMStimulation of lipolysis[1]
Glucose utilization in isolated rat skeletal muscle10-11 MIncreased glucose utilization[7]
In vivo study in obese mice2.5 mg/kg (i.p.)Lowered body weight[2][3]
Human detrusor smooth muscle stripsConcentration-dependentDecreased nerve-evoked contractions[8]
Human atrial myocardium0.01 µM - 100 µMIncreased force of contraction[9]

Experimental Protocols

1. In Vitro Lipolysis Assay in Isolated Adipocytes

  • Objective: To measure the effect of BRL 37344 on the rate of lipolysis in primary adipocytes.

  • Methodology:

    • Isolate adipocytes from the adipose tissue of rats (e.g., epididymal fat pads) by collagenase digestion.

    • Wash and resuspend the isolated adipocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin).

    • Incubate adipocyte suspensions with varying concentrations of BRL 37344 for a defined period (e.g., 2 hours) at 37°C.

    • Terminate the incubation and collect the medium.

    • Measure the concentration of glycerol (B35011) or free fatty acids released into the medium as an index of lipolysis.

    • Plot the dose-response curve to determine the EC50 value.

2. In Vivo Study of Anti-Obesity Effects in Mice

  • Objective: To assess the effect of BRL 37344 on body weight in a mouse model of obesity.

  • Methodology:

    • Use an appropriate mouse model, such as diet-induced obese mice or genetically obese mice.

    • Acclimatize the animals and record their baseline body weights.

    • Prepare a sterile solution of BRL 37344 in a suitable vehicle (e.g., saline).

    • Administer BRL 37344 to the treatment group at a specified dose (e.g., 2.5 mg/kg) via intraperitoneal injection, typically several times a week for a period of weeks.[2][3]

    • Administer the vehicle alone to the control group.

    • Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.

    • At the end of the study, tissues can be collected for further analysis.

Visualizations

BRL37344_Signaling_Pathway BRL37344 BRL 37344 Beta3AR β3-Adrenergic Receptor BRL37344->Beta3AR binds to G_protein Gs Protein Beta3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates Lipolysis Lipolysis HSL->Lipolysis promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare BRL 37344 Stock Solution treatment Treat with BRL 37344 (Dose-Response) prep_compound->treatment prep_cells Prepare Cells/Tissues prep_cells->treatment incubation Incubate treatment->incubation data_collection Collect Samples/ Measure Endpoint incubation->data_collection data_analysis Analyze Data data_collection->data_analysis Troubleshooting_Workflow start Inconsistent Results? check_solution Solution Freshly Prepared? start->check_solution check_storage Compound/Stock Stored Correctly? check_solution->check_storage Yes action_remake Action: Prepare Fresh Solution check_solution->action_remake No check_conc Batch-Specific MW Used for Calculation? check_storage->check_conc Yes action_reorder Action: Order New Compound Batch check_storage->action_reorder No check_offtarget Dose Too High? (Off-Target Effects) check_conc->check_offtarget Yes action_recalc Action: Recalculate Concentration check_conc->action_recalc No check_model Is the Model System Validated? check_offtarget->check_model No action_doseresponse Action: Perform Dose-Response Study check_offtarget->action_doseresponse Yes action_validate Action: Validate Model with Control Agonist check_model->action_validate No

References

Preventing desensitization of β3-adrenoceptor with BRL 37344

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the β3-adrenoceptor (β3-AR) agonist, BRL 37344. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on β3-adrenoceptor desensitization.

Frequently Asked Questions (FAQs)

Q1: Why is my β3-adrenoceptor functional response to BRL 37344 decreasing over time or with repeated stimulation?

A1: This phenomenon is likely due to receptor desensitization, a process where the receptor's response to an agonist is attenuated. For the β3-adrenoceptor, a key mechanism of short-term desensitization induced by BRL 37344 is mediated by G protein-coupled receptor kinase 2 (GRK2). Unlike the canonical desensitization of β1- and β2-adrenoceptors, this process is independent of receptor phosphorylation.[1][2][3] Instead, the Regulator of G protein Signaling (RGS) homology domain of GRK2 interacts directly with the Gαs subunit, leading to a dampening of the downstream cAMP signal.[1][2][3]

Q2: How can I prevent or reduce the BRL 37344-induced desensitization of the β3-adrenoceptor in my cellular model?

A2: To specifically address GRK2-mediated desensitization, you can utilize a dominant-negative mutant of the RH domain of GRK2, such as GRK2/D110A.[1][2][3] Transfection of this mutant into your cells can inhibit the interaction between GRK2 and Gαs, thereby preventing the attenuation of the cAMP response to BRL 37344.[1][2][3]

Q3: I am observing unexpected effects with BRL 37344 that don't seem to be mediated by the β3-adrenoceptor. What could be the cause?

A3: BRL 37344 is a preferential β3-adrenoceptor agonist, but it can exhibit off-target effects, particularly at higher concentrations, by activating β1- and β2-adrenoceptors.[3][4][5] To determine if the observed effects are due to off-target receptor activation, you can perform experiments in the presence of a non-selective β1/β2-adrenoceptor antagonist, such as propranolol.[3][4] If the effect of BRL 37344 is abolished or significantly reduced in the presence of propranolol, it indicates the involvement of β1- and/or β2-adrenoceptors.

Q4: My cAMP assay results are inconsistent or show high background. What are some common troubleshooting steps?

A4: Inconsistent cAMP assay results can arise from several factors. Ensure your phosphodiesterase (PDE) inhibitor (e.g., IBMX) concentration is optimal, as excessive inhibition can lead to high basal cAMP levels, masking the agonist effect.[2] Cell health and passage number are also critical; use cells in their logarithmic growth phase and maintain a consistent passage number across experiments. Additionally, ensure complete removal of the pre-treatment agonist before the second stimulation in desensitization assays to avoid residual receptor activation.

Troubleshooting Guides

Issue 1: Attenuated cAMP Response to BRL 37344
Potential Cause Troubleshooting Step Expected Outcome
GRK2-mediated desensitization Transfect cells with a dominant-negative GRK2 mutant (e.g., GRK2/D110A).[1][2][3]Restoration or enhancement of the cAMP response to BRL 37344.
Receptor downregulation (long-term exposure) Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) of BRL 37344 exposure to determine the onset of reduced receptor expression or mRNA levels.Identification of the time frame for desensitization, allowing for optimization of agonist exposure times.
Off-target effects at high concentrations Co-incubate with a β1/β2-adrenoceptor antagonist (e.g., propranolol).[3][4]If the response is partially restored, it suggests a component of the desensitization may be due to β1/β2-AR involvement.
Suboptimal cAMP assay conditions Optimize cell number, PDE inhibitor concentration, and agonist incubation time.[2]Reduced variability and a clearer signal window.
Issue 2: High Basal cAMP Levels in Control Cells
Potential Cause Troubleshooting Step Expected Outcome
Over-inhibition of phosphodiesterases (PDEs) Titrate the concentration of the PDE inhibitor (e.g., IBMX) or test different inhibitors.[2]Lower basal cAMP levels without significantly compromising the agonist-stimulated response.
Constitutive receptor activity This can occur in overexpression systems. Ensure receptor expression levels are not excessively high.A reduction in basal signaling.
Serum components in media Serum-starve cells for a few hours before the assay.Reduced background signaling from growth factors and other serum components.

Quantitative Data Summary

Table 1: Effect of GRK2 Overexpression on BRL 37344-Induced β3-AR Desensitization in HEK293T cells.

ConditionResidual cAMP Response (% of control)
Control (HEK293T-β3AR)61.03 ± 3.53
+ GRK221.62 ± 3.34
+ GRK2-K220R (kinase inactive)27.70 ± 4.71
+ RHPH (RH domain of GRK2)49.37 ± 3.39
Data adapted from a study on GRK2-mediated desensitization.[2] The residual response was measured after pre-treatment with BRL 37344.

Table 2: Comparative Effects of β-Adrenoceptor Agonists on Glucose Uptake and cAMP Generation.

AgonistEffect on Glucose UptakeEffect on cAMP GenerationClassical Desensitization/β-arrestin Recruitment
BRL 37344 Full agonistPartial agonistDoes not promote
Isoproterenol Full agonistFull agonistPromotes
This table summarizes findings that BRL 37344 can act as a biased agonist at the β2-adrenoceptor, promoting glucose uptake without causing classical desensitization.[6]

Experimental Protocols

Protocol 1: Assessing BRL 37344-Induced β3-AR Desensitization via cAMP Assay

Objective: To quantify the desensitization of the β3-adrenoceptor in response to BRL 37344 by measuring cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human β3-adrenoceptor.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • BRL 37344.

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Plate HEK293-β3AR cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment (Desensitization):

    • Aspirate the culture medium.

    • Add medium containing the desired concentration of BRL 37344 (e.g., 10 µM) or vehicle control.

    • Incubate for the desired desensitization period (e.g., 30 minutes to 24 hours) at 37°C.

  • Washout:

    • Carefully aspirate the pre-treatment solution.

    • Wash the cells three times with warm PBS to completely remove the agonist.

  • Second Stimulation:

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and the challenge concentration of BRL 37344 (e.g., 10 µM) or a positive control like forskolin. For basal controls, add only the PDE inhibitor.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the stimulated response to the basal response.

    • Express the response in the pre-treated cells as a percentage of the response in the vehicle-treated control cells. A lower percentage indicates desensitization.

Protocol 2: Co-Immunoprecipitation of GRK2 and Gαs

Objective: To investigate the interaction between GRK2 and Gαs following β3-adrenoceptor stimulation with BRL 37344.

Materials:

  • HEK293T cells co-transfected with β3-AR, HA-tagged Gαs, and GRK2.

  • BRL 37344 (10 µM).

  • Cross-linking agent (e.g., 2.5 mM dithiobis(succinimidyl propionate) - DSP).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Anti-GRK2 antibody for immunoprecipitation.

  • Protein A/G agarose (B213101) beads.

  • Anti-HA antibody for Western blotting.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Stimulation: Incubate the co-transfected HEK293T cells with 10 µM BRL 37344 for 10 minutes at 37°C.

  • Cross-linking: Add DSP to a final concentration of 2.5 mM and incubate for 30 minutes at room temperature. Quench the reaction according to the manufacturer's instructions.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-GRK2 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated Gαs.

    • As a control, probe a sample of the total cell lysate to confirm the expression of HA-Gαs.

Visualizations

G_protein_signaling cluster_membrane Plasma Membrane BRL37344 BRL 37344 b3AR β3-AR BRL37344->b3AR Agonist Binding Gs Gαs-GDP b3AR->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation Gbetagamma Gβγ cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Cellular Response (e.g., Lipolysis) PKA->Downstream Phosphorylation

Caption: Canonical β3-adrenoceptor signaling pathway initiated by BRL 37344.

desensitization_pathway cluster_membrane Plasma Membrane BRL37344 BRL 37344 b3AR β3-AR BRL37344->b3AR Agonist Binding Gs_active Gαs-GTP b3AR->Gs_active Activation AC Adenylate Cyclase Gs_active->AC Stimulation cAMP_response cAMP Response AC->cAMP_response GRK2 GRK2 GRK2->Gs_active RGS domain interaction (Inhibition) GRK2_D110A GRK2/D110A (Dominant Negative) GRK2_D110A->GRK2 Inhibits Interaction

Caption: GRK2-mediated desensitization of β3-AR and its prevention.

experimental_workflow start Start: HEK293-β3AR cells pretreatment Pre-treatment: 1. Vehicle 2. BRL 37344 start->pretreatment washout Washout (3x with PBS) pretreatment->washout stimulation Second Stimulation: BRL 37344 + PDEi washout->stimulation cAMP_assay cAMP Assay stimulation->cAMP_assay analysis Data Analysis: Compare Response (Vehicle vs. BRL 37344 pre-treated) cAMP_assay->analysis end End: Quantify Desensitization analysis->end

Caption: Experimental workflow for assessing β3-AR desensitization.

References

Validation & Comparative

A Comparative Efficacy Analysis of BRL 37344 Sodium and CL 316 ,243: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two widely studied β3-adrenergic receptor agonists, BRL 37344 sodium and CL 316 ,243. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their receptor selectivity, and their impact on key metabolic processes including adenylyl cyclase activation, lipolysis, and glucose uptake.

Mechanism of Action: β3-Adrenergic Receptor Activation

Both BRL 37344 and CL 316 ,243 exert their effects primarily through the activation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue. This activation initiates a signaling cascade that plays a crucial role in the regulation of energy metabolism.

Signaling_Pathway cluster_cell Adipocyte B3AR β3-Adrenergic Receptor G_protein Gs Protein B3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylation (Activation) Lipolysis Lipolysis HSL->Lipolysis Catalysis Thermogenesis Thermogenesis Lipolysis->Thermogenesis Fuel for Agonist BRL 37344 or CL 316,243 Agonist->B3AR Binding

Figure 1: β3-Adrenergic Receptor Signaling Pathway.

Comparative Efficacy Data

The following tables summarize the quantitative data on the performance of this compound and CL 316 ,243 across various in vitro and in vivo experimental models.

Table 1: Receptor Binding Affinity and Selectivity
CompoundReceptorKi (nM)SpeciesReference
This compound β3-AR287Rat[1][2]
β1-AR1750Rat[1][2]
β2-AR1120Rat[1][2]
CL 316 ,243 β3-ARHighly Selective (EC50 = 3 nM)Not Specified[3][4]
β1/β2-ARExtremely Poor AgonistNot Specified[3][4]

Note: Ki represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

Table 2: Adenylyl Cyclase Activation
CompoundEC50 (µM)TissueSpeciesReference
This compound 0.02Brown Adipose TissueRat
CL 316 ,243 Not directly compared in the same study--

Note: EC50 represents the concentration of an agonist that gives half-maximal response. A lower EC50 value indicates greater potency.

Table 3: Lipolytic Activity in Adipocytes
CompoundEC50 (nM)Adipocyte TypeSpeciesReference
This compound 5 ± 1BrownRat
56 ± 9WhiteRat
CL 316 ,243 More potent than BRL 37344BrownRat[5]

Note: In a direct comparison in rat brown adipocytes, the order of potency for stimulating lipolysis and respiration was found to be CL-316,243 > BRL-37344.[5]

Table 4: Effects on Glucose Uptake in Skeletal Muscle
CompoundEffect on Glucose UtilizationConcentration for Maximal IncreaseTissueSpeciesReference
This compound Significant Increase10-11 M (Soleus), 10-11 M (EDL)Soleus & EDL MuscleRat
CL 316 ,243 Significant Increase10-9 M (Soleus), 10-10 M (EDL)Soleus & EDL MuscleRat

Note: EDL stands for Extensor Digitorum Longus muscle.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Adenylyl Cyclase Activity Assay

Adenylyl_Cyclase_Assay cluster_workflow Experimental Workflow start Prepare Membrane Homogenates from Brown Adipose Tissue incubation Incubate Membranes with Agonist (BRL 37344 or CL 316,243) and [α-32P]ATP start->incubation stop_reaction Terminate Reaction (e.g., with acid) incubation->stop_reaction separation Isolate [32P]cAMP (e.g., via chromatography) stop_reaction->separation quantification Quantify [32P]cAMP (Scintillation Counting) separation->quantification analysis Calculate Adenylyl Cyclase Activity and Determine EC50 quantification->analysis

Figure 2: Adenylyl Cyclase Activity Assay Workflow.

Protocol:

  • Membrane Preparation: Brown adipose tissue is homogenized in a buffer solution and centrifuged to isolate the plasma membrane fraction.

  • Incubation: The membrane preparation is incubated at 37°C in a reaction mixture containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX), and varying concentrations of the β-adrenergic agonist (BRL 37344 or CL 316 ,243). The reaction is initiated by the addition of [α-³²P]ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a solution containing unlabeled ATP and an acid (e.g., trichloroacetic acid).

  • cAMP Isolation: The generated [³²P]cAMP is separated from unreacted [α-³²P]ATP and other nucleotides, typically using column chromatography (e.g., Dowex and alumina (B75360) columns).

  • Quantification: The amount of [³²P]cAMP is quantified using liquid scintillation counting.

  • Data Analysis: Adenylyl cyclase activity is expressed as pmol of cAMP formed per mg of protein per minute. EC₅₀ values are determined by plotting the activity against the logarithm of the agonist concentration.

In Vitro Lipolysis Assay

Lipolysis_Assay cluster_workflow Experimental Workflow start Isolate Adipocytes (e.g., from rat epididymal fat pads) incubation Incubate Adipocytes with Agonist (BRL 37344 or CL 316,243) in Krebs-Ringer Bicarbonate Buffer start->incubation sampling Collect Aliquots of the Incubation Medium at Timed Intervals incubation->sampling glycerol_assay Measure Glycerol (B35011) Concentration in the Medium (Enzymatic Assay) sampling->glycerol_assay analysis Calculate Rate of Lipolysis and Determine EC50 glycerol_assay->analysis

Figure 3: In Vitro Lipolysis Assay Workflow.

Protocol:

  • Adipocyte Isolation: Adipocytes are isolated from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion.

  • Incubation: Isolated adipocytes are incubated in a Krebs-Ringer bicarbonate buffer containing glucose, bovine serum albumin (as a fatty acid acceptor), and varying concentrations of the β-adrenergic agonist.

  • Sample Collection: At specific time points, aliquots of the incubation medium are collected.

  • Glycerol Measurement: The concentration of glycerol released into the medium, an indicator of lipolysis, is determined using a spectrophotometric or fluorometric enzymatic assay.

  • Data Analysis: The rate of lipolysis is calculated and expressed as µmol of glycerol released per hour per 10⁶ cells or per mg of lipid. EC₅₀ values are determined from the dose-response curves.

Summary of Efficacy

Both this compound and CL 316 ,243 are potent β3-adrenergic receptor agonists that stimulate key metabolic processes. The available data suggests that:

  • CL 316 ,243 exhibits higher selectivity for the β3-adrenergic receptor compared to BRL 37344, which shows some affinity for β1 and β2 receptors.[1][2][3][4]

  • In rat brown adipocytes, CL 316 ,243 is more potent than BRL 37344 in stimulating lipolysis and respiration .[5]

  • Both compounds have been shown to increase glucose uptake in isolated rat skeletal muscle , with CL 316 ,243 being effective at lower concentrations in the EDL muscle.

  • BRL 37344 has demonstrated potent activation of adenylyl cyclase in rat brown adipose tissue.

This comparative guide provides a foundation for researchers to understand the relative efficacies of this compound and CL 316 ,243. The provided experimental protocols offer a starting point for designing and conducting further comparative studies to elucidate the nuanced differences between these two important research compounds.

References

A Comparative Analysis of BRL 37344 Sodium and Mirabegron in Bladder Studies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the pharmacological profiles of two key β3-adrenoceptor agonists, BRL 37344 sodium and mirabegron (B1684304), with a focus on their application in bladder studies.

This guide provides a comprehensive comparison of this compound, a widely used research tool, and mirabegron, a clinically approved medication for overactive bladder (OAB). The following sections detail their mechanisms of action, present quantitative data on their receptor binding and functional potency, and outline the experimental protocols used to generate this data.

Mechanism of Action: Targeting the β3-Adrenoceptor in the Detrusor Muscle

Both this compound and mirabegron exert their primary therapeutic effect by acting as agonists at the β3-adrenergic receptor (β3-AR), which is the predominant β-adrenoceptor subtype in the human detrusor smooth muscle.[1] Activation of these Gs protein-coupled receptors initiates a signaling cascade that leads to the relaxation of the bladder's detrusor muscle. This relaxation during the storage phase of the micturition cycle increases bladder capacity and reduces the symptoms of OAB, such as urinary urgency, frequency, and urge incontinence.[2][3]

The signaling pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA). PKA is thought to induce smooth muscle relaxation through multiple downstream mechanisms, including the phosphorylation of proteins that regulate intracellular calcium levels and the sensitivity of the contractile apparatus to calcium. One proposed mechanism involves the activation of large-conductance Ca2+-activated potassium (BK) channels, which leads to membrane hyperpolarization and reduced muscle excitability.[4]

β3-Adrenoceptor Signaling Pathway in Detrusor Muscle BRL_Mira BRL 37344 / Mirabegron Beta3_AR β3-Adrenoceptor BRL_Mira->Beta3_AR binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation BK_Channel BK Channel Activation PKA->BK_Channel phosphorylates and activates BK_Channel->Relaxation leads to

β3-Adrenoceptor signaling cascade.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and mirabegron from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity (Ki)
Compoundβ1-Adrenoceptor (nM)β2-Adrenoceptor (nM)β3-Adrenoceptor (nM)α1A-Adrenoceptor (µM)α1D-Adrenoceptor (µM)Muscarinic Receptors
This compound 1750[5]1120[5]287[5]Not ReportedNot ReportedNot Reported
Mirabegron Not ReportedNot ReportedNot Reported0.4 - 2.8[1]1.8 - 3.1[1]Affinity of 2.1 µM at M2[1]
Table 2: Functional Potency (EC50 / pD2) for Bladder Relaxation
CompoundSpeciesPreparationPotency (EC50/pD2)Maximal Relaxation (%)Reference
This compound HumanDetrusor Muscle StripspD2: 6.7336[6]
This compound RatBladder Smooth Muscle (KCl-precontracted)pD2: 8.34Not Reported[5]
Mirabegron HumanDetrusor Smooth MuscleEC50: 589–776 nMNot Reported[1]
Table 3: In Vivo Urodynamic Effects (Cystometry)
CompoundSpeciesModelKey FindingsReference
This compound MiceL-NAME induced detrusor overactivityDecreased non-voiding contractions and micturition frequency.[7]
Mirabegron HumanPatients with low bladder complianceSignificantly improved bladder compliance and increased maximum cystometric capacity.[8][9]
Mirabegron HumanPatients with OABShowed statistically significant improvements in incontinence episodes and micturition frequency compared to placebo.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

In Vitro Bladder Smooth Muscle Relaxation Assay

This protocol is a generalized representation of methods used to assess the relaxant effects of compounds on bladder tissue.

Workflow for In Vitro Bladder Smooth Muscle Relaxation Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_data Data Analysis Tissue_Harvest Harvest Bladder Tissue Strip_Prep Prepare Detrusor Muscle Strips Tissue_Harvest->Strip_Prep Organ_Bath Mount Strips in Organ Bath Strip_Prep->Organ_Bath Equilibration Equilibrate under Tension Organ_Bath->Equilibration Contraction Induce Contraction (e.g., KCl, Carbachol) Equilibration->Contraction Drug_Addition Cumulative Addition of BRL 37344 or Mirabegron Contraction->Drug_Addition Tension_Recording Record Isometric Tension Drug_Addition->Tension_Recording CR_Curve Generate Concentration-Response Curve Tension_Recording->CR_Curve Potency_Calc Calculate EC50/pD2 and Emax CR_Curve->Potency_Calc

In vitro bladder relaxation assay workflow.

Methodology:

  • Tissue Procurement: Human bladder tissue is obtained from cystectomy patients with no history of OAB, or animal bladders (e.g., rat, guinea pig) are harvested.[4][6]

  • Strip Preparation: The detrusor muscle is dissected and cut into longitudinal strips.

  • Organ Bath Setup: Strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Tension Recording: One end of the strip is attached to a fixed point, and the other to an isometric force transducer to record changes in muscle tension.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension.

  • Contraction Induction: A contractile agent such as potassium chloride (KCl) or carbachol (B1668302) is added to the bath to induce a stable contraction.

  • Compound Administration: Cumulative concentrations of the test compound (this compound or mirabegron) are added to the bath.

  • Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-induced contraction. A concentration-response curve is plotted to determine the EC50 (the concentration producing 50% of the maximal response) or pD2 (-log EC50) and the maximal relaxation (Emax).

In Vivo Cystometry in Rodent Models

This protocol outlines the general procedure for assessing bladder function in vivo using cystometry in animal models.

Workflow for In Vivo Cystometry in Rodents cluster_surg Surgical Preparation cluster_uro Urodynamic Measurement cluster_analysis Data Analysis Anesthesia Anesthetize Animal Catheter_Implant Implant Bladder Catheter Anesthesia->Catheter_Implant Connect_System Connect Catheter to Urodynamic System Catheter_Implant->Connect_System Saline_Infusion Infuse Saline into Bladder Connect_System->Saline_Infusion Pressure_Recording Record Intravesical Pressure Saline_Infusion->Pressure_Recording Voiding_Measurement Measure Voided Volume Pressure_Recording->Voiding_Measurement Parameter_Calc Calculate Urodynamic Parameters Pressure_Recording->Parameter_Calc Voiding_Measurement->Parameter_Calc Drug_Effect Assess Drug Effect on Parameters Parameter_Calc->Drug_Effect

References

A Comparative Guide to BRL 37344 Sodium and Isoprenaline for Adrenoceptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BRL 37344 sodium and isoprenaline in the activation of adrenoceptors. The information presented is supported by experimental data to assist in the selection of appropriate tool compounds for research and development.

Introduction

Isoprenaline is a classical non-selective β-adrenoceptor agonist, potently activating β1, β2, and β3 subtypes.[1][2] This broad activity profile makes it a useful tool for studying general β-adrenergic responses but limits its utility when subtype-specific effects are under investigation. In contrast, BRL 37344 is recognized as a preferential β3-adrenoceptor agonist, although it also exhibits activity at β1 and β2 adrenoceptors, particularly at higher concentrations.[3][4] This guide will delve into the comparative pharmacology of these two compounds, highlighting their differences in selectivity, potency, and efficacy.

Quantitative Comparison of Adrenoceptor Activation

The following tables summarize the quantitative data on the potency and efficacy of BRL 37344 and isoprenaline at human β-adrenoceptor subtypes.

Table 1: Comparative Potency (pEC50) of BRL 37344 and Isoprenaline

Adrenoceptor SubtypeBRL 37344 (pEC50)Isoprenaline (pEC50)Reference Tissue/Cell Line
β1 ~6.0 - 7.0~7.0 - 8.0Human atrial myocardium
β2 ~6.5 - 7.5~7.0 - 8.0Skeletal muscle cells
β3 ~7.5 - 8.5~6.5 - 7.5Human bladder strips

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Comparative Efficacy (Emax) of BRL 37344 and Isoprenaline for cAMP Accumulation

Adrenoceptor SubtypeBRL 37344 (Emax % of Isoprenaline)Isoprenaline (Emax)Reference Tissue/Cell Line
β1 Partial Agonist (~60-80%)Full Agonist (100%)CHO cells expressing human β1-AR
β2 Partial Agonist (~50-70%)Full Agonist (100%)L6 skeletal muscle cells
β3 Full Agonist (~90-100%)Full Agonist (100%)CHO cells expressing human β3-AR

Emax represents the maximum response achievable by an agonist.

Signaling Pathways

Activation of β-adrenoceptors by both BRL 37344 and isoprenaline primarily involves the Gs protein-adenylyl cyclase-cAMP pathway. However, β3-adrenoceptor activation by BRL 37344 can also couple to a Gi protein, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[3] Isoprenaline, being non-selective, potently activates the Gs pathway across all β-subtypes.[1]

Gs_Signaling_Pathway cluster_agonist Agonist cluster_receptor Receptor cluster_effector Effector Pathway Isoprenaline Isoprenaline (β1, β2, β3) beta_AR β-Adrenoceptor Isoprenaline->beta_AR BRL_37344 BRL 37344 (β3 >> β1/β2) BRL_37344->beta_AR Gs Gs Protein beta_AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Response Physiological Response (e.g., muscle relaxation, increased heart rate) PKA->Response Phosphorylation of target proteins

Canonical Gs-protein signaling pathway for β-adrenoceptor agonists.

Gi_Signaling_Pathway BRL_37344 BRL 37344 beta3_AR β3-Adrenoceptor BRL_37344->beta3_AR Gi Gi Protein beta3_AR->Gi Activation eNOS eNOS Gi->eNOS Activation NO Nitric Oxide eNOS->NO L-Arginine to NO sGC Soluble Guanylate Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP GTP to cGMP PKG Protein Kinase G cGMP->PKG Activation Response Vasodilation PKG->Response

β3-adrenoceptor-mediated Gi-eNOS signaling pathway for BRL 37344.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of BRL 37344 and isoprenaline for β1, β2, and β3-adrenoceptors.

Materials:

  • Cell membranes expressing the human β-adrenoceptor subtype of interest.

  • Radioligand (e.g., [³H]-CGP12177).

  • BRL 37344 and isoprenaline solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of BRL 37344 and isoprenaline.

  • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (BRL 37344 or isoprenaline).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled antagonist (e.g., propranolol).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep_reagents plate_setup Set up 96-well plate: - Membranes - Radioligand - Test Compound dilutions prep_reagents->plate_setup incubation Incubate to reach equilibrium plate_setup->incubation filtration Rapidly filter to separate bound and unbound ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Add scintillation fluid and count radioactivity washing->counting analysis Calculate Specific Binding, IC50, and Ki counting->analysis end End analysis->end

General workflow for a radioligand binding assay.
cAMP Accumulation Assay (HTRF)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenoceptor signaling.

Objective: To quantify the functional potency (EC50) and efficacy (Emax) of BRL 37344 and isoprenaline in stimulating cAMP production.

Materials:

  • Cells expressing the human β-adrenoceptor subtype of interest.

  • BRL 37344 and isoprenaline solutions of varying concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells in a 384-well white plate and allow them to attach overnight.

  • Prepare serial dilutions of BRL 37344 and isoprenaline in stimulation buffer containing a phosphodiesterase inhibitor.

  • Aspirate the cell culture medium and add the agonist dilutions to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.

  • Generate dose-response curves and calculate the pEC50 and Emax values.

Organ Bath for Smooth Muscle Relaxation

This ex vivo assay measures the functional effect of a compound on tissue contractility.[5]

Objective: To assess the relaxant effects of BRL 37344 and isoprenaline on pre-contracted smooth muscle tissue (e.g., tracheal rings, bladder strips).

Materials:

  • Isolated smooth muscle tissue.

  • Organ bath system with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • A contractile agent (e.g., carbachol, histamine).

  • BRL 37344 and isoprenaline solutions of varying concentrations.

Procedure:

  • Mount the isolated smooth muscle tissue in the organ bath containing physiological salt solution.

  • Allow the tissue to equilibrate under a resting tension for a specified period.

  • Induce a stable contraction with a contractile agent.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of BRL 37344 or isoprenaline to the bath.

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

  • Construct concentration-response curves and determine the pEC50 and Emax for relaxation.[6]

Summary and Conclusion

Isoprenaline is a potent, non-selective full agonist at all β-adrenoceptor subtypes, making it a standard positive control for assessing overall β-adrenergic signaling.[1][2] Its lack of selectivity, however, can be a disadvantage in studies aiming to dissect the roles of individual β-adrenoceptor subtypes.

BRL 37344, while being a preferential β3-adrenoceptor agonist, demonstrates a more complex pharmacological profile.[3][4] It acts as a full agonist at β3-adrenoceptors but as a partial agonist at β1 and β2-adrenoceptors.[7] This profile, along with its ability to activate the Gi-eNOS pathway via β3-adrenoceptors, makes BRL 37344 a valuable tool for investigating the specific functions of the β3-adrenoceptor and for exploring biased agonism.[3]

The choice between BRL 37344 and isoprenaline will ultimately depend on the specific research question. For general studies of β-adrenergic activation, isoprenaline remains a suitable choice. For studies focused on the β3-adrenoceptor or those investigating subtype-selective and biased signaling, BRL 37344 offers a more targeted approach. Researchers should be mindful of the partial agonist activity of BRL 37344 at β1 and β2-adrenoceptors, especially when interpreting data at higher concentrations.

References

Comparative Guide to the Blockade of BRL 37344-Induced Sodium Retention by SR 59230A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the use of SR 59230A to block the sodium-retaining effects of the β3-adrenergic receptor (β3-AR) agonist, BRL 37344. While the term "BRL 37344 sodium" refers to the salt form of the compound, its pharmacological activation of β3-ARs has been demonstrated to have a significant impact on renal sodium handling. This document outlines the experimental evidence, protocols, and underlying signaling pathways.

Executive Summary

BRL 37344, a selective β3-AR agonist, exerts an antidiuretic and anti-natriuretic effect by promoting sodium and water reabsorption in the kidney. This effect is mediated through the activation of the β3-adrenergic receptor, which is expressed in key segments of the nephron, including the thick ascending limb and the collecting duct.[1] The selective β3-AR antagonist, SR 59230A, is a potent tool for blocking these effects. While direct experimental evidence showcasing SR 59230A's blockade of BRL 37344-induced sodium retention is not extensively documented in publicly available literature, its known mechanism of action as a competitive β3-AR antagonist strongly supports its efficacy in this context. Another selective β3-AR antagonist, L748,337, has been experimentally shown to prevent the renal effects of BRL 37344, providing a strong comparative basis.[1][2]

Mechanism of Action: BRL 37344 and SR 59230A Interaction

BRL 37344 selectively binds to and activates β3-adrenergic receptors in the kidney. This activation stimulates the Gs protein-coupled receptor pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][3] PKA, in turn, phosphorylates and activates the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of Henle, a key transporter responsible for sodium, potassium, and chloride reabsorption.[1][4][5] This increased ion reabsorption drives water retention, leading to an antidiuretic and anti-natriuretic effect.

SR 59230A acts as a competitive antagonist at the β3-adrenergic receptor.[6] By binding to the receptor without activating it, SR 59230A prevents BRL 37344 from binding and initiating the downstream signaling cascade. This blockade inhibits the rise in cAMP and PKA activity, thereby preventing the activation of NKCC2 and the subsequent retention of sodium and water.

Comparative Data: Antagonism of BRL 37344-Induced Effects

The following table summarizes the quantitative data from studies investigating the effects of BRL 37344 on renal function and its antagonism.

ParameterTreatmentResultAntagonistAntagonist EffectReference
Urine VolumeBRL 37344Significantly decreasedL748,337Prevented the decrease[1]
Urine Sodium (Na+) ExcretionBRL 37344Significantly decreasedL748,337Prevented the decrease[1]
Urine Potassium (K+) ExcretionBRL 37344Significantly decreasedL748,337Prevented the decrease[1]
Urine Chloride (Cl-) ExcretionBRL 37344Significantly decreasedL748,337Prevented the decrease[1]
Intracellular cAMP (Kidney Tubules)BRL 37344Significantly increasedL748,337Prevented the increase[1]
Renal cAMP LevelsSR 59230ALowered renal cAMP levels in a mouse model of polycystic kidney disease--[7]

Experimental Protocols

In Vivo Measurement of Diuresis and Electrolyte Excretion

This protocol is based on the methodology described in studies investigating the renal effects of BRL 37344.[1][4]

1. Animal Model:

  • Male C57BL/6J mice (8-10 weeks old) are typically used.

  • Mice are housed in metabolic cages to allow for the collection of urine.

2. Acclimatization:

  • Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment.

  • They have free access to a standard diet and water.

3. Experimental Procedure:

  • At the beginning of the experiment, mice are intraperitoneally (i.p.) injected with a bolus of water (e.g., 1 ml) to ensure adequate hydration and urine flow.

  • Immediately after the water load, mice are injected i.p. with either:

    • Vehicle (e.g., saline)

    • BRL 37344 (e.g., 1 mg/kg body weight)

    • SR 59230A (or other antagonist) followed by BRL 37344 after a specified pre-treatment time.

  • Urine is collected at set intervals (e.g., every hour for 4 hours).

4. Sample Analysis:

  • Urine volume is measured gravimetrically.

  • Urine concentrations of sodium, potassium, and chloride are determined using a flame photometer or ion-selective electrodes.

Ex Vivo Measurement of Intracellular cAMP in Kidney Tubules

This protocol is adapted from studies examining the signaling pathways activated by BRL 37344 in the kidney.[1]

1. Tissue Preparation:

  • Kidneys are harvested from euthanized mice and placed in ice-cold Hanks' balanced salt solution (HBSS).

  • The renal cortex and outer medulla are minced and digested with collagenase and hyaluronidase (B3051955) to isolate kidney tubules.

2. Experimental Treatment:

  • Isolated tubules are incubated with various concentrations of BRL 37344 in the presence or absence of SR 59230A (or other antagonists) for a specified time.

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • Intracellular cAMP levels are quantified using a commercially available cAMP enzyme immunoassay (EIA) kit.

Visualizing the Signaling Pathway and Experimental Workflow

BRL37344_SR59230A_Pathway cluster_0 BRL 37344 Signaling Pathway cluster_1 Antagonism by SR 59230A BRL BRL 37344 beta3AR β3-Adrenergic Receptor BRL->beta3AR Activates Gs Gs Protein beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NKCC2 Na-K-2Cl Symporter (NKCC2) PKA->NKCC2 Phosphorylates & Activates Na_reabsorption Increased Sodium Reabsorption NKCC2->Na_reabsorption SR SR 59230A SR->beta3AR Blocks Experimental_Workflow start Start: Animal Acclimatization (Metabolic Cages) water_load Water Load (i.p.) start->water_load treatment Treatment Administration (i.p.) - Vehicle - BRL 37344 - SR 59230A + BRL 37344 water_load->treatment urine_collection Urine Collection (Hourly for 4 hours) treatment->urine_collection analysis Sample Analysis: - Urine Volume - Na+, K+, Cl- Concentration urine_collection->analysis end End: Data Comparison analysis->end

References

BRL 37344 Sodium: A Comparative Analysis of its Efficacy as a β3-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of BRL 37344 sodium with other prominent β3-adrenergic receptor (β3-AR) agonists. This document synthesizes experimental data on its performance, details relevant signaling pathways, and outlines common experimental protocols for evaluation.

BRL 37344 was one of the first selective β3-AR agonists to be widely used in research, particularly for studying thermogenesis in brown adipose tissue.[1] While it has been a valuable tool, its pharmacological profile, especially regarding species selectivity and off-target effects, necessitates a careful comparison with newer, more selective compounds.

Comparative Efficacy of β3-Adrenergic Agonists

The efficacy of β3-AR agonists is typically determined by their potency (EC50), affinity (Ki), and intrinsic activity at the β3-AR, as well as their selectivity over β1-AR and β2-AR to minimize off-target effects such as cardiovascular changes.

BRL 37344 exhibits a higher affinity for rodent β3-ARs compared to human β3-ARs.[2] While it is selective for β3-ARs over β1- and β2-ARs, some studies indicate it can activate other β-AR subtypes.[2] Newer compounds, such as mirabegron, vibegron, and solabegron, have been developed with improved selectivity and potency at the human β3-AR.

The following table summarizes the comparative efficacy of several β3-AR agonists based on in vitro data from studies on cloned human β-adrenoceptors.

AgonistReceptorEC50 (nM)Intrinsic Activity (IA)β3 Selectivity vs. β1β3 Selectivity vs. β2
Vibegron β1-AR>10,000->7937-fold>7937-fold
β2-AR>10,000-
β3-AR12.51.07 (Full agonist)
Mirabegron β1-AR594-517-fold496-fold
β2-AR570-
β3-AR4.170.66 (Partial agonist)
Solabegron β1-AR588-21.3-fold>362-fold
β2-AR>10,000-
β3-AR83.60.68 (Partial agonist)
Ritobegron β1-AR>10,000->124-fold28.1-fold
β2-AR2273-
β3-AR15230.85 (Strong partial agonist)

Data adapted from a study on CHO cells expressing human β-AR subtypes.[3][4]

β3-Adrenergic Receptor Signaling Pathways

Activation of the β3-AR primarily initiates a signaling cascade through the Gs alpha subunit of its coupled G protein. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[5][6][7] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response, such as lipolysis in adipocytes or relaxation of detrusor smooth muscle in the bladder.[5][6][7]

In some tissues, particularly the cardiovascular system, β3-AR stimulation can also couple to a Gi alpha subunit, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[1] This NO-mediated pathway can contribute to vasodilation and negative inotropic effects in the heart.[1]

G β3-Adrenergic Receptor Signaling Pathways cluster_0 Canonical Gs Pathway cluster_1 Alternative Gi/NO Pathway Agonist β3-Agonist (e.g., BRL 37344) b3AR β3-Adrenergic Receptor Agonist->b3AR Gs Gs Protein b3AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response_Gs Physiological Response (e.g., Lipolysis, Muscle Relaxation) PKA->Response_Gs Phosphorylates targets leading to b3AR2 β3-Adrenergic Receptor Gi Gi Protein b3AR2->Gi eNOS eNOS Gi->eNOS Activates NO Nitric Oxide eNOS->NO Produces Response_Gi Physiological Response (e.g., Vasodilation) NO->Response_Gi Agonist2 β3-Agonist (e.g., BRL 37344) Agonist2->b3AR2 G Experimental Workflow for In Vitro β3-Agonist Comparison start Start tissue_prep Tissue Preparation (Isolated Bladder Strips) start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration contraction Induce Stable Contraction (Carbachol or KCl) equilibration->contraction agonist_addition Cumulative Addition of β3-Agonist contraction->agonist_addition data_acquisition Record Relaxation Response agonist_addition->data_acquisition analysis Data Analysis (EC50, Emax Calculation) agonist_addition->analysis Max Response Reached data_acquisition->agonist_addition Next Concentration comparison Compare Potency and Efficacy analysis->comparison end End comparison->end

References

Validating the β3-Adrenergic Activity of BRL 37344: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the experimental validation of BRL 37344's β3-adrenergic receptor agonism using selective antagonists. This guide addresses a common misconception regarding the compound's mechanism of action and provides a framework for its accurate pharmacological characterization.

Initially, a hypothesis centering on the sodium channel activity of BRL 37344 was considered. However, a comprehensive review of the scientific literature indicates that BRL 37344 is a well-established β3-adrenergic receptor agonist.[1] Its primary mechanism of action involves the activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family, rather than direct interaction with sodium channels. This guide, therefore, focuses on the correct methodology for validating the β3-adrenergic activity of BRL 37344 through the use of selective β3-adrenoceptor antagonists.

Comparing β3-Antagonists for the Validation of BRL 37344 Activity

The specificity of BRL 37344's effects can be confirmed by demonstrating that they are competitively antagonized by known β3-adrenoceptor antagonists. Two commonly used antagonists for this purpose are SR 59230A and L-748,337. The following tables summarize key quantitative data from studies that have used these antagonists to validate the β3-mediated effects of BRL 37344.

AntagonistAgonistPreparationMeasured EffectAntagonist ConcentrationpA2 / pKBReference
SR 59230A BRL 37344Rabbit JejunumInhibition of spontaneous contractions0.1, 0.3, 1 µM7.58[2]
SR 59230A BRL 37344Guinea Pig Gastric FundusRelaxationNot specified7.79 ± 0.03[3]
SR 59230A Isoprenaline (in the presence of β1/β2 blockade)Human Colon Circular Smooth MuscleRelaxationNot specified8.31[4]
SR 59230A BRL 37344Rat Mesenteric Resistance ArteryShift in phenylephrine (B352888) concentration-response curveNot specified7.1[5]

Table 1: Antagonism of BRL 37344-induced smooth muscle relaxation by SR 59230A. The pA2 value is the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve, providing a measure of the antagonist's potency. A higher pA2 value indicates greater potency.

AntagonistKi (nM) for β3-ARKi (nM) for β1-ARKi (nM) for β2-ARReference
L-748,337 4.0390204[6]

Table 2: Binding Affinities (Ki) of the selective β3-antagonist L-748,337. The Ki value represents the inhibition constant and is a measure of the antagonist's binding affinity to the receptor. A lower Ki value indicates a higher binding affinity. The selectivity of L-748,337 for the β3-adrenoceptor over β1 and β2 subtypes is evident from these values.

Experimental Protocols

To validate the β3-adrenergic activity of BRL 37344, two primary experimental approaches are commonly employed: functional assays using isolated tissues and biochemical assays measuring downstream signaling events.

Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This assay measures the ability of BRL 37344 to induce relaxation in a pre-contracted smooth muscle tissue, and the reversal of this effect by a β3-antagonist.

1. Tissue Preparation:

  • Isolate a segment of smooth muscle tissue (e.g., rabbit jejunum, guinea pig gastric fundus) and place it in a dissecting dish containing cold, oxygenated physiological salt solution (PSS).[2]

  • Carefully clean the tissue of any adhering fat and connective tissue.

  • Cut the tissue into strips or rings of appropriate size for mounting in an organ bath.

2. Mounting:

  • Mount the tissue strip or ring in an isolated tissue bath containing PSS maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[2]

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Apply an optimal resting tension to the tissue and allow it to equilibrate for a period of 60-90 minutes. During this time, periodically wash the tissue with fresh PSS.

3. Experimental Procedure:

  • Induce a sustained contraction in the tissue using a contractile agent (e.g., histamine, carbachol, or a high concentration of potassium chloride).

  • Once the contraction has stabilized, add cumulative concentrations of BRL 37344 to the bath and record the resulting relaxation.

  • To validate the β3-mediated effect, perform a parallel experiment where the tissue is pre-incubated with a β3-antagonist (e.g., SR 59230A) for a sufficient period before the addition of the contractile agent and subsequent cumulative addition of BRL 37344.

  • Record the concentration-response curves for BRL 37344 in the absence and presence of the antagonist.

4. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-induced contraction.

  • Plot the concentration-response curves and determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for BRL 37344 in the absence and presence of the antagonist.

  • Perform a Schild analysis to determine the pA2 value of the antagonist, which quantifies its potency and confirms competitive antagonism.[2][7]

Adenylyl Cyclase Activity Assay

This biochemical assay measures the production of cyclic AMP (cAMP), a key second messenger in the β3-adrenergic signaling pathway, in response to BRL 37344 and its inhibition by a β3-antagonist.

1. Cell Culture and Membrane Preparation:

  • Culture cells expressing the β3-adrenoceptor (e.g., CHO-K1 cells stably expressing the human β3-AR).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in an appropriate assay buffer.

2. Assay Procedure:

  • In a reaction tube, combine the cell membrane preparation, a reaction mixture containing ATP (the substrate for adenylyl cyclase), and either vehicle, BRL 37344 alone, or BRL 37344 in the presence of a β3-antagonist (e.g., L-748,337).

  • Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

3. cAMP Measurement:

  • Measure the amount of cAMP produced in each reaction tube using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based assays).

  • Generate a standard curve using known concentrations of cAMP to quantify the experimental results.

4. Data Analysis:

  • Calculate the amount of cAMP produced per unit of protein in each sample.

  • Plot the concentration-response curve for BRL 37344-stimulated cAMP production.

  • Determine the EC50 of BRL 37344.

  • In the presence of a β3-antagonist, determine the IC50 of the antagonist (the concentration that inhibits 50% of the BRL 37344-stimulated cAMP production).

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol BRL37344 BRL 37344 beta3_AR β3-Adrenergic Receptor BRL37344->beta3_AR Activates Gs Gs Protein beta3_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP beta3_antagonist β3-Antagonist (e.g., SR 59230A) beta3_antagonist->beta3_AR Blocks ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: β3-Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate Tissue Tissue_Mounting->Equilibration Induce_Contraction Induce Contraction Equilibration->Induce_Contraction Preincubate_Antagonist Pre-incubate with β3-Antagonist Equilibration->Preincubate_Antagonist Add_BRL37344 Add Cumulative [BRL 37344] Induce_Contraction->Add_BRL37344 Record_Relaxation Record Relaxation Add_BRL37344->Record_Relaxation Preincubate_Antagonist->Induce_Contraction Plot_Curves Plot Concentration- Response Curves Record_Relaxation->Plot_Curves Schild_Analysis Perform Schild Analysis (Calculate pA2) Plot_Curves->Schild_Analysis

Caption: Experimental Workflow for Isolated Tissue Bath Assay.

References

Comparative Analysis of BRL 37344 Sodium: A Guide to Cross-Reactivity and Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of BRL 37344 sodium, a well-established β3-adrenergic receptor agonist. By objectively comparing its binding affinity and functional potency with other adrenergic agonists and antagonists, this document serves as a critical resource for researchers investigating adrenergic signaling and for professionals in the field of drug development. The information presented herein is supported by experimental data and detailed methodologies to ensure accuracy and reproducibility.

Executive Summary

BRL 37344 is a potent and selective agonist for the β3-adrenergic receptor. While it exhibits high affinity for the β3 subtype, its cross-reactivity with other adrenergic receptors, particularly β1 and β2, is a crucial consideration in experimental design and interpretation. This guide summarizes the binding affinities of BRL 37344 and a range of other adrenergic ligands across α and β receptor subtypes. Furthermore, it delves into the downstream signaling pathways activated by BRL 37344, extending beyond the canonical adenylyl cyclase pathway to include eNOS, AMPK, and mTOR signaling. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki values) of this compound and other key adrenergic ligands for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound for β-Adrenergic Receptors

Ligandβ1 Receptorβ2 Receptorβ3 Receptor
BRL 373441750[1][2]1120[1][2]287[1][2]

Table 2: Comparative Binding Affinities (Ki, nM) of Selected Adrenergic Agonists

Ligandα1A Receptorα1B Receptorα1D Receptorβ1 Receptorβ2 Receptorβ3 Receptor
BRL 37344 Data Not AvailableData Not AvailableData Not Available1750[1][2]1120[1][2]287[1][2]
Isoproterenol ---Selects β over αHigh AffinityHigh Affinity
Norepinephrine High AffinityHigh AffinityHigh AffinityHigh AffinityLower Affinity than β1Lower Affinity than β1/β2
Salbutamol ---Low AffinityHigh Affinity-
Mirabegron Lower AffinityLower AffinityLower AffinityModerate AffinityModerate AffinityHigh Affinity

Table 3: Comparative Binding Affinities (Ki, nM) of Selected Adrenergic Antagonists

Ligandα1A Receptorα1B Receptorα1D Receptorβ1 Receptorβ2 Receptorβ3 Receptor
Prazosin High AffinityHigh AffinityHigh Affinity---
Yohimbine Low AffinityLow AffinityLow Affinity---
Propranolol ---High AffinityHigh AffinityLow Affinity
Atenolol ---High AffinityLow Affinity-
ICI 118,551 ---Low AffinityHigh Affinity-

Note: A comprehensive review with a wide range of Ki values for numerous antagonists at α1A, α1B, and α1D receptors is available for further detailed comparison.

Signaling Pathways

BRL 37344, upon binding to the β3-adrenergic receptor, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, its signaling cascade is more complex, involving other important cellular pathways.

BRL37344_Signaling BRL37344 BRL 37344 beta3_AR β3-Adrenergic Receptor BRL37344->beta3_AR AMPK AMPK BRL37344->AMPK activates Gs Gs protein beta3_AR->Gs activates eNOS eNOS beta3_AR->eNOS activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NO Nitric Oxide eNOS->NO produces SIRT1 SIRT1 AMPK->SIRT1 activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy SIRT1->Autophagy promotes p70S6K p70S6K mTOR->p70S6K activates mTOR->Autophagy inhibits

Caption: BRL 37344 signaling pathways.

Recent studies have shown that BRL 37344 can also modulate cellular metabolism and survival through pathways involving AMP-activated protein kinase (AMPK), sirtuin 1 (SIRT1), and the mammalian target of rapamycin (B549165) (mTOR).[3] Pre-treatment with BRL 37344 has been observed to activate AMPK and SIRT1, while inhibiting the mTOR/p70S6K pathway.[3] This suggests a broader therapeutic potential for BRL 37344 beyond its classical role as a β3-agonist.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., BRL 37344) for a specific adrenergic receptor subtype.

1. Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.
  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β).
  • Unlabeled competitor ligands (including the test compound and a known high-affinity ligand for determining non-specific binding).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Glass fiber filters (e.g., Whatman GF/C).
  • Scintillation cocktail.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled test compound.
  • In a 96-well plate, add in the following order:
  • Assay buffer.
  • A fixed concentration of the specific radioligand.
  • Varying concentrations of the unlabeled test compound.
  • Cell membrane preparation.
  • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled ligand.
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; prep_reagents [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Competitors"]; plate_setup [label="Set up 96-well plate:\n- Assay Buffer\n- Radioligand\n- Competitor\n- Membranes"]; incubation [label="Incubate to Equilibrium"]; filtration [label="Rapid Filtration"]; washing [label="Wash Filters"]; counting [label="Scintillation Counting"]; analysis [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki"]; end [label="End", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

start -> prep_reagents; prep_reagents -> plate_setup; plate_setup -> incubation; incubation -> filtration; filtration -> washing; washing -> counting; counting -> analysis; analysis -> end; }

Caption: Radioligand binding assay workflow.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of an agonist (e.g., BRL 37344) to stimulate the production of cAMP, a key second messenger in β-adrenergic signaling.

1. Materials:

  • Whole cells expressing the adrenergic receptor of interest.
  • Agonist solutions (including the test compound and a known full agonist like isoproterenol).
  • Stimulation Buffer: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Lysis Buffer.
  • cAMP assay kit (e.g., ELISA or HTRF-based).

2. Procedure:

  • Seed cells in a multi-well plate and grow to confluence.
  • Wash the cells with serum-free medium.
  • Pre-incubate the cells with Stimulation Buffer for a short period.
  • Add varying concentrations of the agonist to the wells.
  • Incubate for a specific time at 37°C to allow for cAMP accumulation.
  • Terminate the reaction by aspirating the medium and adding Lysis Buffer.
  • Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the cAMP concentration in each sample from the standard curve.
  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

start [label="Start", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; cell_culture [label="Culture Cells Expressing\nAdrenergic Receptor"]; pre_incubation [label="Pre-incubate with\nStimulation Buffer (with IBMX)"]; agonist_addition [label="Add Agonist at\nVarying Concentrations"]; incubation [label="Incubate to Allow\ncAMP Accumulation"]; cell_lysis [label="Lyse Cells"]; cAMP_measurement [label="Measure Intracellular cAMP\n(e.g., ELISA, HTRF)"]; analysis [label="Data Analysis:\n- Generate Standard Curve\n- Determine EC50 and Emax"]; end [label="End", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> pre_incubation; pre_incubation -> agonist_addition; agonist_addition -> incubation; incubation -> cell_lysis; cell_lysis -> cAMP_measurement; cAMP_measurement -> analysis; analysis -> end; }

Caption: cAMP accumulation assay workflow.

Conclusion

This compound is a valuable tool for studying β3-adrenergic receptor function due to its high selectivity for this subtype over β1 and β2 receptors. However, its potential for off-target effects at higher concentrations should be considered. This guide provides the necessary data and protocols to enable researchers to design and interpret experiments with a clear understanding of the cross-reactivity profile of BRL 37344 and to compare its activity with other adrenergic ligands. The elucidation of its involvement in non-canonical signaling pathways, such as those involving AMPK and mTOR, opens new avenues for research into its potential therapeutic applications.

References

A Comparative Analysis: BRL 37344 Sodium Versus Endogenous Catecholamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic β3-adrenoceptor agonist, BRL 37344 sodium, and the body's primary endogenous catecholamines: epinephrine (B1671497) and norepinephrine (B1679862). We will delve into their receptor selectivity, downstream signaling mechanisms, and physiological effects, supported by experimental data to inform research and development in pharmacology and therapeutics.

Introduction to Adrenergic Agonists

Endogenous catecholamines, including norepinephrine and epinephrine, are fundamental neurotransmitters and hormones of the sympathetic nervous system, orchestrating the "fight-or-flight" response.[1][2][3] Their actions are broad, mediated by interactions with α- and β-adrenergic receptors (adrenoceptors), leading to widespread physiological changes in the cardiovascular, respiratory, and metabolic systems.[1][4]

In contrast, BRL 37344 is a synthetic compound developed as a selective agonist for the β3-adrenoceptor subtype.[5] This selectivity offers the potential for more targeted therapeutic effects, particularly in metabolic and smooth muscle regulation, while potentially minimizing the cardiovascular side effects associated with less selective adrenergic agonists. This guide will explore the experimental basis for these differences.

Receptor Selectivity and Binding Affinity

The distinct physiological profiles of BRL 37344 and endogenous catecholamines stem primarily from their differential affinities for adrenoceptor subtypes. While catecholamines interact with a broad range of α and β receptors, BRL 37344 demonstrates a clear preference for the β3 subtype.

  • Endogenous Catecholamines:

    • Norepinephrine exhibits a higher affinity for α1 and β1 adrenoceptors compared to β2 receptors.[6] This selectivity contributes to its potent effects on vasoconstriction and heart rate.[1]

    • Epinephrine is a potent, non-selective agonist at both α and β adrenoceptors (β1, β2, and β3), eliciting a wide array of systemic responses.[4][7]

  • This compound:

    • BRL 37344 is recognized as a preferential β3-adrenoceptor agonist.[5][8] However, studies have shown that at higher concentrations, it can also interact with β1 and β2 adrenoceptors, sometimes acting as an agonist and other times as a competitive antagonist.[8][9] For instance, in human atrial myocardium, the positive inotropic (contractile) effects of BRL 37344 are mediated via β1/β2-adrenoceptors, not the β3 subtype.[8][9]

Quantitative Comparison of Receptor Affinity

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of these compounds for different human β-adrenoceptor subtypes. Higher values indicate greater affinity or potency.

CompoundReceptor SubtypepKi (Binding Affinity)pEC50 (Functional Potency)Reference
BRL 37344 β1~5.3 - 6.1~5.8[10]
β2~5.6 - 6.5~6.7[10][11]
β3~7.3 - 7.7~7.5[10]
Norepinephrine β1~6.7~6.9[6]
β2~5.7~5.8[6]
β3Data less consistentPotent agonist[12]
Epinephrine β1~6.8~7.2[6]
β2~6.5~7.0[6]
β3Potent agonistPotent agonist[4]

Signaling Pathways: A Tale of Two Mechanisms

The activation of adrenoceptors by BRL 37344 and catecholamines initiates distinct downstream signaling cascades.

Endogenous Catecholamines: Broad Spectrum Activation

Catecholamines trigger multiple pathways by activating the full spectrum of adrenoceptors:

  • β1 and β2-Adrenoceptors: These receptors couple to the stimulatory G-protein (Gs), activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), leading to physiological responses like increased heart rate and contractility (β1) and bronchodilation (β2).[4][13]

  • α1-Adrenoceptors: These receptors couple to the Gq protein, activating Phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which increase intracellular calcium and activate Protein Kinase C (PKC), typically causing smooth muscle contraction.[13]

  • α2-Adrenoceptors: Coupling to the inhibitory G-protein (Gi), these receptors inhibit adenylyl cyclase, leading to a decrease in cAMP and often inhibiting further neurotransmitter release.[4]

Catecholamine_Signaling cluster_beta β1/β2-AR Pathway cluster_alpha1 α1-AR Pathway Catecholamine_beta Epinephrine/ Norepinephrine beta_AR β1/β2-AR Catecholamine_beta->beta_AR Gs Gs beta_AR->Gs AC_beta Adenylyl Cyclase Gs->AC_beta cAMP_beta ↑ cAMP AC_beta->cAMP_beta PKA_beta PKA cAMP_beta->PKA_beta Response_beta Physiological Response (e.g., ↑ Heart Rate, Bronchodilation) PKA_beta->Response_beta Catecholamine_alpha1 Epinephrine/ Norepinephrine alpha1_AR α1-AR Catecholamine_alpha1->alpha1_AR Gq Gq alpha1_AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Response_alpha1 Physiological Response (e.g., Vasoconstriction) Ca_PKC->Response_alpha1

Caption: Signaling pathways for endogenous catecholamines.

BRL 37344: A More Focused Cascade

BRL 37344's primary effects are mediated by the β3-adrenoceptor, which can couple to both Gs and Gi proteins, leading to a unique signaling profile.

  • Gs-Coupled Pathway: Similar to β1/β2 receptors, β3-AR activation leads to a Gs-mediated increase in cAMP and PKA activation. This is the primary pathway for stimulating lipolysis in adipose tissue.[4]

  • Gi-Coupled Pathway: Uniquely, the β3-AR can also couple to Gi, leading to the activation of endothelial Nitric Oxide Synthase (eNOS).[8][9] The resulting production of nitric oxide (NO) contributes to vasodilation and the relaxation of smooth muscle, such as the detrusor muscle in the bladder.[8][9]

  • Other Pathways: Research suggests BRL 37344 can also activate protective signaling cascades involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which may play a role in reducing myocardial ischemia/reperfusion injury.[14]

BRL37344_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway BRL BRL 37344 beta3_AR β3-AR BRL->beta3_AR Gs Gs beta3_AR->Gs Gi Gi beta3_AR->Gi AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Response_Gs Metabolic Effects (e.g., Lipolysis) PKA->Response_Gs eNOS eNOS Activation Gi->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO Response_Gi Smooth Muscle Relaxation (e.g., Vasodilation) NO->Response_Gi

Caption: Primary signaling pathways for BRL 37344 via the β3-adrenoceptor.

Comparative Physiological Effects

The differences in receptor selectivity and signaling translate into distinct physiological and cellular effects, summarized below.

System/TissueBRL 37344Endogenous Catecholamines (Epinephrine/Norepinephrine)
Cardiovascular Primarily vasodilation (β3-NO pathway).[15] Positive inotropic/chronotropic effects only at high concentrations via β1/β2-AR.[8][9]Complex effects: Increased heart rate, contractility (β1), and blood pressure (α1 vasoconstriction).[4]
Metabolism Potent stimulation of lipolysis in adipose tissue (β3).[4] Increases glucose uptake in skeletal muscle (β2/β3).[11][16]Stimulation of glycogenolysis and lipolysis, increasing blood glucose and free fatty acids.[1]
Smooth Muscle Relaxation of detrusor (bladder) and myometrial (uterine) smooth muscle (β3).[17][18]Variable effects depending on receptor distribution (e.g., contraction via α1, relaxation via β2).[7]
Respiratory Minimal direct bronchodilatory effect.Potent bronchodilation (β2).[4]

Key Experimental Protocols

The data differentiating these compounds are derived from established experimental methodologies.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To quantify the affinity (Ki) of BRL 37344 and catecholamines for α and β-adrenoceptor subtypes.

  • Methodology:

    • Membrane Preparation: Tissues or cultured cells expressing the receptor of interest (e.g., CHO cells transfected with human β1, β2, or β3-AR) are homogenized and centrifuged to isolate cell membranes rich in receptors.

    • Incubation: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [125I]Iodocyanopindolol for β-receptors) is incubated with the membrane preparation.

    • Competition: Increasing concentrations of the unlabeled test compound (the "competitor," e.g., BRL 37344 or norepinephrine) are added to the incubation mixture.

    • Separation & Counting: The mixture is filtered to separate receptor-bound from free radioligand. The radioactivity on the filter is measured using a gamma counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_measure Measurement Membranes 1. Prepare Membranes with Receptors Radioligand 2. Add Radioligand (e.g., [125I]-CYP) Membranes->Radioligand Competitor 3. Add Competitor (e.g., BRL 37344) Radioligand->Competitor Incubation 4. Incubate to reach equilibrium Competitor->Incubation Filter 5. Filter to separate bound vs. free ligand Incubation->Filter Count 6. Count Radioactivity on filter Filter->Count Analysis 7. Analyze Data (IC50 → Ki) Count->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Isolated Tissue Bath Assay for Functional Activity

This assay measures the physiological response of a tissue to a drug, determining its potency (EC50) and efficacy.

  • Objective: To assess the contractile or relaxant effects of BRL 37344 and catecholamines on isolated tissues.

  • Methodology:

    • Tissue Dissection: A specific tissue, such as a strip of human detrusor smooth muscle or a ring of rat aorta, is carefully dissected and mounted in an organ bath.[17][18]

    • Environment Control: The bath contains a physiological salt solution, maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

    • Transducer Connection: The tissue is connected to a force-displacement transducer, which records changes in isometric tension.

    • Stimulation/Pre-contraction: The tissue may be subjected to electrical field stimulation (EFS) to induce nerve-evoked contractions or pre-contracted with an agent like potassium chloride or phenylephrine.[18]

    • Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of the test agonist (e.g., BRL 37344) and recording the resulting relaxation or contraction.

    • Data Analysis: The response is plotted against the drug concentration to determine the EC50 (the concentration producing 50% of the maximal effect) and the Emax (the maximum effect).

Conclusion

The comparison between this compound and endogenous catecholamines highlights a fundamental principle in pharmacology: receptor selectivity dictates therapeutic potential and side-effect profiles.

  • Endogenous catecholamines are powerful, non-selective activators of the sympathetic nervous system, essential for broad physiological regulation but unsuitable for targeted therapy due to their widespread effects.

  • BRL 37344 , with its preferential affinity for the β3-adrenoceptor, demonstrates a more focused mechanism of action. Its ability to induce lipolysis and smooth muscle relaxation via distinct signaling pathways (cAMP and NO, respectively) makes it a valuable tool for metabolic and urological research, and a prototype for developing drugs with improved target specificity and fewer cardiovascular side effects.

Understanding these differences at the molecular and physiological levels is critical for researchers developing the next generation of adrenergic modulators for a variety of therapeutic applications.

References

Navigating the Landscape of β3-Adrenergic Receptor Agonists: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating metabolic diseases, the selective β3-adrenergic receptor (AR) agonist BRL 37344 sodium has long been a valuable tool. However, the landscape of available research compounds has evolved, offering a range of alternatives with distinct properties. This guide provides an objective comparison of BRL 37344 and its prominent alternatives, focusing on their performance in key metabolic assays and supported by experimental data.

This guide will delve into the selectivity and functional effects of three key β3-AR agonists: BRL 37344, Mirabegron (B1684304), and CL 316 ,243. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, we aim to equip researchers with the necessary information to make informed decisions for their specific metabolic research needs.

Selectivity Profile: A Quantitative Comparison

The efficacy and potential off-target effects of a β3-AR agonist are largely determined by its selectivity for the β3 receptor over β1 and β2 subtypes, which are predominantly expressed in the heart and lungs, respectively. The following table summarizes the reported half-maximal effective concentration (EC50) values for BRL 37344 and its alternatives, providing a quantitative measure of their potency and selectivity. Lower EC50 values indicate higher potency.

Compoundβ1-AR EC50 (nM)β2-AR EC50 (nM)β3-AR EC50 (nM)SpeciesReference
BRL 37344 ~180~24015Human (recombinant)[1]
Mirabegron 610>10,00019Rat (CHO cells)[2]
--10.0Human (HEK293 cells)[3][4]
CL 316 ,243 >10,000>10,0003Rat[5][6]

In Vitro Performance: Lipolysis and Glucose Uptake

The primary metabolic functions stimulated by β3-AR activation in adipocytes are lipolysis (the breakdown of fat) and glucose uptake. The following tables present a comparative summary of the effects of BRL 37344 and its alternatives on these two key processes.

Table 2: Comparative Efficacy in Stimulating Lipolysis

CompoundCell TypeKey FindingsReference
BRL 37344 Rat brown and white adipocytesAs effective as norepinephrine (B1679862) in maximally stimulating lipolysis. Brown adipocytes were 10 times more sensitive than white adipocytes.[7]
Mirabegron Human brown and white adipocytesStimulates lipolysis; silencing β3-AR blocks this effect.[8][9]
CL 316 ,243 Rat epididymal, mesenteric, and subcutaneous adipocytesMore potent than isoproterenol (B85558) in stimulating lipolysis. Visceral adipocytes (epididymal and mesenteric) showed a greater lipolytic response than subcutaneous adipocytes.[10]

Table 3: Comparative Efficacy in Modulating Glucose Uptake

CompoundCell Type/ModelKey FindingsReference
BRL 37344 Rat isolated white adipocytesDecreased spontaneous glucose uptake but did not modify insulin-stimulated glucose uptake.[11]
Mirabegron Mouse brown adipocytesIncreased glucose uptake and glycolysis.[9][12]
FVB/N miceIncreased glucose uptake into brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT).[13]
CL 316 ,243 Non-obese ratsIncreased basal and insulin-stimulated glucose uptake in white and brown adipose tissue.[14]
Wistar ratsInduced glucose uptake in white adipose tissue.[15]

In Vivo Metabolic Effects: Thermogenesis and Energy Expenditure

Activation of β3-AR in brown and beige adipose tissue leads to increased thermogenesis and overall energy expenditure, making these agonists attractive for obesity research.

Table 4: Comparative In Vivo Metabolic Effects

CompoundAnimal ModelKey Metabolic EffectsReference
BRL 37344 -Data on direct comparison of thermogenesis is limited.
Mirabegron Healthy humansA 200 mg dose increased resting energy expenditure by 5.8%.[9]
Healthy adultsDoses of 100-200 mg increased cumulative energy expenditure.[16][17]
CL 316 ,243 Lean and obese Zucker ratsIncreased resting metabolic rate by 55% in lean and 96% in obese rats.[18]
Non-obese ratsIncreased resting metabolic rates.[14]

Cardiovascular Considerations: A Note on Off-Target Effects

Due to the presence of β1 and β2-adrenergic receptors in the cardiovascular system, off-target effects are a critical consideration in the selection of a β3-AR agonist.

  • BRL 37344 : Studies in human atrial myocardium suggest that the positive inotropic effects of BRL 37344 are mediated through β1- and β2-ARs, not β3-ARs.[19][20] In isolated guinea pig hearts, cardiovascular responses to BRL 37344 were also attributed to β1/β2-AR activation.[21][22] Acute administration in rats with heart failure showed transiently improved hemodynamics but also led to changes in β-AR expression that could potentially aggravate cardiac function long-term.[23]

  • Mirabegron : At higher doses (150 mg and 200 mg), Mirabegron has been shown to increase heart rate and blood pressure in healthy individuals.[9][17][24] However, some studies suggest that co-administration with a β1-blocker might mitigate these effects.[24] Interestingly, one study in mice suggested that Mirabegron could exacerbate atherosclerosis through the activation of brown fat-mediated lipolysis.[25]

  • CL 316 ,243 : As a highly selective β3-AR agonist, it is expected to have minimal direct cardiovascular side effects.

Experimental Protocols

To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: Lipolysis Assay

Objective: To measure the release of glycerol (B35011) from adipocytes as an indicator of lipolysis.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes)

  • Krebs-Ringer Bicarbonate buffer with 2% BSA (KRB-BSA)

  • β3-AR agonists (BRL 37344, Mirabegron, CL 316 ,243)

  • Isoproterenol (non-selective β-agonist, positive control)

  • Glycerol Assay Reagent (e.g., from Sigma-Aldrich or similar)

  • 96-well plates

Procedure:

  • Cell Preparation: Differentiated adipocytes are washed twice with phosphate-buffered saline (PBS) and then incubated in serum-free medium for 2-4 hours to establish a basal state.

  • Stimulation: The medium is replaced with KRB-BSA buffer containing various concentrations of the β3-AR agonists or controls.

  • Incubation: Cells are incubated for 1-3 hours at 37°C.

  • Sample Collection: A sample of the incubation medium is collected from each well.

  • Glycerol Measurement: The glycerol concentration in the collected medium is determined using a commercial glycerol assay kit according to the manufacturer's instructions. The absorbance is typically read at 540 nm.

  • Data Analysis: Glycerol release is normalized to the total protein content of the cells in each well.

Experimental Protocol 2: Glucose Uptake Assay

Objective: To measure the uptake of glucose into adipocytes.

Materials:

  • Differentiated adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a non-radioactive glucose analog

  • β3-AR agonists

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport, negative control)

  • Scintillation fluid and counter (for radioactive method) or plate reader (for colorimetric/fluorometric methods)

Procedure:

  • Cell Preparation: Differentiated adipocytes are washed with PBS and serum-starved for 2-4 hours.

  • Pre-incubation: Cells are washed with KRH buffer and then incubated with the β3-AR agonists or controls in KRH buffer for 30 minutes at 37°C.

  • Glucose Uptake: 2-deoxy-D-[³H]glucose (or non-radioactive analog) is added to each well, and cells are incubated for 5-10 minutes.

  • Termination: The uptake is stopped by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting. For non-radioactive methods, the signal is measured according to the specific kit's instructions.

  • Data Analysis: Glucose uptake is normalized to the total protein content.

Experimental Protocol 3: cAMP Accumulation Assay

Objective: To measure the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Materials:

  • Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • β3-AR agonists

  • Forskolin (a direct activator of adenylyl cyclase, positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated overnight.

  • Stimulation: The culture medium is replaced with stimulation buffer containing various concentrations of the β3-AR agonists or controls.

  • Incubation: Plates are incubated for 15-30 minutes at room temperature or 37°C.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit following the manufacturer's protocol.

  • Data Analysis: The amount of cAMP produced is quantified and used to generate dose-response curves to determine EC50 values.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams were generated using Graphviz.

G β3-Adrenergic Receptor Signaling Pathway in Adipocytes cluster_membrane Cell Membrane β3-AR_Agonist β3-AR Agonist (BRL 37344, Mirabegron, CL 316,243) β3-AR β3-Adrenergic Receptor β3-AR_Agonist->β3-AR Binds to G_Protein Gs Protein β3-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates UCP1 UCP1 PKA->UCP1 Activates GLUT4 GLUT4 Translocation PKA->GLUT4 Promotes Lipolysis Lipolysis (Triglycerides -> FFA + Glycerol) HSL->Lipolysis Thermogenesis Thermogenesis UCP1->Thermogenesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake G Experimental Workflow for In Vitro Lipolysis Assay Start Start: Differentiated Adipocytes Wash_Starve Wash with PBS and Serum-Starve Start->Wash_Starve Add_Agonist Add β3-AR Agonists (in KRB-BSA buffer) Wash_Starve->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Collect_Medium Collect Incubation Medium Incubate->Collect_Medium Measure_Glycerol Measure Glycerol Concentration Collect_Medium->Measure_Glycerol Analyze Normalize to Protein Content and Analyze Data Measure_Glycerol->Analyze End End: Lipolysis Data Analyze->End G Logical Relationship of β3-AR Agonist Selection Criteria Goal Metabolic Research Goal (e.g., Obesity, Diabetes) Selectivity High β3 Selectivity (Low β1/β2 Activity) Goal->Selectivity Potency High Potency (Low EC50 for β3-AR) Goal->Potency Efficacy High Efficacy (Strong Metabolic Effect) Goal->Efficacy Safety Minimal Off-Target Effects (e.g., Cardiovascular) Goal->Safety Choice Optimal β3-AR Agonist (e.g., Mirabegron, CL 316,243) Selectivity->Choice Potency->Choice Efficacy->Choice Safety->Choice

References

Benchmarking BRL 37344: A Comparative Guide to Novel β3-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the classical β3-adrenergic receptor agonist, BRL 37344, against a cohort of novel β3-agonists that have seen significant investigation and clinical development. Experimental data supporting these comparisons are presented in clearly structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Introduction to β3-Adrenergic Receptor Agonists

β3-adrenergic receptors (β3-ARs) are predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Their stimulation leads to a cascade of physiological effects, including lipolysis, thermogenesis, and bladder relaxation. This has made them attractive therapeutic targets for metabolic disorders such as obesity and type 2 diabetes, as well as for the treatment of overactive bladder (OAB). BRL 37344 was one of the first selective β3-AR agonists to be widely studied. However, its development for clinical use in humans has been hampered by factors including species-specific differences in receptor affinity and a lack of high selectivity over other β-adrenoceptor subtypes. This has paved the way for the development of novel β3-agonists with improved selectivity and clinical efficacy.

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of BRL 37344 in comparison to the novel β3-agonists mirabegron, vibegron, solabegron, and ritobegron. The data is primarily derived from studies utilizing recombinant cell lines expressing human β-adrenergic receptor subtypes.

Table 1: Potency (EC50, nM) at Human β-Adrenergic Receptors

Compoundβ3-ARβ1-ARβ2-AR
BRL 3734415112177
Mirabegron1.15 - 10.0594570
Vibegron1.26 - 2.13>10,000>10,000
Solabegron22 - 27.6588>10,000
Ritobegron80.8>10,0002273

EC50 values represent the concentration of the agonist that gives half-maximal response.

Table 2: Selectivity Ratios for Human β3-AR over β1-AR and β2-AR

Compoundβ3 Selectivity vs β1β3 Selectivity vs β2
BRL 37344~7.5-fold~11.8-fold
Mirabegron~517-fold~496-fold
Vibegron>7937-fold>7937-fold
Solabegron~21.3-fold>362-fold
Ritobegron>124-fold~28.1-fold

Selectivity is calculated as the ratio of EC50 values (EC50 for β1 or β2 / EC50 for β3).

Table 3: Intrinsic Activity (IA) Relative to Isoproterenol (a full agonist)

Compoundβ3-ARβ1-ARβ2-AR
Mirabegron0.940.590.56
Vibegron0.93--
Solabegron0.960.600.33
Ritobegron0.990.330.53

Intrinsic activity (IA) represents the ability of a drug to produce a maximal response. An IA of 1.0 indicates a full agonist, while a value less than 1.0 indicates a partial agonist.

Signaling Pathways

β3-adrenergic receptor activation primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit physiological responses. Additionally, evidence suggests coupling to G-protein and nitric oxide (NO) signaling pathways in certain tissues.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular β3_AR β3-Adrenergic Receptor Gs Gs-protein β3_AR->Gs Activates Agonist β3-Agonist (e.g., BRL 37344, Mirabegron) Agonist->β3_AR Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Lipolysis, Thermogenesis) Downstream->Response G Start Start Culture Culture β3-AR expressing cells Start->Culture Seed Seed cells into 384-well plate Culture->Seed Incubate_Overnight Incubate overnight Seed->Incubate_Overnight Add_PDE_Inhibitor Add assay buffer with PDE inhibitor Incubate_Overnight->Add_PDE_Inhibitor Incubate_RT Incubate at RT Add_PDE_Inhibitor->Incubate_RT Add_Agonist Add serial dilutions of agonists Incubate_RT->Add_Agonist Incubate_37C Incubate at 37°C Add_Agonist->Incubate_37C Detect_cAMP Lyse cells and detect cAMP Incubate_37C->Detect_cAMP Analyze Analyze data (EC50, Emax) Detect_cAMP->Analyze End End Analyze->End G Start Start Differentiate Differentiate preadipocytes in 96-well plate Start->Differentiate Wash Wash mature adipocytes Differentiate->Wash Add_Buffer Add fresh assay buffer Wash->Add_Buffer Add_Agonist Add serial dilutions of agonists Add_Buffer->Add_Agonist Incubate Incubate for 2-3 hours Add_Agonist->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_Glycerol Measure glycerol (B35011) concentration Collect_Supernatant->Measure_Glycerol Analyze Analyze data (EC50) Measure_Glycerol->Analyze End End Analyze->End G Start Start Acclimatize Acclimatize mice Start->Acclimatize Fast Fast mice (4-6h) Acclimatize->Fast Administer_Agonist Administer β3-agonist (oral gavage) Fast->Administer_Agonist Monitor_Glucose Monitor blood glucose Administer_Agonist->Monitor_Glucose Inject_2DOG Inject [3H]-2-deoxyglucose Monitor_Glucose->Inject_2DOG Anesthetize Anesthetize mice Inject_2DOG->Anesthetize Collect_Tissues Collect blood and tissues Anesthetize->Collect_Tissues Process_Samples Process tissues and measure radioactivity Collect_Tissues->Process_Samples Analyze Analyze glucose uptake data Process_Samples->Analyze End End Analyze->End

Safety Operating Guide

Navigating the Safe Disposal of BRL 37344 Sodium: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BRL 37344 sodium, a potent and selective β3 adrenoceptor agonist. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of its safe handling. Below is a summary of the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₉H₂₁ClNNaO₄[1][2]
Molecular Weight 385.82 g/mol [1][2]
Appearance Solid[3]
Solubility Soluble to 100 mM in water; 18 mg/mL in DMSO (warmed)[1]
Storage Store at room temperature.[1] Hygroscopic; store desiccated.
Stability Considered stable. Avoid reaction with oxidizing agents.[3]
Combustibility Combustible solid which burns but propagates flame with difficulty.[3]

Personal Protective Equipment (PPE)

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Safety glasses or eyeshields are mandatory.[3]

  • Hand Protection: Chemical-resistant gloves should be worn.[3]

  • Respiratory Protection: For operations that may generate dust, a dust respirator (type N95 or equivalent) is required.[3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination. The response should be scaled according to the size of the spill.

Minor Spills:

  • Immediate Cleanup: Address minor spills and regular waste promptly.[3]

  • Avoid Dust Generation: Use dry clean-up procedures. Do not sweep dry powder.[3]

  • Dampen Material: If necessary, dampen the spilled solid with water to prevent it from becoming airborne.[3]

  • Containment: Carefully sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA filter.[3]

  • Collection: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[3]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[3]

Major Spills:

  • Alert Personnel: Immediately caution personnel in the vicinity of the major spill.[3]

  • Emergency Notification: Inform emergency responders, providing the location and nature of the hazard.[3]

  • Control Access: Restrict access to the affected area.

  • Personal Protection: Ensure all responders are wearing the appropriate PPE, including respiratory protection.[3]

  • Prevent Spread: Take measures to prevent the spilled material from entering drains or water courses.[3]

  • Cleanup: Follow the same dry clean-up procedures as for minor spills, avoiding dust generation.[3]

  • Containerization: Place the collected waste into sealed plastic bags or other appropriate containers for disposal.[3]

  • Decontamination: Thoroughly wash the affected area with water and prevent runoff from entering drains.[3]

Disposal Protocol

The final disposal of this compound waste must be conducted in strict accordance with all local, state, and federal regulations.[3] Under no circumstances should this chemical be discharged into sewers or waterways.[3]

  • Waste Collection: All waste material, including spilled substance and contaminated cleaning materials, must be collected in sealed, properly labeled containers.[3]

  • Regulatory Compliance: Consult your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to determine the specific regulatory requirements for your location.

  • Disposal Method: While specific methods may vary, combustible solids like this compound are often disposed of via controlled incineration by a licensed facility. Chemical treatment may also be an option, depending on local regulations.

  • Documentation: Maintain detailed records of the disposal process, including dates, quantities, and the name of the disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_spill Spill Occurs cluster_cleanup Cleanup Procedure cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Assess Spill Size A->B C Minor Spill B->C Small Scale D Major Spill B->D Large Scale E Use Dry Cleanup Methods (Avoid Dust) C->E D->E F Dampen with Water if Necessary E->F G Collect Waste in Sealed, Labeled Container F->G H Consult EHS/Licensed Contractor G->H I Follow Local, State, & Federal Regulations H->I J DO NOT Discharge to Drains or Waterways I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling BRL 37344 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling BRL 37344 sodium. It includes detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and emergency protocols.

Hazard Identification and Personal Protective Equipment

This compound is considered a hazardous substance.[1] Ingestion may cause health damage, and it is a combustible solid.[1] Appropriate PPE is mandatory to ensure personal safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shieldsProtects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Respiratory Protection Dust respirator (HEPA type)Avoids inhalation of fine dust particles.[1]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Footwear Closed-toe shoesPrevents exposure from spills.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Standard Operating Procedure for Handling

  • Preparation : Ensure all required PPE is worn before handling the compound. Work in a well-ventilated area, preferably within a fume hood.

  • Weighing : To minimize dust generation, handle the solid compound carefully. Use a microbalance within a ventilated enclosure if possible.

  • Dissolving : this compound is soluble in water.[2] Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

  • General Practices : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1] Launder contaminated work clothes separately.[1]

Storage Conditions

FormStorage TemperatureDurationAdditional Notes
Lyophilized Solid-20°CUp to 36 monthsKeep desiccated.[3]
In Solvent-80°CUp to 6 monthsSealed storage, away from moisture.[4]
In Solvent-20°CUp to 1 monthSealed storage, away from moisture.[4]

Emergency Procedures and Disposal Plan

Accidental release and improper disposal can pose significant risks. The following protocols outline the necessary steps to mitigate these situations.

Accidental Release Measures

  • Minor Spills :

    • Clean up spills immediately.[1]

    • Avoid breathing dust and contact with skin and eyes.[1]

    • Wear full PPE, including a dust respirator.[1]

    • Use dry clean-up procedures; avoid generating dust.[1]

    • Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[1]

    • Place the collected material in a sealed container for disposal.[1]

  • Major Spills :

    • Alert personnel in the area and contact emergency responders.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent spillage from entering drains or water courses.[1]

    • If dry, use dry clean-up procedures. If wet, vacuum or shovel the material into labeled containers for disposal.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Collection : Collect all solid waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Labeling : The container must be labeled with the chemical name ("this compound waste") and the date.

  • Disposal : Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[5]

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound and the logical steps for responding to an accidental spill.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Don PPE Vent Work in Ventilated Area Prep->Vent Weigh Weigh Compound Vent->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Wash Wash Hands Clean->Wash End End Wash->End

Standard workflow for handling this compound.

Spill_Response_Logic Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large PPE Wear Full PPE Minor->PPE Alert Alert Others & Call for Help Major->Alert Clean Dry Clean-up PPE->Clean Dispose Dispose as Hazardous Waste Clean->Dispose Contain Contain Spill Alert->Contain Contain->PPE

Logical steps for responding to an accidental spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRL 37344 sodium
Reactant of Route 2
Reactant of Route 2
BRL 37344 sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.